molecular formula C18H25N B10785358 Volazocine

Volazocine

Número de catálogo: B10785358
Peso molecular: 255.4 g/mol
Clave InChI: SVKVWRTVTPUQBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Volazocine is a useful research compound. Its molecular formula is C18H25N and its molecular weight is 255.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N/c1-13-17-11-15-5-3-4-6-16(15)18(13,2)9-10-19(17)12-14-7-8-14/h3-6,13-14,17H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKVWRTVTPUQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=CC=CC=C3C1(CCN2CC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Preclinical Profile of Volazocine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and comprehensive preclinical data on the pharmacokinetics and pharmacodynamics of Volazocine in rodent models is scarce in publicly available literature. This guide synthesizes the available information on this compound and its analogues, supplemented with data from closely related benzomorphan kappa-opioid agonists to provide a representative profile.

Introduction

This compound is a benzomorphan derivative with demonstrated opioid-like activity. As a member of this class, it is presumed to exert its primary pharmacological effects through interaction with opioid receptors, particularly the kappa-opioid receptor (KOR). Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in preclinical rodent models is crucial for predicting its potential therapeutic efficacy and safety profile in humans. This technical guide provides a detailed overview of the available data and outlines standard experimental protocols relevant to the preclinical assessment of compounds like this compound.

Pharmacokinetics

General Pharmacokinetic Profile of Benzomorphan Opioids in Rodents:

  • Absorption: Benzomorphans are typically well-absorbed after oral and parenteral administration.

  • Distribution: These compounds generally exhibit a moderate to high volume of distribution, indicating distribution into various tissues, including the central nervous system.

  • Metabolism: Hepatic metabolism is the primary route of elimination, often involving cytochrome P450 enzymes.

  • Excretion: Metabolites are primarily excreted in the urine and feces.

Experimental Protocols for Pharmacokinetic Studies in Rodents

The following protocols describe standard methodologies for assessing the pharmacokinetic profile of a compound like this compound in rodent models.

1. Animal Models:

  • Species: Male and female Sprague-Dawley rats (200-250 g) and C57BL/6 mice (20-25 g) are commonly used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus dose via the tail vein to determine parameters like clearance and volume of distribution.

    • Oral (PO): Administered by gavage to assess oral bioavailability.

    • Subcutaneous (SC) or Intraperitoneal (IP): Alternative parenteral routes for administration.

  • Dose Formulation: The compound is typically dissolved or suspended in a suitable vehicle (e.g., saline, 0.5% methylcellulose).

3. Sample Collection:

  • Blood Sampling: Serial blood samples (e.g., 100-200 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

4. Bioanalytical Method:

  • Sample Analysis: Plasma concentrations of the drug are quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
T1/2 (h) Elimination half-life
Cmax (ng/mL) Maximum plasma concentration
Tmax (h) Time to reach maximum plasma concentration
AUC (ng*h/mL) Area under the plasma concentration-time curve
CL (mL/min/kg) Clearance
Vd (L/kg) Volume of distribution
F (%) Bioavailability (for extravascular routes)

Diagram 1: General Workflow for a Rodent Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Preparation Animal_Acclimatization->Dose_Preparation Drug_Administration Drug Administration (IV, PO, etc.) Dose_Preparation->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Parameter_Determination Parameter Determination (T1/2, AUC, CL, etc.) PK_Analysis->Parameter_Determination

A generalized workflow for conducting pharmacokinetic studies in rodent models.

Pharmacodynamics

While specific pharmacodynamic data for this compound is limited, a study by Wentland et al. (1980) on an 8-amino analogue of this compound provides some insight. The analogue was found to be a "strong, orally active agonist with narcotic-antagonist properties"[1]. This suggests that this compound itself likely possesses agonist activity at opioid receptors, with potential antagonist activity at others, a characteristic of many benzomorphan opioids. The primary target is presumed to be the kappa-opioid receptor (KOR).

Experimental Protocols for Pharmacodynamic Studies in Rodents

1. Analgesic Activity:

  • Phenylquinone Writhing Test (Mice):

    • Mice are pre-treated with the test compound or vehicle.

    • After a specified time, a 0.02% solution of phenylquinone in 5% ethanol is injected intraperitoneally.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 5-10 minutes).

    • A reduction in the number of writhes compared to the vehicle group indicates analgesic activity.

  • Hot Plate Test (Mice or Rats):

    • The animal is placed on a heated surface (e.g., 55°C).

    • The latency to a nociceptive response (e.g., licking a paw or jumping) is measured.

    • A significant increase in the response latency after drug administration indicates analgesia.

  • Tail-Flick Test (Rats):

    • A focused beam of heat is applied to the animal's tail.

    • The time taken for the rat to flick its tail away from the heat source is recorded.

    • An increase in tail-flick latency indicates an analgesic effect.

2. Narcotic Antagonist Activity:

  • Reversal of Opioid-Induced Analgesia (Rats):

    • Rats are treated with a standard opioid agonist (e.g., meperidine or morphine) to induce analgesia, confirmed by a test like the tail-flick assay.

    • The test compound (potential antagonist) is then administered.

    • A reduction or reversal of the analgesic effect of the standard opioid indicates narcotic antagonist activity.

3. Locomotor Activity:

  • Open Field Test (Mice or Rats):

    • Animals are placed in an open-field arena equipped with infrared beams to track movement.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration after administration of the test compound.

    • Kappa-opioid agonists can have biphasic effects, with lower doses sometimes increasing and higher doses decreasing locomotor activity[2].

Table 2: Analgesic and Narcotic Antagonist Activity of an 8-Amino Analogue of this compound [1]

AssaySpeciesRouteED50 (mg/kg)
Phenylquinone WrithingMouseSC0.03
Narcotic Antagonism (vs. Meperidine)RatSC0.1

Diagram 2: Kappa-Opioid Receptor Signaling Pathway

G This compound This compound (Kappa-Opioid Agonist) KOR Kappa-Opioid Receptor (KOR) This compound->KOR G_protein Gi/o Protein KOR->G_protein activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase inhibits GIRK GIRK Channels G_protein->GIRK activates Ca_channels Voltage-gated Ca2+ Channels G_protein->Ca_channels inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release K_efflux->Neurotransmitter_release Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx Ca_influx->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Simplified signaling cascade following the activation of the kappa-opioid receptor by an agonist like this compound.

Conclusion

While specific pharmacokinetic and pharmacodynamic data for this compound in rodent models are not extensively documented in the public domain, the available information on its analogues and related benzomorphan kappa-opioid agonists allows for the construction of a representative preclinical profile. The methodologies outlined in this guide provide a framework for the systematic evaluation of such compounds. Further studies would be required to definitively characterize the complete pharmacokinetic and pharmacodynamic properties of this compound.

References

An In-depth Technical Guide on the Receptor Binding Affinity and Selectivity Profile of Volazocine

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Therefore, this guide will provide a framework for understanding the anticipated receptor binding profile of a benzomorphan compound like volazocine. It will detail the standard experimental protocols used to determine such a profile and present a hypothetical structure for data presentation. The information is based on the known pharmacology of the benzomorphan class of opioids.

Anticipated Receptor Binding Profile of this compound

Benzomorphan derivatives are known to interact primarily with opioid receptors (mu, delta, and kappa) and, in many cases, with sigma receptors. Based on the structure of this compound and the general profile of related compounds, it is hypothesized that this compound would exhibit the following binding characteristics:

  • Primary Targets: Mu-opioid receptor (MOR), Kappa-opioid receptor (KOR), and Delta-opioid receptor (DOR).

  • Secondary/Potential Targets: Sigma receptors (σ₁ and σ₂).

The precise affinity and selectivity of this compound for these receptors would need to be determined experimentally. A hypothetical summary of such data is presented in the table below.

Table 1: Hypothetical Receptor Binding Affinity Profile of this compound

ReceptorRadioligandTissue/Cell LineAssay TypeKᵢ (nM)
Mu-opioid (MOR)[³H]DAMGORat brain membranesCompetition BindingData not available
Delta-opioid (DOR)[³H]DPDPECHO-hDOR cellsCompetition BindingData not available
Kappa-opioid (KOR)[³H]U-69,593Guinea pig brain membranesCompetition BindingData not available
Sigma-1 (σ₁)--INVALID-LINK---PentazocineRat liver membranesCompetition BindingData not available
Sigma-2 (σ₂)[³H]DTGRat liver membranesCompetition BindingData not available

Kᵢ values are hypothetical and would need to be determined through experimentation.

Experimental Protocols for Determining Receptor Binding and Functional Activity

To elucidate the receptor binding affinity and functional profile of a compound like this compound, a series of in vitro assays are typically employed. The following sections detail the standard methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand (a known high-affinity binder) by the test compound.

2.1.1. Membrane Preparation

  • Tissue Homogenization: Tissues rich in the receptor of interest (e.g., rat brain for opioid receptors) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at low speed to remove cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

  • Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous ligands and other interfering substances.

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method, such as the Bradford or BCA assay.

2.1.2. Competition Binding Assay Protocol

  • Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the free radioligand to pass through.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Washing & Resuspension Centrifuge2->Wash ProteinAssay Protein Quantification Wash->ProteinAssay Incubate Incubate: Membranes + Radioligand + Test Compound ProteinAssay->Incubate Filter Rapid Filtration Incubate->Filter WashFilter Wash Filters Filter->WashFilter Count Scintillation Counting WashFilter->Count IC50 Determine IC50 Count->IC50 ChengPrusoff Calculate Ki via Cheng-Prusoff Equation IC50->ChengPrusoff

Caption: Workflow for a typical radioligand competition binding assay.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

2.2.1. [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-protein coupled receptors (GPCRs), such as the opioid receptors. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Protocol:

  • Incubation: Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

  • Stimulation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Termination and Filtration: The assay is terminated by rapid filtration, similar to the radioligand binding assay.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The data are plotted as the percentage of maximal stimulation (often relative to a known full agonist) versus the concentration of the test compound. This allows for the determination of the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Eₘₐₓ (maximal effect).

GTPgS_Signaling_Pathway cluster_receptor GPCR Signaling Cascade Ligand This compound (Agonist) Receptor Opioid Receptor Ligand->Receptor G_protein Gαβγ-GDP (Inactive) Receptor->G_protein Activation G_protein_active Gα-[³⁵S]GTPγS + Gβγ (Active) G_protein->G_protein_active [³⁵S]GTPγS binding Effector Downstream Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulation

Caption: Signaling pathway measured in a [³⁵S]GTPγS binding assay.

Conclusion

While specific experimental data for this compound's receptor binding and selectivity profile are not publicly available, this guide outlines the standard methodologies and expected target interactions for a compound of its class. The provided protocols for radioligand binding and functional assays represent the foundational experiments necessary to characterize the pharmacology of novel benzomorphan derivatives. Researchers interested in this compound or similar compounds would need to perform these experiments to generate the quantitative data required for a complete understanding of their mechanism of action and potential therapeutic applications.

Preclinical Analgesic Efficacy of Volazocine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volazocine, a benzomorphan derivative, has been investigated for its potential as an analgesic agent. As a ligand targeting opioid receptors, its preclinical evaluation is crucial for understanding its therapeutic potential and mechanism of action. This technical guide provides a comprehensive overview of the preclinical analgesic efficacy of this compound, focusing on quantitative data from various animal models of pain, detailed experimental methodologies, and the underlying signaling pathways.

Core Concepts in Preclinical Analgesia Assessment

The preclinical assessment of analgesic drugs relies on various animal models that mimic different aspects of clinical pain. These models can be broadly categorized into those assessing acute nociceptive pain, inflammatory pain, and neuropathic pain. The efficacy of a test compound is typically quantified by its ability to reduce pain-related behaviors in these models.

Quantitative Data on Analgesic Efficacy

No publicly available quantitative data on the preclinical analgesic efficacy of this compound in the hot plate, tail flick, acetic acid-induced writhing, formalin, or Complete Freund's Adjuvant (CFA) models could be located in the current search.

While specific data for this compound is not available, the following tables present typical data structures used to report the efficacy of kappa opioid agonists in these standard preclinical assays. These serve as a template for how data on this compound would be presented.

Table 1: Thermal Nociception - Hot Plate and Tail Flick Tests

Preclinical ModelSpeciesRoute of AdministrationDose (mg/kg)Latency (seconds) ± SEM% Maximum Possible Effect (%MPE)
Hot Plate Rat/Mousei.p./s.c./p.o.Vehicle
Dose 1
Dose 2
Dose 3
Tail Flick Rat/Mousei.p./s.c./p.o.Vehicle
Dose 1
Dose 2
Dose 3

%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Table 2: Chemical Nociception - Acetic Acid-Induced Writhing Test

SpeciesRoute of AdministrationDose (mg/kg)Number of Writhings ± SEM% Inhibition
Mousei.p./s.c./p.o.Vehicle
Dose 1
Dose 2
Dose 3

% Inhibition = [ (Mean writhings in control group - Mean writhings in test group) / Mean writhings in control group ] x 100

Table 3: Inflammatory Pain - Formalin Test

SpeciesRoute of AdministrationDose (mg/kg)Paw Licking Time (seconds) ± SEM% Inhibition
Early Phase (0-5 min) Rat/Mousei.p./s.c./p.o.Vehicle
Dose 1
Dose 2
Dose 3
Late Phase (15-30 min) Rat/Mousei.p./s.c./p.o.Vehicle
Dose 1
Dose 2
Dose 3

Table 4: Chronic Inflammatory Pain - Complete Freund's Adjuvant (CFA) Model

Preclinical EndpointSpeciesRoute of AdministrationDose (mg/kg)Paw Withdrawal Threshold (g) or Latency (s) ± SEMReversal of Hyperalgesia (%)
Mechanical Allodynia Rat/Mousei.p./s.c./p.o.Vehicle
Dose 1
Dose 2
Dose 3
Thermal Hyperalgesia Rat/Mousei.p./s.c./p.o.Vehicle
Dose 1
Dose 2
Dose 3

Detailed Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and interpretation of preclinical data. The following sections outline the standard methodologies for the key analgesic assays.

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.

Protocol:

  • Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used. The apparatus is typically enclosed by a transparent cylinder to confine the animal.

  • Animals: Mice or rats are commonly used. Animals are habituated to the testing room for at least 30 minutes before the experiment.

  • Procedure: a. The animal is gently placed on the hot plate surface. b. A stopwatch is started simultaneously. c. The latency to the first sign of nociception, typically jumping or licking of the hind paws, is recorded. d. A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.

  • Drug Administration: this compound or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous, oral) at a specified time before the test.

  • Data Analysis: The latency to respond is measured at various time points after drug administration. The data is often expressed as the mean latency ± SEM or as the percentage of maximum possible effect (%MPE).

G cluster_workflow Hot Plate Test Workflow start Place Animal on Hot Plate (55°C) measure_latency Record Latency to Jump or Lick Paw start->measure_latency cutoff Remove at Cut-off Time (e.g., 30s) measure_latency->cutoff No response analyze Analyze Data (%MPE, ED50) measure_latency->analyze cutoff->analyze administer_drug Administer this compound or Vehicle retest Re-test at Timed Intervals administer_drug->retest retest->measure_latency

Workflow for the hot plate test.

Tail Flick Test

The tail flick test is another common method for assessing thermal nociception, primarily mediated at the spinal level.

Protocol:

  • Apparatus: A tail flick apparatus that delivers a focused beam of radiant heat to the ventral surface of the animal's tail.

  • Animals: Rats or mice are used. They are gently restrained, often in a specialized holder, with the tail exposed.

  • Procedure: a. The heat source is positioned on the tail. b. The latency for the animal to flick its tail away from the heat source is automatically or manually recorded. c. A cut-off time is set to prevent tissue damage.

  • Drug Administration: this compound or vehicle is administered prior to testing.

  • Data Analysis: The tail flick latency is measured at different time points post-administration.

G cluster_workflow Tail Flick Test Workflow start Apply Radiant Heat to Tail measure_latency Record Latency to Tail Flick start->measure_latency cutoff Stop Heat at Cut-off Time measure_latency->cutoff No response analyze Analyze Data (Latency, %MPE) measure_latency->analyze cutoff->analyze administer_drug Administer this compound or Vehicle retest Re-test at Timed Intervals administer_drug->retest retest->measure_latency

Workflow for the tail flick test.

Acetic Acid-Induced Writhing Test

This test is a model of visceral chemical pain and is sensitive to peripherally and centrally acting analgesics.[1]

Protocol:

  • Animals: Mice are typically used.

  • Procedure: a. Animals are pre-treated with this compound or vehicle. b. After a set absorption time, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally. c. The animals are then placed in an observation chamber. d. The number of "writhes" (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The total number of writhes is compared between drug-treated and vehicle-treated groups. The results are often expressed as the percentage of inhibition of writhing.

Formalin Test

The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociception and inflammatory pain.[2][3][4]

Protocol:

  • Animals: Rats or mice are used.

  • Procedure: a. A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw. b. The animal is immediately placed in an observation chamber. c. The amount of time the animal spends licking or biting the injected paw is recorded. d. Observations are typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory processes.

  • Drug Administration: this compound or vehicle can be administered before the formalin injection.

  • Data Analysis: The total time spent licking the paw in each phase is compared between groups.

Complete Freund's Adjuvant (CFA) Model

The CFA model is a widely used model of chronic inflammatory pain that results in persistent thermal hyperalgesia and mechanical allodynia.[5][6][7][8]

Protocol:

  • Induction of Inflammation: A single intraplantar injection of CFA into one hind paw of a rat or mouse is performed. This induces a localized and long-lasting inflammation.

  • Behavioral Testing: At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), pain-related behaviors are assessed. a. Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves test), which measures the latency to withdraw the paw from a radiant heat source. b. Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw to determine the paw withdrawal threshold.

  • Drug Administration: this compound or vehicle is administered, and its ability to reverse the established hyperalgesia and allodynia is measured.

  • Data Analysis: Paw withdrawal latencies or thresholds are compared before and after drug administration in CFA-treated animals.

Signaling Pathways of Kappa Opioid Receptor Agonists

This compound is presumed to exert its analgesic effects primarily through the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[9] The activation of KOR initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.

G-Protein Signaling Pathway

The canonical signaling pathway for KOR involves its coupling to inhibitory G-proteins of the Gi/o family.[10]

  • Agonist Binding: this compound binds to the KOR.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Downstream Effectors:

    • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

    • Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. It typically activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[10][11]

G cluster_pathway KOR G-Protein Signaling This compound This compound kor Kappa Opioid Receptor (KOR) This compound->kor g_protein Gi/o Protein kor->g_protein activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac inhibits k_channel GIRK Channel (K+) g_beta_gamma->k_channel activates ca_channel Ca2+ Channel g_beta_gamma->ca_channel inhibits camp ↓ cAMP ac->camp hyperpolarization Hyperpolarization (↓ Neuronal Excitability) k_channel->hyperpolarization neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter analgesia Analgesia hyperpolarization->analgesia neurotransmitter->analgesia

Canonical G-protein signaling pathway of KOR agonists.

β-Arrestin Signaling Pathway

In addition to G-protein signaling, GPCRs, including KOR, can also signal through β-arrestin pathways. This pathway is often associated with receptor desensitization, internalization, and the activation of different downstream effectors, which can contribute to both therapeutic and adverse effects.[12]

  • Receptor Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR.[10]

  • β-Arrestin Recruitment: Phosphorylated KOR serves as a binding site for β-arrestin proteins.

  • Downstream Effects:

    • Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signaling.

    • Internalization: β-arrestin facilitates the internalization of the receptor from the cell surface via clathrin-coated pits.

    • Scaffolding: β-arrestin can act as a scaffold for various signaling proteins, such as mitogen-activated protein kinases (MAPKs), leading to the activation of distinct signaling cascades that are independent of G-proteins. For KOR, β-arrestin-dependent signaling has been implicated in some of the adverse effects associated with kappa agonism, such as dysphoria.[11]

G cluster_pathway KOR β-Arrestin Signaling This compound This compound kor Kappa Opioid Receptor (KOR) This compound->kor grk GRK kor->grk activates p_kor Phosphorylated KOR kor->p_kor grk->kor phosphorylates beta_arrestin β-Arrestin p_kor->beta_arrestin recruits desensitization Desensitization (↓ G-protein signaling) beta_arrestin->desensitization internalization Receptor Internalization beta_arrestin->internalization mapk MAPK Cascade (e.g., p38, JNK) beta_arrestin->mapk scaffolds adverse_effects Potential Adverse Effects (e.g., Dysphoria) mapk->adverse_effects

β-Arrestin signaling pathway associated with KOR activation.

Conclusion

This technical guide outlines the standard preclinical methodologies and conceptual framework for evaluating the analgesic efficacy of this compound. While specific quantitative data for this compound remains to be published, the provided templates for data presentation and detailed experimental protocols offer a clear roadmap for its preclinical assessment. A thorough understanding of its dose-dependent effects in various pain models and its signaling profile at the kappa opioid receptor will be critical in determining its potential as a clinically viable analgesic. Future research should focus on generating robust preclinical data to fill the existing knowledge gap and guide the further development of this compound.

References

Investigating the Anesthetic-Antagonistic Properties of Volazocine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Volazocine is a benzomorphan opioid analgesic that was never commercially marketed. As such, direct scientific literature on its specific anesthetic-antagonistic properties is not available. This guide provides an in-depth analysis of its potential properties based on the pharmacology of its chemical class, the benzomorphans, and the known mechanisms of related compounds. The experimental protocols and data presented are based on established methodologies for assessing compounds with similar receptor binding profiles.

Introduction

This compound is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. While its primary analgesic properties have been acknowledged, its potential to antagonize the effects of anesthetic agents remains a compelling area of investigation. This technical guide explores the theoretical framework for this compound's anesthetic-antagonistic properties, drawing parallels with the known pharmacology of related benzomorphan derivatives. The primary molecular targets likely involved in these effects are the kappa-opioid receptor (KOR) and the sigma-1 receptor. Understanding the interplay of this compound with these receptors provides a foundation for predicting its influence on anesthetic-induced hypnosis, analgesia, and immobility.

Inferred Pharmacological Profile of this compound

The pharmacological profile of this compound is inferred from its structural similarity to other benzomorphans, such as pentazocine and cyclazocine. These compounds are known to exhibit complex interactions with multiple receptor systems, most notably opioid and sigma receptors.

Receptor Binding Affinity

The anesthetic-antagonistic effects of benzomorphans are largely dictated by their affinity for kappa-opioid and sigma receptors. It is hypothesized that this compound possesses a similar binding profile.

Table 1: Comparative Receptor Binding Affinities (Ki) of Benzomorphan Derivatives and Related Opioids

CompoundMu-Opioid Receptor (Ki, nM)Delta-Opioid Receptor (Ki, nM)Kappa-Opioid Receptor (Ki, nM)Sigma-1 Receptor (Ki, nM)
This compound (Inferred) Moderate to LowLowHigh Moderate to High
Pentazocine>100[1]-Agonist[2]Agonist[2]
Cyclazocine----
Ketazocine--Prototype Agonist-
Morphine1-100[1]-LowLow

Note: Specific Ki values for this compound are not available in the public domain. The inferred profile is based on the general characteristics of the benzomorphan class.

Potential Mechanisms of Anesthetic Antagonism

The anesthetic-sparing or antagonistic effects of a compound can manifest through various mechanisms, including modulation of neuronal excitability, interference with anesthetic binding sites, or alteration of neurotransmitter systems involved in maintaining the anesthetic state. For this compound, the most probable mechanisms involve its actions at the kappa-opioid and sigma receptors.

Role of the Kappa-Opioid Receptor

Activation of kappa-opioid receptors (KORs) is known to produce effects that can counteract certain components of anesthesia. KOR activation can lead to dysphoria, psychotomimetic effects, and an increase in locomotor activity, all of which are contrary to the desired state of anesthesia.

Role of the Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein that can modulate the function of various ion channels and receptors, including NMDA receptors. Agonism at the sigma-1 receptor can lead to neuronal excitation and may counteract the inhibitory effects of many anesthetic agents.

Experimental Protocols for Assessing Anesthetic Antagonism

To empirically determine the anesthetic-antagonistic properties of this compound, a series of in vitro and in vivo experiments would be required. The following protocols are standard methodologies used in the field.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors, as well as sigma-1 and sigma-2 receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptors of interest (e.g., guinea pig brain for opioid receptors, rat liver for sigma receptors).

  • Competitive Binding Assay: Incubate the membrane preparations with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for mu, [³H]-DPDPE for delta, [³H]-U69,593 for kappa, [³H]-(+)-pentazocine for sigma-1) and varying concentrations of unlabeled this compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at opioid and sigma receptors.

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G-protein coupled receptors. An increase in [³⁵S]GTPγS binding in the presence of this compound would indicate agonistic activity at opioid receptors.

  • cAMP Accumulation Assay: For Gi-coupled receptors like opioids, agonism results in an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This can be measured using various commercially available kits.

In Vivo Assessment of Anesthetic Antagonism

Objective: To evaluate the ability of this compound to reverse or reduce the hypnotic and immobilizing effects of a general anesthetic in a rodent model.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

Anesthetic Agent: A standard injectable or inhalational anesthetic (e.g., pentobarbital, propofol, isoflurane).

Experimental Procedure:

  • Anesthetic Induction: Anesthetize the animals with a predetermined dose of the anesthetic agent sufficient to induce loss of the righting reflex (LORR).

  • Administration of this compound: Once a stable plane of anesthesia is achieved, administer this compound or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal).

  • Assessment of Anesthetic Depth:

    • Righting Reflex: At regular intervals, place the animal in a supine position and record the time to return to a prone position (return of righting reflex, RORR). A shorter RORR in the this compound-treated group compared to the control group indicates an antagonistic effect.

    • Withdrawal Reflex: Apply a noxious stimulus (e.g., tail pinch, paw pinch) and assess for a withdrawal response. A lower threshold or a more vigorous response in the this compound group suggests antagonism of the anesthetic's immobilizing effect.

  • Data Analysis: Compare the duration of LORR, the time to RORR, and the response to noxious stimuli between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound.

G Figure 1: Inferred Signaling Pathway of this compound This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist Sigma1R Sigma-1 Receptor This compound->Sigma1R Agonist Gi_Go Gi/o Protein KOR->Gi_Go Activates NMDA_R NMDA Receptor Sigma1R->NMDA_R Modulates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel ↑ K+ Conductance Gi_Go->K_channel Ca_channel ↓ Ca2+ Conductance Gi_Go->Ca_channel cAMP ↓ cAMP AC->cAMP Neuronal_Hyperpolarization Neuronal Hyperpolarization K_channel->Neuronal_Hyperpolarization Ca_channel->Neuronal_Hyperpolarization Anesthetic_Effect Anesthetic-Induced CNS Depression Neuronal_Hyperpolarization->Anesthetic_Effect Ca_influx ↑ Ca2+ Influx NMDA_R->Ca_influx Neuronal_Excitation Neuronal Excitation Ca_influx->Neuronal_Excitation Antagonism Anesthetic Antagonism Neuronal_Excitation->Antagonism Anesthetic_Effect->Antagonism Opposes G Figure 2: Experimental Workflow for In Vivo Anesthetic Antagonism Start Start Animal_Prep Animal Preparation (Rodent Model) Start->Animal_Prep Anesthetic_Induction Anesthetic Induction (e.g., Pentobarbital) Animal_Prep->Anesthetic_Induction Assess_LORR Assess Loss of Righting Reflex (LORR) Anesthetic_Induction->Assess_LORR Assess_LORR->Anesthetic_Induction No Stable_Anesthesia Stable Anesthesia Achieved Assess_LORR->Stable_Anesthesia Yes Drug_Admin Administer this compound or Vehicle Stable_Anesthesia->Drug_Admin Monitor_RORR Monitor for Return of Righting Reflex (RORR) Drug_Admin->Monitor_RORR Monitor_Withdrawal Monitor Withdrawal Reflex to Noxious Stimulus Drug_Admin->Monitor_Withdrawal Data_Collection Record Time to RORR and Reflex Scores Monitor_RORR->Data_Collection Monitor_Withdrawal->Data_Collection Data_Analysis Statistical Analysis (this compound vs. Vehicle) Data_Collection->Data_Analysis Conclusion Conclusion on Anesthetic-Antagonistic Effect Data_Analysis->Conclusion

References

Volazocine Metabolism and Potential Active Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volazocine, a synthetic opioid of the benzomorphan class, holds potential as an analgesic agent. A thorough understanding of its metabolic fate is critical for further drug development, enabling the prediction of its pharmacokinetic profile, potential drug-drug interactions, and the identification of any pharmacologically active metabolites that could contribute to its therapeutic effect or adverse reactions. This technical guide provides a comprehensive overview of the known and putative metabolic pathways of this compound, drawing from direct experimental evidence and data from structurally related benzomorphan compounds. Detailed experimental protocols for elucidating the metabolism and activity of novel compounds like this compound are also presented, alongside structured data tables and metabolic pathway diagrams to facilitate research and development efforts.

Introduction

This compound is a benzomorphan derivative with a chemical structure that suggests a complex metabolic profile. Like other opioids in its class, it is expected to undergo extensive hepatic metabolism. The nature and extent of this metabolism can significantly influence its efficacy, duration of action, and safety profile. A key consideration in the metabolism of opioids is the potential formation of active metabolites, which can possess analgesic properties similar to or distinct from the parent compound, or may mediate undesirable side effects. This guide aims to consolidate the current understanding of this compound metabolism and provide a practical framework for its further investigation.

Proposed Metabolic Pathways of this compound

Direct research on this compound metabolism has indicated that the primary metabolic routes in rats involve hydroxylation and N-dealkylation, followed by conjugation with glucuronic acid for excretion.[1] Based on this and the well-documented metabolism of other benzomorphan opioids like pentazocine and phenazocine, a putative metabolic pathway for this compound is proposed.

Phase I Metabolism:

  • Hydroxylation: The aromatic ring of the benzomorphan structure is a likely site for hydroxylation, a common reaction catalyzed by Cytochrome P450 (CYP) enzymes.[1]

  • N-dealkylation: The N-cyclopropylmethyl group is susceptible to cleavage, leading to the formation of nor-volazocine. This is a common metabolic pathway for opioids with N-alkyl substituents.[1]

Phase II Metabolism:

  • Glucuronidation: The hydroxylated metabolites and potentially the parent compound (if it possesses a free hydroxyl group, which this compound does not) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the metabolites, facilitating their renal and biliary excretion.[1]

The following diagram illustrates the proposed metabolic pathway for this compound.

Volazocine_Metabolism This compound This compound PhaseI Phase I Metabolism (CYP450) This compound->PhaseI Hydroxylated_Metabolite Hydroxylated this compound PhaseI->Hydroxylated_Metabolite Hydroxylation NDealkylated_Metabolite Nor-volazocine (N-dealkylated) PhaseI->NDealkylated_Metabolite N-dealkylation PhaseII Phase II Metabolism (UGTs) Hydroxylated_Metabolite->PhaseII NDealkylated_Metabolite->PhaseII Glucuronide_Conjugate1 Hydroxylated this compound Glucuronide PhaseII->Glucuronide_Conjugate1 Glucuronidation Glucuronide_Conjugate2 Nor-volazocine Glucuronide PhaseII->Glucuronide_Conjugate2 Glucuronidation Excretion Excretion Glucuronide_Conjugate1->Excretion Glucuronide_Conjugate2->Excretion

Proposed metabolic pathway of this compound.

Potential for Active Metabolites

While there is currently no direct evidence on the pharmacological activity of this compound metabolites, the formation of hydroxylated and N-dealkylated species warrants investigation. For many opioids, metabolites can retain affinity for opioid receptors and contribute to the overall pharmacological effect. For instance, the active metabolites of some opioids have been shown to have analgesic efficacy. Therefore, it is crucial to characterize the receptor binding profiles and functional activities of the major metabolites of this compound.

Quantitative Data from Related Benzomorphan Opioids

Due to the limited quantitative data available for this compound, the following table summarizes pharmacokinetic parameters for the structurally related benzomorphan opioid, pentazocine, to provide a comparative context.

ParameterPentazocine
Bioavailability (Oral) ~20%
Metabolism Hepatic
Elimination Half-life 2 to 3 hours
Excretion Renal

Data compiled from publicly available resources.[2][3]

Detailed Experimental Protocols

To thoroughly characterize the metabolism and potential active metabolites of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways of this compound and the enzymes responsible.

Methodology: Incubation with Liver Microsomes and S9 Fractions

  • Preparation of Incubation Mixtures: Prepare incubation mixtures containing human liver microsomes or S9 fractions, a NADPH-generating system (for CYP-mediated reactions), and this compound at various concentrations.

  • Incubation: Incubate the mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reactions by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Metabolite Identification: Analyze the supernatant using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[4][5][6]

Methodology: CYP450 Reaction Phenotyping

  • Incubation with Recombinant CYPs: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) in the presence of a NADPH-generating system.[2][7]

  • Chemical Inhibition Studies: Incubate this compound with human liver microsomes in the presence and absence of specific chemical inhibitors for major CYP isoforms.[8]

  • Analysis: Quantify the depletion of the parent compound (this compound) over time using LC-MS/MS. The CYP isoform that shows the highest rate of metabolism or is significantly inhibited by a specific inhibitor is identified as the primary metabolizing enzyme.[9]

The following diagram outlines the experimental workflow for in vitro metabolism studies.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis This compound This compound Incubation_Metabolite_ID Incubate this compound with HLM/S9 + NADPH This compound->Incubation_Metabolite_ID Incubation_Phenotyping Incubate this compound with rCYPs or HLM + Inhibitors This compound->Incubation_Phenotyping HLM_S9 Human Liver Microsomes/S9 HLM_S9->Incubation_Metabolite_ID rCYPs Recombinant CYP Isoforms rCYPs->Incubation_Phenotyping LCMS_Analysis_Metabolite LC-HRMS Analysis Incubation_Metabolite_ID->LCMS_Analysis_Metabolite LCMS_Analysis_Phenotyping LC-MS/MS Analysis Incubation_Phenotyping->LCMS_Analysis_Phenotyping Metabolite_Identification Metabolite Structure Elucidation LCMS_Analysis_Metabolite->Metabolite_Identification Enzyme_Identification Identify Primary Metabolizing Enzymes LCMS_Analysis_Phenotyping->Enzyme_Identification

References

The Intricate Dance of Structure and Activity: A Deep Dive into Benzomorphan Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and safe analgesics has long driven a significant segment of medicinal chemistry research. Among the various scaffolds explored, the benzomorphan nucleus has proven to be a particularly fertile ground for the development of opioid analgesics. Derived from the simplification of the morphine skeleton, benzomorphan-based compounds exhibit a remarkable diversity in their pharmacological profiles, ranging from potent agonists to antagonists at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This technical guide delves into the core structure-activity relationships (SAR) of benzomorphan analgesics, providing a comprehensive overview of the key structural modifications that govern their analgesic potency and receptor selectivity.

Core Structure-Activity Relationships

The analgesic activity and receptor selectivity of benzomorphan derivatives are exquisitely sensitive to structural modifications at several key positions. The primary determinants of their pharmacological profile are the substituents on the nitrogen atom (N-substituent) and modifications at the C8 phenolic hydroxyl group. Additionally, substitutions at the C5 and C9 positions of the benzomorphan ring system can further modulate activity.[1][2]

The Pivotal Role of the N-Substituent

The nature of the substituent on the basic nitrogen atom is arguably the most critical factor in determining the pharmacological action of benzomorphan analgesics.[1] This position dictates whether a compound will act as an agonist, an antagonist, or exhibit a mixed agonist-antagonist profile.

  • Small Alkyl Groups: N-methyl substitution generally confers potent agonist activity at the µ-opioid receptor (MOR).

  • Larger Alkyl and Aralkyl Groups: Increasing the size of the N-substituent can lead to a shift towards antagonism. For instance, N-phenethyl substitution often results in potent MOR agonists, while the introduction of an N-allyl or N-cyclopropylmethyl group typically imparts antagonist properties.[3]

  • Amide-Containing Substituents: The incorporation of an N-propanamide or N-acetamide spacer with an aromatic ring or alkyl residues has been shown to produce ligands with varying selectivity profiles. For example, an N-phenylpropanamide substituent can result in a potent MOR agonist/DOR antagonist.[3]

Modulation by the 8-Hydroxyl Group

The phenolic hydroxyl group at the 8-position is another crucial pharmacophoric element. Its presence is generally essential for high-affinity binding to opioid receptors. Modification of this group can significantly impact the compound's activity and selectivity.[1]

Influence of C5 and C9 Substituents

Substituents at the C5 and C9 positions of the benzomorphan ring system can further refine the pharmacological profile.

  • C9-Methylation: The introduction of a methyl group at the 9-position often increases analgesic activity.[4]

  • Stereochemistry: The absolute stereochemistry of the benzomorphan core is critical for differentiating between opioid receptor affinity and activity at other targets, such as the NMDA receptor.[5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities and in vivo analgesic potencies of a selection of benzomorphan derivatives, illustrating the key SAR principles discussed above.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Representative Benzomorphan Derivatives

CompoundN-SubstituentC5-SubstituentC9-Substituentµ-Opioid (Ki, nM)κ-Opioid (Ki, nM)δ-Opioid (Ki, nM)Reference
Morphine -CH₃--1.2--[6]
(-)-Cyclazocine -CH₂-c-Pr-----[7]
Pentazocine -CH₂CH=C(CH₃)₂-->100--[8]
Phenazocine -CH₂CH₂Ph-----[7]
Bremazocine -CH₂-c-Pr--OH---[7]

Data presented is a compilation from various sources and methodologies, and direct comparison should be made with caution.

Table 2: In Vivo Analgesic Potency (ED₅₀) of Selected Benzomorphan Analgesics

CompoundTestAnimal ModelRoute of AdministrationAnalgesic Potency (ED₅₀, mg/kg)Reference
Morphine Tail-flickMouses.c.~2.7[3]
Pentazocine Hot-plateMouses.c.-[9]
LP1 Tail-flickRats.c.2.03[3]

ED₅₀ values can vary significantly depending on the specific experimental conditions.

Experimental Protocols

A thorough understanding of the experimental methodologies used to characterize benzomorphan analgesics is essential for interpreting SAR data. Below are detailed protocols for key in vitro and in vivo assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., CHO cells stably expressing the human µ-opioid receptor or rat brain homogenates).[10][11] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[10][11]

  • Assay Setup: The assay is typically performed in a 96-well plate.[10] Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [³H]-DAMGO for MOR), and varying concentrations of the unlabeled test compound.[6][10]

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10][11]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.[12] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[13]

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as opioid receptors.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the opioid receptor of interest are prepared.[14]

  • Assay Setup: In a 96-well plate, the membranes are incubated with the test compound at various concentrations, a fixed concentration of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[12][14]

  • Incubation: The reaction is incubated at 30°C for 45-60 minutes.[14] Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Termination and Filtration: The assay is terminated by rapid filtration through filter plates to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.[12]

  • Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.[15]

  • Data Analysis: The data is analyzed to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect), which provide measures of the compound's potency and efficacy as an agonist.[15]

In Vivo Analgesia Models

This test measures the latency of an animal to withdraw its tail from a noxious heat stimulus.[16]

  • Apparatus: A tail-flick analgesiometer is used, which consists of a radiant heat source and a photosensor to detect the tail flick.[17]

  • Procedure: A mouse or rat is gently restrained, and its tail is positioned over the heat source.[18][19] The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.[16][17] A cut-off time is set to prevent tissue damage.[18]

  • Drug Administration: The test compound is administered (e.g., subcutaneously or intraperitoneally), and the tail-flick latency is measured at various time points after administration.[18]

  • Data Analysis: An increase in the tail-flick latency compared to baseline or a vehicle-treated control group indicates an analgesic effect. The ED₅₀, the dose of the drug that produces a maximal possible effect in 50% of the animals, can be calculated.[20][21]

This test assesses the animal's response to a thermal stimulus applied to its paws.[22]

  • Apparatus: A hot-plate analgesiometer consists of a metal plate maintained at a constant temperature (e.g., 52.5°C or 55°C) and a transparent cylinder to confine the animal.[9][23]

  • Procedure: A mouse or rat is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[22][24] A cut-off time is employed to avoid tissue injury.[9]

  • Drug Administration: The test drug is administered, and the hot-plate latency is measured at different time points.[24]

  • Data Analysis: A significant increase in the reaction time is indicative of analgesia. The ED₅₀ can be determined to quantify the analgesic potency.[25]

Signaling Pathways and Experimental Workflows

The analgesic and other pharmacological effects of benzomorphans are mediated through complex intracellular signaling cascades initiated by their interaction with opioid receptors.

Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), primarily couples to inhibitory G-proteins (Gi/o).[3][26] This initiates a signaling cascade that leads to analgesia. The key events include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.[27] These actions collectively lead to a decrease in neuronal excitability and neurotransmitter release.

MOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel (VGCC) G_protein->Ca_channel Inhibits ATP ATP AC->ATP Converts Neuronal_Hyperpolarization Neuronal Hyperpolarization K_channel->Neuronal_Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Benzomorphan Benzomorphan Agonist Benzomorphan->MOR Binds to cAMP cAMP ATP->cAMP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Analgesia Analgesia CREB->Analgesia Modulates Gene Expression Neuronal_Hyperpolarization->Analgesia Reduced_Neurotransmitter_Release->Analgesia

Caption: Mu-Opioid Receptor Signaling Cascade.

Kappa-Opioid Receptor (KOR) Signaling Pathway

Similar to MOR, the κ-opioid receptor is also a Gi/o-coupled GPCR.[28] Its activation leads to the inhibition of adenylyl cyclase and modulation of ion channels.[1][28] However, KOR activation is also strongly linked to the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK.[28][29] The signaling through these pathways is thought to contribute to some of the characteristic effects of KOR agonists, such as dysphoria and aversion, in addition to analgesia.[29][30]

KOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR κ-Opioid Receptor G_protein Gi/o Protein KOR->G_protein Activates MAPK_p38 p38 MAPK KOR->MAPK_p38 Activates MAPK_JNK JNK KOR->MAPK_JNK Activates AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia ATP ATP AC->ATP Converts Benzomorphan Benzomorphan Agonist Benzomorphan->KOR Binds to cAMP cAMP ATP->cAMP to Dysphoria_Aversion Dysphoria/ Aversion MAPK_p38->Dysphoria_Aversion MAPK_JNK->Dysphoria_Aversion

Caption: Kappa-Opioid Receptor Signaling Pathways.

Experimental Workflow for SAR Studies

The process of elucidating the structure-activity relationships of benzomorphan analgesics typically follows a well-defined workflow, from chemical synthesis to in vivo evaluation.

SAR_Workflow Synthesis Chemical Synthesis of Analogs Purification Purification and Characterization Synthesis->Purification InVitro_Binding In Vitro Receptor Binding Assays (Ki determination) Purification->InVitro_Binding InVitro_Functional In Vitro Functional Assays (e.g., GTPγS) (EC50, Emax) Purification->InVitro_Functional SAR_Analysis SAR Analysis and Lead Optimization InVitro_Binding->SAR_Analysis InVivo_Analgesia In Vivo Analgesia Models (e.g., Tail-flick) (ED50 determination) InVitro_Functional->InVivo_Analgesia InVitro_Functional->SAR_Analysis InVivo_Analgesia->SAR_Analysis

Caption: Workflow for Benzomorphan SAR Studies.

Conclusion

The benzomorphan scaffold continues to be a rich source of novel analgesic agents with diverse pharmacological profiles. The structure-activity relationships outlined in this guide highlight the critical role of specific structural modifications in determining the potency, selectivity, and functional activity of these compounds. A thorough understanding of these SAR principles, coupled with robust in vitro and in vivo characterization, is paramount for the rational design and development of next-generation benzomorphan analgesics with improved efficacy and safety profiles. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of pain management.

References

Volazocine: An In-depth Technical Guide on its Interaction with Mu and Delta Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive review of available scientific literature, specific quantitative in vitro data regarding Volazocine's binding affinity (Ki) and functional activity (EC50, Emax) at mu (µ) and delta (δ) opioid receptors could not be located. This compound is a benzomorphan derivative that was synthesized several decades ago, and detailed pharmacological data may not be readily available in the public domain. This guide, therefore, provides a comprehensive overview of the methodologies used to characterize such interactions and presents data for structurally related benzomorphan compounds to offer a comparative context.

Introduction

This compound is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. Its chemical structure is 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine.[1] While it was developed for its potential analgesic properties, it was never commercially marketed.[1] Understanding the interaction of benzomorphan derivatives like this compound with opioid receptors is crucial for the development of novel analgesics with improved therapeutic profiles. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental protocols and signaling pathways relevant to characterizing the interaction of compounds like this compound with mu (µ) and delta (δ) opioid receptors.

Chemical Structure and Properties

  • IUPAC Name: 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine[2]

  • Molecular Formula: C18H25N[2]

  • Molar Mass: 255.40 g/mol [2]

  • CAS Number: 15686-68-7[2]

Interaction with Mu and Delta Opioid Receptors: A Comparative Context

While specific data for this compound is unavailable, the following tables summarize the binding affinities (Ki) and functional activities of other representative benzomorphan derivatives at mu and delta opioid receptors. This data provides a framework for understanding the potential pharmacological profile of this compound.

Table 1: Binding Affinities (Ki, nM) of Representative Benzomorphan Derivatives at Mu and Delta Opioid Receptors

CompoundMu (µ) Opioid Receptor Ki (nM)Delta (δ) Opioid Receptor Ki (nM)Reference
Pentazocine>100-[3][4]
Cyclazocine0.315.2[5]
8-Carboxamidocyclazocine0.315.2[5]

Disclaimer: This table presents data for compounds structurally related to this compound and is for comparative purposes only.

Table 2: Functional Activity (EC50, nM and Emax, %) of Representative Benzomorphan Derivatives at Mu Opioid Receptors

CompoundAssayEC50 (nM)Emax (%)Reference
Pentazocine---Data not available

Disclaimer: This table presents data for compounds structurally related to this compound and is for comparative purposes only. Emax is often expressed relative to a standard full agonist like DAMGO.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the interaction of a ligand like this compound with mu and delta opioid receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the mu and delta opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human mu or delta opioid receptor.

  • Radioligand: [³H]-DAMGO (for mu receptor) or [³H]-DPDPE (for delta receptor).

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and either vehicle, varying concentrations of this compound, or a high concentration of naloxone for non-specific binding.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep1 Prepare serial dilutions of this compound assay_setup Combine in 96-well plate: - Assay Buffer - Radioligand - this compound/Vehicle/Naloxone - Cell Membranes prep1->assay_setup prep2 Prepare radioligand ([³H]-DAMGO or [³H]-DPDPE) prep2->assay_setup prep3 Prepare cell membranes (expressing µ or δ receptors) prep3->assay_setup incubation Incubate at room temperature (e.g., 60-90 min) assay_setup->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation analysis Calculate specific binding, IC50, and Ki scintillation->analysis experimental_workflow_gtpgs_binding cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep1 Prepare serial dilutions of this compound assay_setup Combine in 96-well plate: - Assay Buffer & GDP - this compound/Vehicle - Cell Membranes prep1->assay_setup prep2 Prepare [³⁵S]GTPγS and GDP solutions prep2->assay_setup prep3 Prepare cell membranes (expressing µ or δ receptors) prep3->assay_setup pre_incubation Pre-incubate at 30°C (15-30 min) assay_setup->pre_incubation reaction_start Add [³⁵S]GTPγS to initiate reaction pre_incubation->reaction_start incubation Incubate at 30°C (e.g., 60 min) reaction_start->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation analysis Calculate specific binding, EC50, and Emax scintillation->analysis g_protein_signaling This compound This compound MOR_DOR µ/δ Opioid Receptor This compound->MOR_DOR binds Gi_o Gi/o Protein MOR_DOR->Gi_o activates G_alpha Gαi/o Gi_o->G_alpha G_beta_gamma Gβγ Gi_o->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates VGCC Ca²⁺ Channel G_beta_gamma->VGCC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates beta_arrestin_signaling This compound This compound MOR_DOR µ/δ Opioid Receptor This compound->MOR_DOR binds GRK GRK MOR_DOR->GRK activates P_MOR_DOR Phosphorylated Receptor GRK->MOR_DOR phosphorylates Beta_Arrestin β-Arrestin P_MOR_DOR->Beta_Arrestin recruits MAPK_Cascade MAPK Cascade (Raf, MEK) Beta_Arrestin->MAPK_Cascade activates Internalization Receptor Internalization Beta_Arrestin->Internalization mediates ERK ERK1/2 MAPK_Cascade->ERK phosphorylates pERK p-ERK1/2 ERK->pERK

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Volazocine (US Patent 3,382,249)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the synthesis of Volazocine, a benzomorphan derivative, as described in United States Patent 3,382,249. The synthesis involves a multi-step process starting from 2-methoxy-5,9-dimethyl-6,7-benzomorphan.

Summary of Key Quantitative Data

The following table summarizes the key quantitative data, including yields and melting points, for the critical steps in the synthesis of this compound and its intermediates.

StepCompound NameStarting MaterialReagentsSolventYield (%)Melting Point (°C)
12'-Hydroxy-5,9-dimethyl-6,7-benzomorphan2'-Methoxy-5,9-dimethyl-6,7-benzomorphan48% Hydrobromic acid-90210-213
22-Cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphan2'-Hydroxy-5,9-dimethyl-6,7-benzomorphanCyclopropanecarbonyl chloride, PyridineChloroform90160-162
32-Cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-6,7-benzomorphan (this compound)2-Cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphanLithium aluminum hydrideDiethyl ether80178-180

Experimental Protocols

The synthesis of this compound is a three-step process starting from 2'-methoxy-5,9-dimethyl-6,7-benzomorphan.

Step 1: Preparation of 2'-Hydroxy-5,9-dimethyl-6,7-benzomorphan

  • A mixture of 10 parts of 2'-methoxy-5,9-dimethyl-6,7-benzomorphan and 100 parts of 48% hydrobromic acid is refluxed for two hours.

  • The reaction mixture is then concentrated to a small volume under reduced pressure.

  • The residue is diluted with 100 parts of water and made alkaline by the addition of concentrated ammonium hydroxide.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallization from ethanol yields 2'-hydroxy-5,9-dimethyl-6,7-benzomorphan.

Step 2: Preparation of 2-Cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphan

  • To a solution of 7.5 parts of 2'-hydroxy-5,9-dimethyl-6,7-benzomorphan and 7 parts of pyridine in 100 parts of chloroform, 8 parts of cyclopropanecarbonyl chloride is added dropwise with stirring and cooling.

  • The reaction mixture is stirred for three hours at room temperature.

  • The mixture is then washed successively with water, dilute hydrochloric acid, and again with water.

  • The chloroform solution is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The solid residue is recrystallized from ethanol to give 2-cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphan.

Step 3: Preparation of 2-Cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-6,7-benzomorphan (this compound)

  • A solution of 10 parts of 2-cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphan in 100 parts of anhydrous diethyl ether is added dropwise to a stirred suspension of 5 parts of lithium aluminum hydride in 100 parts of anhydrous diethyl ether.

  • The mixture is refluxed for four hours and then stirred at room temperature overnight.

  • Excess lithium aluminum hydride is decomposed by the cautious addition of water.

  • The inorganic material is filtered off, and the ethereal solution is dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the residue is recrystallized from ethanol to yield 2-cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-6,7-benzomorphan (this compound).

Synthetic Pathway of this compound

The following diagram illustrates the synthetic pathway for this compound as described in US Patent 3,382,249.

Volazocine_Synthesis start 2'-Methoxy-5,9-dimethyl- 6,7-benzomorphan intermediate1 2'-Hydroxy-5,9-dimethyl- 6,7-benzomorphan start->intermediate1 HBr intermediate2 2-Cyclopropylcarbonyl-2'- cyclopropylcarbonyloxy-5,9-dimethyl- 6,7-benzomorphan intermediate1->intermediate2 Cyclopropanecarbonyl chloride, Pyridine final_product This compound (2-Cyclopropylmethyl-2'-hydroxy- 5,9-dimethyl-6,7-benzomorphan) intermediate2->final_product LiAlH4

Caption: Synthetic pathway of this compound from 2'-methoxy-5,9-dimethyl-6,7-benzomorphan.

Application Notes and Protocols for In Vivo Analgesic Assays of Volazocine Using the Tail-Flick Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Volazocine is an opioid analgesic belonging to the benzomorphan class.[1] Its primary mechanism of action is through the activation of kappa-opioid receptors (KORs), which are involved in modulating pain perception.[2] The tail-flick test is a widely used and reliable method for assessing the analgesic efficacy of centrally acting compounds by measuring the latency of a rodent's response to a thermal stimulus applied to its tail.[3][4] An increase in the time it takes for the animal to flick its tail away from the heat source is indicative of an analgesic effect.[3][4]

Signaling Pathway of Kappa-Opioid Receptor Agonists

This compound, as a kappa-opioid receptor agonist, is presumed to follow the signaling cascade typical for this receptor class. Upon binding to the KOR, a G-protein coupled receptor, it initiates a series of intracellular events that lead to a reduction in neuronal excitability and neurotransmitter release, ultimately resulting in analgesia.

Kappa_Opioid_Receptor_Signaling This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein Activation KOR->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits Ca_channel Calcium Channel Inhibition G_protein->Ca_channel Inhibits K_channel Potassium Channel Activation G_protein->K_channel Activates cAMP Decreased cAMP AC->cAMP Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx K_efflux Increased K+ Efflux K_channel->K_efflux Neurotransmitter Reduced Neurotransmitter Release Ca_influx->Neurotransmitter Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Figure 1: Simplified signaling pathway of a kappa-opioid receptor agonist like this compound.

Experimental Protocols

Objective

To determine the analgesic efficacy and dose-response relationship of this compound using the tail-flick test in rodents.

Materials
  • Test Compound: this compound (or other kappa-opioid agonist)

  • Vehicle Control: Sterile saline or other appropriate vehicle

  • Positive Control: Morphine sulfate or other known analgesic

  • Experimental Animals: Male or female Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g)

  • Equipment:

    • Tail-flick analgesia meter (radiant heat source)

    • Animal restrainers

    • Syringes and needles for administration (e.g., intraperitoneal, subcutaneous)

    • Animal scale

    • Timers

Experimental Workflow

The following diagram outlines the key steps in conducting the tail-flick assay for this compound.

Tail_Flick_Assay_Workflow start Start acclimatization Animal Acclimatization (Handling & Restrainer) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping baseline Baseline Tail-Flick Latency Measurement grouping->baseline administration Compound Administration (Vehicle, this compound, Positive Control) baseline->administration post_treatment Post-Treatment Latency Measurements at Timed Intervals administration->post_treatment data_analysis Data Analysis (%MPE Calculation) post_treatment->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the tail-flick test.
Detailed Procedure

  • Animal Acclimatization: For at least one week prior to the experiment, acclimate the animals to the laboratory environment. Handle the animals daily to reduce stress. On the day of the experiment, allow the animals to adapt to the testing room for at least 30 minutes. Acclimate the animals to the restrainer that will be used during the test.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound low dose, this compound medium dose, this compound high dose, Positive Control). A typical group size is 8-10 animals.

  • Baseline Latency Measurement:

    • Gently place the animal in the restrainer.

    • Position the tail over the radiant heat source of the analgesia meter, typically 2-3 cm from the tip.

    • Activate the heat source and start the timer.

    • The timer will automatically stop when the animal flicks its tail. Record this latency time.

    • To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the animal does not respond within this time, the heat source should be turned off and the maximum cut-off time recorded.

    • Perform two to three baseline readings for each animal and calculate the mean.

  • Compound Administration: Administer the test compounds and controls via the chosen route (e.g., intraperitoneally).

  • Post-Treatment Latency Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 3.

  • Data Analysis:

    • Calculate the mean tail-flick latency for each group at each time point.

    • The analgesic effect is often expressed as the Maximum Possible Effect (%MPE). Calculate %MPE using the following formula:

      %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Data Presentation

Quantitative data should be summarized in a clear and structured table. As no specific data for this compound is publicly available, the following table is a template populated with hypothetical data for illustrative purposes, based on typical results for kappa-opioid agonists.

Table 1: Hypothetical Analgesic Effect of this compound in the Rat Tail-Flick Test

Treatment GroupDose (mg/kg, i.p.)Baseline Latency (s) (Mean ± SEM)Post-Treatment Latency (s) at 30 min (Mean ± SEM)%MPE at 30 min
Vehicle-2.5 ± 0.22.6 ± 0.31.3
This compound1.02.4 ± 0.34.8 ± 0.531.6
This compound3.02.6 ± 0.27.2 ± 0.6**62.2
This compound10.02.5 ± 0.39.5 ± 0.4 93.3
Morphine5.02.7 ± 0.28.9 ± 0.584.9
Cut-off time set at 10 seconds. SEM: Standard Error of the Mean. Statistical significance relative to vehicle: p<0.05, *p<0.01, *p<0.001.
Conclusion

The tail-flick test is a robust and sensitive method for evaluating the analgesic potential of kappa-opioid agonists like this compound. By following the detailed protocols outlined in these application notes, researchers can generate reliable data to characterize the dose-dependent and time-course effects of novel analgesic compounds. While specific experimental data for this compound is lacking, the provided framework enables the design and execution of the necessary in vivo assays to elucidate its pharmacological profile.

References

Application Notes and Protocols: Assessing Volazocine Efficacy Using the Hot Plate Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volazocine is a benzomorphan derivative with potential analgesic properties, acting as an agonist at the kappa opioid receptor. The hot plate test is a widely used and validated method for assessing the efficacy of centrally acting analgesics.[1] This application note provides a detailed protocol for evaluating the dose-dependent and time-course effects of this compound on thermal nociception in rodents using the hot plate assay.

Principle of the Hot Plate Test

The hot plate test measures the latency of a rodent's response to a thermal stimulus.[1] When placed on a heated surface, the animal will exhibit nocifensive behaviors such as paw licking or jumping. The time taken to elicit these responses is a measure of the animal's pain threshold. Centrally acting analgesics, like this compound, are expected to increase this reaction time. This method is particularly useful for screening compounds that act on the central nervous system to produce analgesia.[1]

Experimental Protocols

Materials and Equipment
  • Hot Plate Analgesia Meter (e.g., IITC Life Science or equivalent)

  • Animal enclosure (transparent cylinder)

  • Stopwatch or automated timer

  • Rodents (mice or rats, species and strain to be specified in the study design)

  • This compound

  • Vehicle control (e.g., sterile saline, distilled water, or 0.5% methylcellulose)

  • Positive control (e.g., Morphine or a known kappa opioid agonist)

  • Syringes and needles for administration

  • Animal scale

Experimental Design

1. Dose-Response Study:

  • Objective: To determine the effective dose range of this compound.

  • Animal Groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (Dose 1, e.g., 1 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 3 mg/kg)

    • Group 4: this compound (Dose 3, e.g., 10 mg/kg)

    • Group 5: Positive control (e.g., Morphine, 10 mg/kg)

  • Procedure:

    • Acclimatize animals to the testing room for at least 60 minutes.[2]

    • Determine the baseline latency for each animal on the hot plate prior to drug administration.

    • Administer the assigned treatment (Vehicle, this compound, or positive control) via the chosen route (e.g., intraperitoneal, subcutaneous).

    • At a predetermined time post-administration (e.g., 30 minutes), place the animal on the hot plate and record the latency to the first sign of nociception (paw licking or jumping).

    • A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[3]

2. Time-Course Study:

  • Objective: To determine the onset and duration of action of an effective dose of this compound.

  • Animal Groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (effective dose determined from the dose-response study)

  • Procedure:

    • Follow steps 1-3 of the dose-response study.

    • Measure the reaction latency at multiple time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).[4]

Detailed Experimental Steps
  • Animal Acclimatization: House the animals in a temperature and light-controlled environment with ad libitum access to food and water. On the day of the experiment, transfer the animals to the testing room at least one hour before the start of the experiment to allow for acclimatization.[2]

  • Hot Plate Apparatus Setup: Set the temperature of the hot plate to a constant, non-injurious level, typically between 50-55°C.[5][6]

  • Baseline Latency Measurement:

    • Gently place each animal individually on the hot plate within the transparent cylinder.

    • Start the timer immediately.

    • Observe the animal for nocifensive behaviors, specifically hind paw licking or jumping.

    • Stop the timer at the first clear sign of either behavior and record the latency.

    • If the animal does not respond within the pre-determined cut-off time (e.g., 30 seconds), remove it from the plate and assign it the cut-off time. This is crucial to prevent tissue damage.[3]

    • Allow at least 15-30 minutes between baseline testing and drug administration.

  • Drug Administration:

    • Weigh each animal to ensure accurate dosing.

    • Administer the appropriate dose of this compound, vehicle, or positive control via the selected route (e.g., intraperitoneal injection).

  • Post-Treatment Latency Measurement:

    • At the specified time points after drug administration, repeat the latency measurement as described in step 3.

    • Handle all animals gently and consistently to minimize stress.

Data Presentation

Disclaimer: The following tables contain hypothetical data for illustrative purposes, as specific experimental data for this compound in the hot plate test is not publicly available.

Table 1: Dose-Response of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Mean Latency (seconds) ± SEM
Vehicle-8.5 ± 0.7
This compound112.3 ± 1.1
This compound318.9 ± 1.5
This compound1025.4 ± 2.0
Morphine1028.1 ± 1.8

Table 2: Time-Course of this compound (10 mg/kg) in the Hot Plate Test

Time Post-Administration (minutes)Mean Latency (seconds) ± SEM
0 (Baseline)8.2 ± 0.6
1515.7 ± 1.3
3025.1 ± 1.9
6020.5 ± 1.7
9014.8 ± 1.2
1209.9 ± 0.8

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization (60 mins) baseline_latency Baseline Latency Measurement animal_acclimatization->baseline_latency hot_plate_setup Hot Plate Setup (50-55°C) hot_plate_setup->baseline_latency drug_administration Drug Administration (Vehicle, this compound, Positive Control) baseline_latency->drug_administration post_treatment_latency Post-Treatment Latency Measurement drug_administration->post_treatment_latency data_recording Data Recording post_treatment_latency->data_recording statistical_analysis Statistical Analysis data_recording->statistical_analysis

Caption: Experimental workflow for the hot plate test.

G This compound This compound KOR Kappa Opioid Receptor (KOR) (G-protein coupled receptor) This compound->KOR G_protein Gi/o Protein Activation KOR->G_protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels G_protein->Ion_Channels cAMP Decreased cAMP Production Adenylyl_Cyclase->cAMP Ca_Channels Inhibition of Ca2+ Channels Ion_Channels->Ca_Channels K_Channels Activation of K+ Channels Ion_Channels->K_Channels Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Channels->Neurotransmitter_Release Hyperpolarization Neuronal Hyperpolarization K_Channels->Hyperpolarization Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

References

Application Notes and Protocols: Radioligand Binding Assay for Determining Volazocine Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volazocine is a benzomorphan derivative with potential interactions at multiple receptor systems, including opioid and sigma receptors. Understanding the binding affinity of this compound at these targets is crucial for elucidating its pharmacological profile and guiding further drug development. Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. This document provides detailed protocols for conducting radioligand binding assays to characterize the affinity of this compound for the kappa-opioid receptor (KOR) and the sigma-1 receptor (σ1R), two likely targets for this class of compounds.

Key Receptor Targets for this compound

Kappa-Opioid Receptor (KOR): The KOR is a G protein-coupled receptor involved in analgesia, mood, and reward.[1] Several benzomorphan derivatives are known to interact with KOR.

Sigma-1 Receptor (σ1R): The σ1R is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for numerous psychoactive drugs, including some opioids.[2][3]

Data Presentation: Receptor Binding Affinity of this compound and Reference Compounds

The following tables summarize the binding affinities (Ki) of this compound (hypothetical values for illustrative purposes) and known reference compounds at the human kappa-opioid and sigma-1 receptors.

Table 1: Binding Affinity (Ki) at the Human Kappa-Opioid Receptor (KOR)

CompoundRadioligandReceptor SourceKi (nM)
This compound[3H]U-69,593CHO-hKOR cellsXX.X
U-50,488 (Agonist)[3H]U-69,593CHO-hKOR cells8.2
Naloxone (Antagonist)[3H]DiprenorphineKOR membranes~5
Nor-Binaltorphimine (Antagonist)[3H]U-69,593CHO-hKOR cells~1

Note: The Ki value for this compound is a placeholder to demonstrate data presentation.

Table 2: Binding Affinity (Ki) at the Human Sigma-1 Receptor (σ1R)

CompoundRadioligandReceptor SourceKi (nM)
This compound--INVALID-LINK---PentazocineGuinea Pig BrainYY.Y
(+)-Pentazocine (Agonist)--INVALID-LINK---PentazocineGuinea Pig Brain2.9
Haloperidol (Antagonist)--INVALID-LINK---PentazocineGuinea Pig Brain4.5
NE-100 (Antagonist)--INVALID-LINK---PentazocineGuinea Pig Brain~1

Note: The Ki value for this compound is a placeholder to demonstrate data presentation.

Experimental Protocols

Protocol 1: Kappa-Opioid Receptor (KOR) Radioligand Binding Assay

This protocol describes a competitive inhibition radioligand binding assay using Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).

Materials:

  • Receptor Source: Membranes from CHO-hKOR cells.

  • Radioligand: [3H]U-69,593 (specific activity ~40-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Compound: 10 µM U-50,488.

  • Test Compound: this compound.

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.

Membrane Preparation:

  • Culture CHO-hKOR cells to confluency.

  • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane preparations at -80°C until use.

Binding Assay Procedure:

  • In a 96-well plate, set up the following in a final volume of 1 mL:

    • Total Binding: CHO-hKOR membranes (15 µg protein), [3H]U-69,593 (final concentration ~0.4 nM), and assay buffer.

    • Non-specific Binding: CHO-hKOR membranes (15 µg protein), [3H]U-69,593 (~0.4 nM), and 10 µM U-50,488.

    • Competitive Binding: CHO-hKOR membranes (15 µg protein), [3H]U-69,593 (~0.4 nM), and varying concentrations of this compound.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-1 Receptor (σ1R) Radioligand Binding Assay

This protocol details a competitive inhibition radioligand binding assay using guinea pig brain membranes.

Materials:

  • Receptor Source: Guinea pig brain membranes.

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-50 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Compound: 10 µM Haloperidol.

  • Test Compound: this compound.

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.

Membrane Preparation:

  • Homogenize fresh or frozen guinea pig brains in 10 volumes of ice-cold 50 mM Tris-HCl, pH 7.4.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer.

  • Determine the protein concentration using a standard method.

  • Store membrane preparations at -80°C until use.

Binding Assay Procedure:

  • In a 96-well plate, set up the following in a final volume of 0.5 mL:

    • Total Binding: Guinea pig brain membranes (250 µg protein), --INVALID-LINK---Pentazocine (final concentration ~2 nM), and assay buffer.

    • Non-specific Binding: Guinea pig brain membranes (250 µg protein), --INVALID-LINK---Pentazocine (~2 nM), and 10 µM Haloperidol.

    • Competitive Binding: Guinea pig brain membranes (250 µg protein), --INVALID-LINK---Pentazocine (~2 nM), and varying concentrations of this compound.

  • Incubate the plate at 37°C for 150 minutes.[4]

  • Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% PEI.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis: Follow the same data analysis procedure as described for the KOR binding assay to determine the IC50 and Ki values for this compound at the σ1R.

Visualizations

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor Receptor Source (e.g., CHO-hKOR cells) Membrane_Prep Membrane Preparation Receptor->Membrane_Prep Assay_Plate 96-well Plate Setup (Total, Non-specific, Competitive Binding) Membrane_Prep->Assay_Plate Radioligand Radioligand Stock ([3H]U-69,593) Radioligand->Assay_Plate Test_Compound Test Compound Stock (this compound) Test_Compound->Assay_Plate Incubation Incubate (25°C, 60 min) Assay_Plate->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff (Ki) Curve_Fitting->Ki_Calculation

Caption: Experimental workflow for the radioligand binding assay.

KOR_Signaling_Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to Gi_Go Gi/Go Protein KOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel ↑ K+ Conductance Gi_Go->K_channel Activates Ca_channel ↓ Ca2+ Conductance Gi_Go->Ca_channel Inhibits cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response K_channel->Cellular_Response Ca_channel->Cellular_Response

Caption: Simplified KOR G-protein coupled signaling pathway.

References

Method for Assessing Volazocine-Induced Respiratory Depression in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volazocine is a kappa-opioid receptor (KOR) agonist that has been investigated for its analgesic properties. Unlike mu-opioid receptor (MOR) agonists, such as morphine and fentanyl, which are associated with a significant risk of respiratory depression, KOR agonists are generally considered to have a wider therapeutic window with a lower propensity to induce this life-threatening side effect.[1][2] However, a thorough assessment of the respiratory effects of any new KOR agonist is a critical step in its preclinical development. This document provides detailed application notes and protocols for assessing this compound-induced respiratory depression in mice using state-of-the-art techniques.

These protocols are designed to provide a comprehensive evaluation of respiratory function, enabling researchers to quantify the potential respiratory-depressant effects of this compound and compare them to standard MOR agonists. The methods described include whole-body plethysmography (WBP) for continuous, non-invasive monitoring of conscious, freely moving mice, pulse oximetry for measuring arterial oxygen saturation, and arterial blood gas analysis for a direct assessment of gas exchange.

Data Presentation

Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison between treatment groups (e.g., vehicle, this compound at various doses, and a positive control like morphine). Below is a template table for presenting respiratory parameters.

Table 1: Effects of this compound on Respiratory Parameters in Mice (Template)

Treatment Group (Dose, Route)Respiratory Rate (breaths/min)Tidal Volume (mL)Minute Ventilation (mL/min)Arterial Oxygen Saturation (SpO2, %)Arterial Blood Gases (PaO2, mmHg)Arterial Blood Gases (PaCO2, mmHg)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Morphine (Positive Control)

Data should be presented as mean ± SEM (Standard Error of the Mean). Statistical analysis should be performed to determine significant differences between groups.

Experimental Protocols

Whole-Body Plethysmography (WBP)

Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, unrestrained mice.[3][4][5] The system detects pressure changes within a sealed chamber caused by the warming and humidification of inspired air and the cooling and condensation of expired air.

Materials:

  • Whole-body plethysmography system for small animals

  • C57BL/6J mice (or other appropriate strain)

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Positive control (e.g., morphine)

  • Syringes and needles for administration

Protocol:

  • Acclimation: Acclimate the mice to the plethysmography chambers for at least 30-60 minutes for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.[3]

  • Calibration: Calibrate the plethysmography system according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.

  • Baseline Recording: Place a single mouse in the chamber and allow for a 15-30 minute stabilization period. Record baseline respiratory parameters for at least 20 minutes. Key parameters to measure include respiratory rate (f), tidal volume (TV), and minute ventilation (MV = f x TV).[4][6]

  • Drug Administration: Remove the mouse from the chamber and administer this compound, vehicle, or the positive control via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-injection Recording: Immediately return the mouse to the chamber and record respiratory parameters continuously for a predefined period (e.g., 60-120 minutes). The onset and duration of respiratory depression can be determined from this recording.[5]

  • Data Analysis: Analyze the recorded data to determine the effects of this compound on respiratory parameters over time. Compare the post-injection data to the baseline data and to the vehicle and positive control groups.

Pulse Oximetry

Pulse oximetry is a non-invasive technique for monitoring arterial oxygen saturation (SpO2).[7] This method is particularly useful for assessing the physiological consequence of respiratory depression.

Materials:

  • Small animal pulse oximeter with a mouse collar sensor or thigh/foot sensor

  • C57BL/6J mice

  • This compound

  • Vehicle

  • Positive control (e.g., morphine)

  • Animal shaver (if using a collar sensor)

Protocol:

  • Animal Preparation: If using a collar sensor, carefully shave a small area of fur from the neck to ensure good contact between the sensor and the skin.

  • Acclimation: Allow the mouse to acclimate to the experimental setup and the placement of the pulse oximeter sensor.

  • Baseline Measurement: Secure the sensor to the mouse and record baseline SpO2 and heart rate for at least 10-15 minutes.

  • Drug Administration: Administer this compound, vehicle, or the positive control.

  • Continuous Monitoring: Continuously monitor and record SpO2 and heart rate for the desired duration.

  • Data Analysis: Analyze the data to determine the magnitude and duration of any desaturation events caused by this compound.

Arterial Blood Gas Analysis

Arterial blood gas analysis provides a direct measurement of the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2) in the blood, offering a definitive assessment of respiratory function.

Materials:

  • Blood gas analyzer

  • Catheters for arterial cannulation (e.g., carotid artery or femoral artery)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Heparinized syringes

  • C57BL/6J mice

  • This compound

  • Vehicle

  • Positive control (e.g., morphine)

Protocol:

  • Surgical Preparation: Anesthetize the mouse and surgically implant a catheter into the carotid or femoral artery for repeated blood sampling. Allow the animal to recover from surgery before proceeding with the experiment.

  • Baseline Blood Sample: Once the animal is awake and has stabilized, collect a baseline arterial blood sample (typically 25-50 µL) into a heparinized syringe.

  • Drug Administration: Administer this compound, vehicle, or the positive control.

  • Post-injection Blood Sampling: Collect arterial blood samples at predetermined time points after drug administration (e.g., 15, 30, 60 minutes).

  • Blood Gas Measurement: Immediately analyze the blood samples using a blood gas analyzer to determine PaO2, PaCO2, and pH.

  • Data Analysis: Compare the post-injection arterial blood gas values to baseline and to the control groups to assess the impact of this compound on gas exchange.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Measurement (WBP, Pulse Oximetry) Animal_Acclimation->Baseline_Measurement Drug_Administration Drug Administration (this compound, Vehicle, Morphine) Baseline_Measurement->Drug_Administration WBP Whole-Body Plethysmography Drug_Administration->WBP Pulse_Oximetry Pulse Oximetry Drug_Administration->Pulse_Oximetry Blood_Gas Arterial Blood Gas Analysis Drug_Administration->Blood_Gas Data_Analysis Data Analysis & Comparison WBP->Data_Analysis Pulse_Oximetry->Data_Analysis Blood_Gas->Data_Analysis

Caption: Experimental workflow for assessing this compound-induced respiratory depression in mice.

Opioid_Signaling_Pathway cluster_opioid Opioid Agonists cluster_receptor Opioid Receptors cluster_brainstem Brainstem Respiratory Centers cluster_effect Physiological Effect This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Morphine Morphine/Fentanyl MOR Mu-Opioid Receptor (MOR) Morphine->MOR Reduced_Depression Minimal Respiratory Depression KOR->Reduced_Depression PreBotC Pre-Bötzinger Complex MOR->PreBotC Inhibition RTN Retrotrapezoid Nucleus MOR->RTN Inhibition PB Parabrachial Nucleus MOR->PB Inhibition Significant_Depression Significant Respiratory Depression PreBotC->Significant_Depression RTN->Significant_Depression PB->Significant_Depression

Caption: Signaling pathways in opioid-induced respiratory depression.

References

Application Notes and Protocols for Studying Volazocine's Effect on Neuronal Firing In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for investigating the effects of Volazocine, a benzomorphan opioid analgesic, on neuronal firing. The protocols and methodologies described herein are based on established techniques for studying kappa opioid receptor (KOR) agonists and can be adapted for the specific analysis of this compound.

Introduction to this compound and In Vitro Models

This compound is an opioid analgesic whose pharmacological profile suggests activity as a kappa opioid receptor (KOR) agonist.[1] Understanding its precise effects on neuronal excitability is crucial for elucidating its mechanism of action and potential therapeutic applications. In vitro models offer a controlled environment to dissect the cellular and molecular mechanisms by which this compound modulates neuronal firing. The primary in vitro techniques covered in these notes are patch-clamp electrophysiology, multielectrode array (MEA) recordings, and calcium imaging.

Activation of KORs, which are G-protein coupled receptors (GPCRs), typically leads to an inhibition of neuronal activity.[2][3][4][5] This is primarily achieved through two main downstream signaling pathways: the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[3][6][7] These actions result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, respectively, both contributing to a decrease in neuronal firing.

Data Presentation: Quantitative Effects of Kappa Opioid Receptor Agonists

The following tables summarize quantitative data from studies on well-characterized KOR agonists, which can serve as a reference for designing and interpreting experiments with this compound.

KOR AgonistConcentrationIn Vitro ModelObserved EffectMagnitude of EffectReference
U-50488H0.1 - 1 µMRat Hypothalamic Explants (Intracellular Recording)Decreased spontaneous firing rate94.0 ± 4.5% decrease at 1 µM[8]
U-695931 µMRat Ventral Tegmental Area Slices (Whole-cell Patch-clamp)Inhibition of spontaneously active principal neuronsInhibited 16 out of 26 neurons[9]
U-504880.001 - 10 µMRat Basolateral Amygdala Slices (Whole-cell Patch-clamp)Increased action potential firing rate in response to current injectionStatistically significant increase (p<0.001)[10][11]
Dynorphin A (1-13)Concentration-dependentMouse Embryonic Spinal Cord Neurons (Calcium Imaging)Suppressed spontaneous calcium oscillationsIC50 was not specified[12]
U-50488H1 µMXenopus Oocytes expressing KOR and Ca2+ channelsInhibition of depolarization-evoked Ba2+ current (IBa)~25% maximal inhibition[13]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the detailed investigation of this compound's effects on the membrane potential and ion channel currents of individual neurons.

Objective: To determine if this compound directly modulates neuronal excitability and to identify the specific ion channels involved.

Materials:

  • Primary neuronal cultures (e.g., cortical, hippocampal, or dorsal root ganglion neurons) or brain slices.

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

  • Borosilicate glass capillaries for pipette fabrication.

  • Artificial cerebrospinal fluid (ACSF) and internal pipette solution.

  • This compound stock solution and vehicle control.

  • Selective KOR antagonists (e.g., nor-binaltorphimine) and ion channel blockers.

Methodology:

  • Preparation: Prepare brain slices or plate primary neurons on coverslips.

  • Recording Setup: Place the slice or coverslip in the recording chamber and perfuse with oxygenated ACSF.

  • Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 3-6 MΩ and fill with the appropriate internal solution.

  • Cell Targeting: Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette.

  • Giga-seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Data Acquisition:

    • Current-Clamp: Record the resting membrane potential and inject current steps to elicit action potentials.

    • Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) and apply voltage steps to isolate and record specific ion currents (e.g., potassium or calcium currents).

  • Drug Application: After obtaining a stable baseline recording, perfuse the chamber with ACSF containing this compound at various concentrations.

  • Data Analysis: Analyze changes in resting membrane potential, action potential firing frequency, and the amplitude of isolated ion currents before and after drug application.

  • Pharmacological Validation: To confirm the involvement of KORs, co-apply this compound with a selective KOR antagonist. To identify the specific ion channels affected, use selective channel blockers.

Protocol 2: Multielectrode Array (MEA) Recordings

MEAs enable the non-invasive, long-term recording of spontaneous and evoked electrical activity from neuronal networks.[2]

Objective: To assess the impact of this compound on neuronal network activity, including firing rate, burst patterns, and synchrony.

Materials:

  • MEA plates (e.g., 48- or 96-well).

  • MEA recording system and software.

  • Primary or iPSC-derived neurons.

  • Cell culture medium.

  • This compound stock solution and vehicle control.

Methodology:

  • Cell Plating: Plate neurons onto the MEA plate and culture until a stable, spontaneously active network is formed.

  • Baseline Recording: Record the baseline spontaneous neuronal activity for a sufficient period (e.g., 10-30 minutes). Key parameters to measure include mean firing rate, burst frequency, burst duration, and network synchrony.[2]

  • Compound Addition: Add this compound at various concentrations to the culture wells. Include vehicle controls.

  • Post-Dosing Recording: Record neuronal activity at multiple time points after compound addition to assess both acute and chronic effects.

  • Data Analysis: Use the MEA software to analyze the recorded spike trains. Compare the post-dosing activity parameters to the baseline recordings to quantify the effects of this compound.

  • Washout: To assess the reversibility of the drug's effects, replace the drug-containing medium with fresh medium and continue recording.

Protocol 3: Calcium Imaging

Calcium imaging is a powerful technique to monitor the activity of large neuronal populations with single-cell resolution by measuring changes in intracellular calcium concentrations, which are a proxy for neuronal firing.[14]

Objective: To visualize and quantify the effect of this compound on the spontaneous and evoked activity of a neuronal population.

Materials:

  • Primary neuronal cultures or brain slices.

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or genetically encoded calcium indicators like GCaMP).

  • Fluorescence microscope with a high-speed camera.

  • Image acquisition and analysis software.

  • This compound stock solution and vehicle control.

Methodology:

  • Loading with Calcium Indicator: Incubate the neuronal culture or brain slice with the calcium indicator.

  • Baseline Imaging: Acquire a time-series of fluorescence images to establish the baseline level of spontaneous calcium transients.

  • Drug Application: Perfuse the chamber with a solution containing this compound.

  • Post-Stimulation Imaging: Continue to acquire images to observe changes in the frequency and amplitude of calcium transients.

  • Evoked Activity (Optional): If studying evoked responses, apply a stimulus (e.g., electrical stimulation or puff application of a neurotransmitter) before and after the application of this compound.

  • Data Analysis: Use image analysis software to identify individual cells (regions of interest, ROIs) and measure the change in fluorescence intensity over time (ΔF/F). Quantify parameters such as the frequency, amplitude, and duration of calcium events.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Kappa Opioid Receptor Activation

KOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK GIRK Channel Hyperpolarization Hyperpolarization (↓ Neuronal Firing) GIRK->Hyperpolarization K+ efflux VGCC Voltage-Gated Ca2+ Channel Reduced_NT_release ↓ Neurotransmitter Release (↓ Neuronal Firing) VGCC->Reduced_NT_release ↓ Ca2+ influx AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: KOR activation by this compound leads to neuronal inhibition.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_prep Preparation cluster_methods Methodology cluster_data Data Acquisition & Analysis cluster_outcome Outcome prep Prepare Neuronal Culture (Primary Neurons or Brain Slices) patch_clamp Patch-Clamp Electrophysiology prep->patch_clamp mea Multielectrode Array (MEA) prep->mea ca_imaging Calcium Imaging prep->ca_imaging baseline Record Baseline Activity patch_clamp->baseline mea->baseline ca_imaging->baseline drug_app Apply this compound baseline->drug_app post_drug Record Post-Application Activity drug_app->post_drug analysis Data Analysis and Quantification post_drug->analysis outcome Determine this compound's Effect on Neuronal Firing and Network Activity analysis->outcome

Caption: Workflow for assessing this compound's neuronal effects.

References

Application Note: A Proposed High-Performance Liquid Chromatography Method for the Quantification of Volazocine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Volazocine, an opioid analgesic of the benzomorphan class.[1] As no specific validated HPLC method for this compound is readily available in the public literature, this application note provides a comprehensive starting point for method development and validation, based on established chromatographic principles and methodologies for similar small molecules. The proposed protocol includes detailed chromatographic conditions, sample preparation guidelines, and a roadmap for method validation in line with industry standards.

1. Introduction

This compound is an opioid analgesic belonging to the benzomorphan class of compounds.[1] Accurate and reliable quantification of this compound is essential for various research and development applications, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is designed to be a robust starting point for further optimization and validation according to international guidelines (e.g., ICH guidelines).

2. Proposed HPLC Method

A reversed-phase HPLC method is proposed for the separation and quantification of this compound. The selection of a C18 column is based on its wide applicability for the separation of a broad range of pharmaceutical compounds. The mobile phase composition and pH are chosen to ensure good peak shape and retention of the basic this compound molecule.

2.1. Chromatographic Conditions

The proposed HPLC parameters are summarized in the table below. These conditions are a starting point and may require optimization for specific applications.

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 240 nm (to be optimized based on UV scan)
Run Time 10 minutes

3. Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

3.2. Preparation of Solutions

  • Phosphate Buffer (0.02 M, pH 3.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and 0.02 M phosphate buffer (pH 3.5) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

3.3. Sample Preparation

The sample preparation method will depend on the matrix (e.g., bulk drug, formulation, biological fluid). For a simple formulation such as a tablet, the following procedure is proposed:

  • Weigh and finely powder a representative number of tablets.

  • Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation

The proposed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

5. Data Presentation

Upon validation, the quantitative data should be summarized for easy comparison. A typical summary table is presented below, with example acceptable limits.

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness No significant change in results

6. Visualizations

Experimental Workflow Diagram

HPLC_Workflow prep Sample Preparation (e.g., Dissolution, Filtration) injection Sample Injection prep->injection hplc HPLC System instrument Instrument Setup (Mobile Phase, Flow Rate, Wavelength) instrument->hplc separation Chromatographic Separation (C18 Column) injection->separation Mobile Phase detection UV Detection separation->detection data Data Acquisition & Processing (Chromatogram) detection->data analysis Quantification & Reporting data->analysis Method_Development_Logic method_dev Method Development optimization Parameter Optimization (Mobile Phase, Column, etc.) method_dev->optimization Initial Trials validation Method Validation (ICH Guidelines) optimization->validation Optimized Method application Routine Analysis validation->application Validated Method

References

Application Notes and Protocols for Inducing and Measuring Inflammatory Pain in Rodents for Volazocine Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers and drug development professionals on establishing and utilizing rodent models of inflammatory pain to evaluate the analgesic efficacy of Volazocine. The protocols cover the induction of inflammation using common chemical agents and the subsequent measurement of pain-related behaviors.

Introduction

Inflammatory pain is a complex response to tissue injury characterized by hypersensitivity to both noxious (hyperalgesia) and non-noxious (allodynia) stimuli. Rodent models are crucial for understanding the underlying mechanisms of inflammatory pain and for the preclinical evaluation of novel analgesics like this compound. This compound and its analogues are synthetic opioids that primarily interact with kappa and mu opioid receptors to modulate pain perception.[1][2] This document outlines standardized procedures for inducing inflammatory pain and quantifying the analgesic effects of test compounds.

Experimental Protocols

Induction of Inflammatory Pain

Two of the most common and well-validated models for inducing acute and persistent inflammatory pain in rodents are the Carrageenan and Complete Freund's Adjuvant (CFA) models.

1.1. Carrageenan-Induced Acute Inflammatory Pain

This model is suitable for studying acute inflammation and is characterized by a rapid onset of edema, hyperalgesia, and allodynia that typically resolves within 24-48 hours.[3][4]

  • Materials:

    • Lambda-Carrageenan (1-2% w/v in sterile 0.9% saline)[4][5][6]

    • Isoflurane or other suitable anesthetic

    • 1 mL syringes with 27-30 gauge needles

    • Male Sprague-Dawley rats (280-300g) or ICR mice[4][7]

  • Procedure:

    • Anesthetize the rodent using isoflurane.

    • Inject 100 µL (for rats) or 20-30 µL (for mice) of the carrageenan solution subcutaneously into the plantar surface of one hind paw.[3][4][5][7]

    • The contralateral paw can be injected with an equal volume of sterile saline to serve as a control.[6]

    • Allow the animal to recover from anesthesia in its home cage.

    • Pain behaviors are typically assessed 1-6 hours post-injection, which is the peak of the inflammatory response.[3][4]

1.2. Complete Freund's Adjuvant (CFA)-Induced Persistent Inflammatory Pain

The CFA model induces a more persistent and robust inflammatory response, mimicking chronic inflammatory conditions like arthritis.[3][8][9] The inflammation and pain hypersensitivity can last for several days to weeks.[3][10]

  • Materials:

    • Complete Freund's Adjuvant (CFA)[11][12]

    • Isoflurane or other suitable anesthetic

    • 1 mL syringes with 27-30 gauge needles

    • Male Sprague-Dawley rats or mice[12][13]

  • Procedure:

    • Anesthetize the rodent using isoflurane.

    • Inject 20-100 µL of CFA subcutaneously into the plantar surface of one hind paw.[3][11][13][14]

    • The contralateral paw can be used as an internal control.

    • Allow the animal to recover from anesthesia.

    • Pain behaviors are typically assessed from 24 hours to several days post-injection.[3][12][15]

Measurement of Inflammatory Pain

2.1. Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a painful response to a normally non-painful stimulus, is measured using von Frey filaments.[16][17]

  • Apparatus:

    • A set of calibrated von Frey filaments of varying stiffness.[18]

    • An elevated mesh platform that allows access to the plantar surface of the hind paws.[16][17]

    • Individual testing chambers for acclimation.[18]

  • Procedure:

    • Place the rodent in an individual chamber on the mesh platform and allow it to acclimate for at least 15-20 minutes.

    • Starting with a filament of intermediate stiffness, apply it perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle slightly.[16][18]

    • Hold the filament in place for 2-5 seconds.[16]

    • A positive response is a sharp withdrawal, licking, or flinching of the paw.

    • The "up-down method" is commonly used to determine the 50% paw withdrawal threshold.[18]

2.2. Assessment of Thermal Hyperalgesia (Hargreaves Test)

Thermal hyperalgesia, an increased sensitivity to a thermal stimulus, is assessed using the Hargreaves apparatus.[19][20][21]

  • Apparatus:

    • Hargreaves apparatus with a radiant heat source.[21]

    • A glass platform to house the animal.[19][21]

    • Individual testing enclosures.

  • Procedure:

    • Place the rodent in an individual enclosure on the glass platform and allow it to acclimate.

    • Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.[19][21]

    • Activate the heat source. A timer will automatically start.

    • The timer stops when the animal withdraws its paw.[19] The time taken for withdrawal is the paw withdrawal latency.

    • A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage.[19][22]

Protocol for this compound Administration and Efficacy Testing

This protocol describes the administration of this compound and the subsequent assessment of its analgesic effects in a rodent model of inflammatory pain.

  • Materials:

    • This compound solution (vehicle to be determined based on solubility)

    • Rodents with induced inflammatory pain (Carrageenan or CFA model)

    • Apparatus for behavioral testing (von Frey and/or Hargreaves)

  • Procedure:

    • Induce inflammatory pain using either the Carrageenan or CFA protocol as described above.

    • At the time of peak inflammation (e.g., 3 hours for carrageenan, 24 hours for CFA), administer this compound or vehicle to different groups of animals. The route of administration (e.g., intraperitoneal, oral) and dosage will depend on the specific study design.

    • At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), assess mechanical allodynia and/or thermal hyperalgesia using the von Frey and Hargreaves tests, respectively.

    • Record the paw withdrawal thresholds (in grams for von Frey) and latencies (in seconds for Hargreaves).

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Mechanical Allodynia in Carrageenan-Induced Inflammatory Pain in Rats

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) at 60 min post-dose (Mean ± SEM)
Vehicle-2.5 ± 0.3
This compound15.8 ± 0.6
This compound39.2 ± 0.8
This compound1013.5 ± 1.1
Positive Control (e.g., Morphine)514.2 ± 1.0
*p < 0.05 compared to Vehicle group.

Table 2: Effect of this compound on Thermal Hyperalgesia in CFA-Induced Inflammatory Pain in Mice

Treatment GroupDose (mg/kg)Paw Withdrawal Latency (s) at 90 min post-dose (Mean ± SEM)
Vehicle-4.1 ± 0.4
This compound17.5 ± 0.7
This compound311.2 ± 0.9
This compound1014.8 ± 1.2
Positive Control (e.g., Naproxen)2012.5 ± 1.0
*p < 0.05 compared to Vehicle group.

Mandatory Visualizations

Signaling Pathway of Inflammatory Pain

Inflammatory_Pain_Pathway cluster_periphery Peripheral Tissue cluster_spinal_cord Spinal Cord (Dorsal Horn) cluster_brain Brain Tissue Injury Tissue Injury Inflammatory Mediators Inflammatory Mediators (Prostaglandins, Bradykinin, Cytokines) Tissue Injury->Inflammatory Mediators Release Nociceptor Nociceptor Inflammatory Mediators->Nociceptor Activate & Sensitize Primary Afferent Fiber Primary Afferent Fiber Nociceptor->Primary Afferent Fiber Signal Propagation Second Order Neuron Second Order Neuron Primary Afferent Fiber->Second Order Neuron Release Neurotransmitters (Glutamate, Substance P) Ascending Tracts Ascending Tracts to Brain Second Order Neuron->Ascending Tracts Pain Perception Pain Perception Ascending Tracts->Pain Perception

Caption: Inflammatory pain signaling pathway.

Experimental Workflow for this compound Efficacy Testing

Volazocine_Workflow Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Induction of Inflammation Induction of Inflammation (Carrageenan or CFA) Baseline Behavioral Testing->Induction of Inflammation Drug Administration Drug Administration (this compound or Vehicle) Induction of Inflammation->Drug Administration Post-Dose Behavioral Testing Post-Dose Behavioral Testing Drug Administration->Post-Dose Behavioral Testing Data Analysis Data Analysis Post-Dose Behavioral Testing->Data Analysis

Caption: Experimental workflow for evaluating this compound.

Mechanism of Action for Opioid Analgesia in Inflammatory Pain

Opioid_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound Opioid Receptor Opioid Receptor (e.g., Kappa, Mu) This compound->Opioid Receptor Binds to Postsynaptic Opioid Receptor Opioid Receptor This compound->Postsynaptic Opioid Receptor Binds to Ca2+ Channel Voltage-gated Ca2+ Channel Opioid Receptor->Ca2+ Channel Inhibits Neurotransmitter Release Reduced Neurotransmitter Release (Glutamate, Substance P) Ca2+ Channel->Neurotransmitter Release Analgesia Analgesia Neurotransmitter Release->Analgesia Leads to K+ Channel K+ Channel Postsynaptic Opioid Receptor->K+ Channel Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) K+ Channel->Hyperpolarization Hyperpolarization->Analgesia Leads to

Caption: Opioid mechanism of action in pain modulation.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Volazocine for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Volazocine for in vivo studies. Poor aqueous solubility is a significant hurdle in preclinical development, often leading to low bioavailability and inconclusive results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to improve the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is an opioid analgesic belonging to the benzomorphan class.[1] Its chemical formula is C18H25N with a molar mass of 255.405 g/mol .[1][2] Understanding the physicochemical properties is the first step in developing an appropriate formulation strategy.

PropertyValueSource
Molecular FormulaC18H25N[1][2]
Molar Mass255.405 g/mol [1]
AppearanceSolid (presumed)N/A
Water SolubilityPoor (presumed based on chemical class)N/A
LogP~2.9[2]

Q2: My this compound compound is poorly soluble in aqueous solutions. What are the primary strategies I should consider to improve its solubility for in vivo studies?

A2: For poorly water-soluble compounds like this compound, a multi-pronged approach is often necessary. The primary strategies can be broadly categorized into formulation-based approaches and physicochemical modifications.

  • Formulation-Based Approaches: These involve the use of excipients to increase the apparent solubility of the drug without altering its chemical structure. Common methods include:

    • Co-solvents: Utilizing water-miscible organic solvents to increase the drug's solubility in the formulation.

    • Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its solubility.[3]

    • Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[3]

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, which can enhance absorption.[3]

  • Physicochemical Modifications: These techniques alter the physical properties of the drug to enhance its dissolution rate.

    • Particle Size Reduction: Decreasing the particle size of the drug increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[4] This can be achieved through techniques like micronization and nanosuspension.[4]

  • Chemical Modifications:

    • Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility.

    • Prodrugs: A prodrug is a chemically modified version of the active drug that is designed to improve properties like solubility and is converted to the active form in vivo.[5]

A decision-making workflow for selecting a suitable solubility enhancement technique is outlined below.

Solubility_Enhancement_Workflow cluster_0 Decision-Making Workflow for Solubility Enhancement start Start: Poorly Soluble this compound physchem Assess Physicochemical Properties (LogP, pKa, melting point) start->physchem route Define Route of Administration (Oral, IV, etc.) & Dose physchem->route formulation Select Formulation Strategy route->formulation cosolvent Co-solvent/Surfactant System formulation->cosolvent Ionizable? No cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin Thermally Stable? Yes lipid Lipid-Based System (LBDDS) formulation->lipid High LogP? Yes particle_size Particle Size Reduction formulation->particle_size Crystalline? Yes develop Develop & Characterize Formulation cosolvent->develop cyclodextrin->develop lipid->develop particle_size->develop invivo Conduct In Vivo Studies develop->invivo

A workflow for selecting a suitable solubility enhancement technique.

Troubleshooting Guides

Problem 1: My this compound compound precipitates out of the formulation upon dilution with aqueous media.

  • Possible Cause: The concentration of the co-solvent or surfactant may be too high, leading to "salting out" upon dilution.

  • Troubleshooting Steps:

    • Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent downwards to find the minimum concentration required to maintain solubility.

    • Use a Combination of Excipients: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and prevent precipitation.[3]

    • Consider a Different Solubilization System: If co-solvents fail, explore alternative systems like cyclodextrins or lipid-based formulations that can better protect the drug from the aqueous environment.[3]

Problem 2: The prepared this compound formulation is too viscous for injection.

  • Possible Cause: High concentrations of polymers (e.g., in solid dispersions) or certain co-solvents can increase the viscosity of the formulation.

  • Troubleshooting Steps:

    • Lower Polymer/Excipient Concentration: Investigate if a lower concentration of the viscosity-inducing agent can still maintain the desired solubility.

    • Select a Less Viscous Co-solvent: If using a co-solvent system, consider replacing a high-viscosity solvent with a less viscous alternative.

    • Warm the Formulation: Gently warming the formulation before administration can sometimes reduce viscosity. Ensure the temperature is not high enough to cause degradation of this compound.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation of this compound

This protocol describes the preparation of a simple co-solvent system for solubilizing this compound for in vivo administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add a minimal amount of DMSO to dissolve the this compound completely. For example, start with 10% of the final volume.

  • Add PEG 400 to the solution. A common starting ratio is 1:3 DMSO:PEG 400.

  • Vortex or sonicate the mixture until a clear solution is obtained.

  • Slowly add saline to the desired final volume while stirring continuously.

  • Visually inspect the solution for any signs of precipitation.

  • Sterile filter the final formulation using a 0.22 µm filter into a new sterile vial.

Co_solvent_Formulation_Workflow cluster_1 Experimental Workflow: Co-solvent Formulation start Weigh this compound dissolve Dissolve in DMSO start->dissolve add_peg Add PEG 400 dissolve->add_peg mix Vortex/Sonicate until Clear add_peg->mix add_saline Slowly Add Saline mix->add_saline inspect Visually Inspect for Precipitation add_saline->inspect inspect->start Precipitation filter Sterile Filter (0.22 µm) inspect->filter No Precipitation end Final Formulation filter->end

Workflow for preparing a co-solvent-based this compound formulation.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation of this compound

This protocol outlines the preparation of a this compound formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Sterile vials

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 20-40% w/v).

  • Slowly add the weighed amount of this compound to the HP-β-CD solution while stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After the incubation period, check the pH of the solution and adjust if necessary.

  • Visually inspect the solution for any undissolved particles.

  • If necessary, centrifuge or filter the solution to remove any undissolved drug.

  • Sterile filter the final formulation using a 0.22 µm filter into a new sterile vial.

Quantitative Data on Solubility Enhancement

The effectiveness of each solubilization method is highly compound-dependent. The following table provides a hypothetical summary of potential solubility enhancements for this compound using various techniques. Note: These values are illustrative and would need to be confirmed experimentally.

FormulationThis compound Concentration (mg/mL)Fold Increase in Solubility (vs. water)
Water< 0.011
10% DMSO / 40% PEG 400 / 50% Saline1 - 5100 - 500
20% HP-β-CD in Water2 - 10200 - 1000
Self-Emulsifying Drug Delivery System (SEDDS)5 - 20500 - 2000

Common Excipients for Solubility Enhancement

A variety of excipients can be used to enhance the solubility of poorly soluble drugs. It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies.

Excipient ClassExamplesMechanism of ActionTypical Concentration Range
Co-solvents DMSO, PEG 400, Ethanol, Propylene GlycolIncrease the polarity of the solvent system.5 - 60%
Surfactants Polysorbate 80 (Tween 80), Cremophor EL, Solutol HS 15Form micelles to encapsulate the drug.[6]1 - 10%
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes with the drug.[7]10 - 40%
Lipids Labrasol, Capryol 90, Soybean OilSolubilize the drug in a lipid phase.10 - 50%

While these excipients are widely used, it is essential to consult toxicology data and regulatory guidelines to determine safe dosage levels for the chosen animal model and route of administration.

References

Troubleshooting inconsistent results in Volazocine behavioral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Volazocine in behavioral assays. Given that specific literature on this compound's behavioral effects is limited, this guide draws upon established principles of kappa opioid receptor (KOR) pharmacology and common challenges encountered in rodent behavioral testing.

Troubleshooting Guide

Issue 1: High Variability or Inconsistent Results Between Subjects

Question: We are observing significant variability in the behavioral responses to this compound across different animals within the same treatment group. What could be the cause?

Answer: High variability is a common challenge in behavioral research. Several factors, often subtle, can contribute to this issue. Consider the following potential sources of variability and the recommended solutions:

  • Environmental Factors: Rodents are highly sensitive to their environment. Inconsistent lighting, noise levels, or even olfactory cues from experimenters (e.g., scented soaps, perfumes) can influence behavior.[1]

    • Solution: Standardize testing conditions rigorously. Conduct experiments at the same time of day, in the same room, with consistent lighting and minimal noise. Experimenters should avoid using scented products.

  • Animal Handling: The manner and frequency of handling can significantly impact stress levels and, consequently, behavioral outcomes.

    • Solution: Ensure all experimenters use a consistent and gentle handling technique. Habituate the animals to the experimenter and the testing room for several days before the experiment begins.[2]

  • Intrinsic Biological Factors: The sex, age, strain, and even the estrous cycle in female rodents can dramatically affect behavioral responses.[3]

    • Solution: Use animals of the same sex, age, and strain. If using females, consider monitoring the estrous cycle and testing at the same phase. It may be advisable to start with male mice to reduce variability in initial studies.[3]

  • Housing Conditions: Single housing versus group housing can alter anxiety levels and social behaviors.[4]

    • Solution: Maintain consistent housing conditions for all experimental subjects. If single housing is required, ensure it is for a standardized period before testing.

Issue 2: Unexpected or Paradoxical Behavioral Effects

Question: We expected this compound to produce anxiolytic effects, but we are seeing an increase in anxiety-like behavior (e.g., reduced open-arm exploration in the elevated plus-maze). Why might this be happening?

Answer: The behavioral effects of kappa opioid receptor (KOR) agonists can be complex and dose-dependent. Activation of KOR is often associated with aversive or dysphoric states, which can manifest as anxiety-like behavior.

  • Mechanism of Action: this compound, as a KOR agonist, may be producing dysphoria, leading to avoidance of open or brightly lit areas in standard anxiety assays.[5][6] This is a known class effect for KOR agonists.

  • Biased Agonism: The signaling pathway activated by a KOR agonist can influence its behavioral effects. Activation of the G-protein pathway is often linked to analgesia, while activation of the β-arrestin pathway can lead to dysphoria and aversion.[4][6][7] The specific signaling bias of this compound may favor the β-arrestin pathway, resulting in anxiogenic-like effects.

  • Dose-Response Relationship: The behavioral effects of opioids can vary significantly with the dose. A low dose might produce one effect, while a higher dose could have a different or even opposite effect.

    • Solution: Conduct a thorough dose-response study to characterize the behavioral effects of this compound in your chosen assay. Start with a low dose and escalate to identify the optimal dose for the desired effect, or to understand the full behavioral profile of the compound.

Issue 3: Lack of a Clear Drug Effect

Question: We are not observing any significant behavioral changes after administering this compound compared to our vehicle control group. What are the potential reasons for this?

Answer: A lack of a discernible drug effect can be due to several factors, ranging from the experimental design to the properties of the compound itself.

  • Task Difficulty: The behavioral assay may not be sensitive enough to detect the effects of this compound. If a task is too easy (ceiling effect) or too difficult (floor effect), it can mask potential drug-induced changes.[8]

    • Solution: Adjust the parameters of your behavioral task to ensure it is sufficiently challenging but not overwhelming for the animals. For example, in a memory task, you could adjust the retention interval.

  • Pharmacokinetics: The timing of the behavioral test relative to the drug administration is critical. If the test is conducted when the drug is not at its peak concentration in the brain, you may not see an effect.

    • Solution: Perform pharmacokinetic studies to determine the optimal time window for behavioral testing after this compound administration.

  • Assay Selection: The chosen behavioral assay may not be appropriate for assessing the effects of a KOR agonist. For example, an assay designed to measure reward might not be suitable for a compound that can induce dysphoria.

    • Solution: Consider using assays that are sensitive to aversive or anxiogenic effects, such as the conditioned place aversion (CPA) paradigm.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a kappa opioid receptor (KOR) agonist.[10] KORs are G-protein coupled receptors that are widely distributed in the central nervous system.[4][7] Activation of these receptors can modulate pain, mood, and reward pathways.[6]

Q2: What are the expected behavioral effects of a KOR agonist like this compound in rodents?

KOR agonists are known to have a range of behavioral effects, including:

  • Analgesia: They can be effective in reducing pain perception.[6]

  • Dysphoria and Aversion: They can produce negative affective states, leading to avoidance behaviors in assays like conditioned place aversion.[5][6]

  • Sedation: At higher doses, they can decrease locomotor activity.[6]

  • Effects on Mood: KOR activation is often associated with stress and can produce depression-like phenotypes in animal models.[7]

Q3: How should I design a pilot study for a new behavioral experiment with this compound?

A well-designed pilot study is crucial for obtaining reliable results. Key considerations include:

  • Dose-Response Curve: Start with a wide range of doses to determine the effective dose range and to identify any potential U-shaped dose-response curves.

  • Time Course: Test different time points after drug administration to identify the peak effect of the drug.

  • Control Groups: Always include a vehicle control group. Consider a positive control (a compound with a known effect in your assay) to validate your experimental setup.

  • Blinding: The experimenter should be blind to the treatment conditions to avoid bias in behavioral scoring.[2]

Q4: Can I re-test animals in the same behavioral assay?

Re-testing animals in the same behavioral assay can be problematic due to learning effects and habituation. For example, in the elevated plus-maze, a phenomenon known as "one-trial tolerance" can occur, where prior exposure to the maze alters the animal's response in subsequent trials.[11] If re-testing is necessary, allow for a sufficient washout period between tests and consider using a different testing room to minimize context-specific learning.[11]

Data Presentation

Table 1: Troubleshooting High Variability in Open Field Test
Potential CauseParameter to InvestigateExample of Inconsistent DataRecommended Action
Environmental Stress Time spent in center zoneAnimal 1: 5s; Animal 2: 45sStandardize lighting, noise, and handling; habituate animals to the testing room.
Experimenter Olfactory Cues Total distance traveledHigher activity with one experimenter vs. anotherEnsure all experimenters use non-scented personal care products.
Inconsistent Handling Frequency of rearingSome animals show high rearing, others freezeImplement a standardized handling protocol for all experimenters.
Sex Differences All parametersFemales show higher locomotor activity than malesTest males and females separately.[3]
Table 2: Interpreting Unexpected Results in the Elevated Plus-Maze
ObservationExpected Outcome (Anxiolytic)Potential Interpretation with KOR AgonistNext Steps
Decreased time in open arms Increased time in open armsThis compound is producing an anxiogenic-like or aversive effect.Conduct a conditioned place aversion study to confirm aversive properties.
Decreased number of arm entries No change or increaseSedative effects of this compound at the tested dose.Test a lower dose; monitor locomotor activity in an open field test.
No change in behavior Increased open arm explorationDose is too low or too high (U-shaped curve); timing of test is off.Perform a full dose-response and time-course study.

Experimental Protocols

Protocol: Elevated Plus-Maze (EPM) for Assessing Anxiety-Like Behavior

This protocol provides a generalized methodology for using the EPM to assess the effects of this compound.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms of equal dimensions, elevated from the floor.[2] The maze should be made of a non-porous material for easy cleaning.

  • Animal Subjects: Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) of the same age and weight range. House animals in a controlled environment with a 12-hour light/dark cycle.

  • Habituation: For 3-5 days prior to testing, handle each animal for a few minutes each day. On the day of testing, bring the animals to the testing room at least 30 minutes before the experiment begins to acclimate.[2][12]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). The timing between administration and testing should be based on the known or expected pharmacokinetics of the compound.

  • Testing Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.[13]

    • Allow the animal to explore the maze for a 5-minute session.[11]

    • Record the session using an overhead camera connected to a video-tracking software. The experimenter should leave the room during the trial.[13]

  • Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.[2] Locomotor activity can be assessed by the total number of arm entries.

  • Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to remove olfactory cues.[2]

Visualizations

Signaling Pathways

KOR_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Aversion/Dysphoria) KOR KOR G_protein Gi/o KOR->G_protein GRK GRK KOR->GRK This compound This compound This compound->KOR AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP B_Arrestin β-Arrestin GRK->B_Arrestin p38_MAPK p38 MAPK B_Arrestin->p38_MAPK Aversion Aversive Effects p38_MAPK->Aversion

Caption: KOR signaling can diverge into two main pathways.

Experimental Workflow

Behavioral_Workflow start Start habituation Animal Habituation (3-5 days) start->habituation drug_admin Drug Administration (this compound or Vehicle) habituation->drug_admin behavioral_test Behavioral Assay (e.g., EPM, 5 min) drug_admin->behavioral_test data_acq Data Acquisition (Video Tracking) behavioral_test->data_acq data_analysis Data Analysis (Time in zones, etc.) data_acq->data_analysis results Results & Interpretation data_analysis->results end End results->end

Caption: A typical workflow for a rodent behavioral experiment.

Troubleshooting Logic

Troubleshooting_Workflow start Inconsistent Results Observed check_env Review Environmental Controls (Noise, Light, Olfactory Cues) start->check_env check_handling Standardize Animal Handling & Habituation Protocol start->check_handling check_subjects Verify Subject Consistency (Sex, Age, Strain) start->check_subjects check_dose Is the Dose Appropriate? check_subjects->check_dose dose_response Conduct Dose-Response Study check_dose->dose_response No check_timing Is Assay Timing Correct? check_dose->check_timing Yes pk_study Perform Pharmacokinetic Study check_timing->pk_study No reassess Re-evaluate Assay Choice & Parameters check_timing->reassess Yes

References

Challenges in the multi-step synthesis of Volazocine and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of Volazocine and its benzomorphan analogs. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

FAQ 1: General Synthetic Strategy

Question: What is the general synthetic approach for this compound, and what are the major challenges in a multi-step synthesis of this nature?

Answer: this compound is an opioid analgesic belonging to the benzomorphan class of compounds.[1] Its synthesis focuses on constructing the rigid tetracyclic benzomorphan core. A common and effective strategy for building related structures, like tetrahydroisoquinolines, is the Pictet-Spengler reaction , which involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[2][3][4] Subsequent modifications, particularly at the nitrogen atom, are then performed to introduce the desired N-substituent (in this compound's case, a cyclopropylmethyl group) to achieve the target analog and its specific pharmacological profile.[5]

Major challenges inherent to any multi-step synthesis include:

  • Intermediate Purification: After each step, the intermediate must be isolated and purified, which can lead to significant material loss.

  • Solvent Compatibility: Sequential reactions often require different optimal solvents, necessitating solvent-switching steps that can be time-consuming and complex to manage, especially at scale.[6]

  • Reaction Telescoping: Directly coupling sequential reaction steps without isolating intermediates (telescoping) is efficient but challenging, as the conditions and byproducts of one reaction can interfere with the next.[7]

  • Process Control: In a multi-step sequence, minor variations in the purity of reactants or reaction conditions at an early stage can significantly impact the outcome of subsequent steps and the final product yield.[8]

FAQ 2: Core Formation - The Pictet-Spengler Reaction

Question: My Pictet-Spengler reaction to form the benzomorphan core is suffering from low yields. What are the common causes and how can I troubleshoot this critical step?

Answer: The Pictet-Spengler reaction is a robust method for forming the core structure but can be sensitive to substrate electronics and reaction conditions. The reaction proceeds through the formation of an iminium ion from a β-arylethylamine and a carbonyl compound, followed by an electrophilic attack on the aromatic ring to close the new ring.[3] Low yields are typically traced back to insufficient electrophilicity of the iminium ion or low nucleophilicity of the aromatic ring.

Troubleshooting Strategies:

  • Assess Aromatic Ring Activation: The reaction works best when the aromatic ring is electron-rich. Substrates with electron-donating groups (e.g., alkoxy, alkyl) will react under milder conditions, while electron-neutral or deactivated rings will require harsher conditions and may still give poor yields.[2][3]

  • Optimize Reaction Stoichiometry: Using a slight excess of the aldehyde or ketone component can help drive the initial imine formation to completion, ensuring the amine starting material is fully consumed.[2]

  • Vary the Acid Catalyst: The reaction is acid-catalyzed. If yields are low, consider switching to a stronger protic acid (e.g., H₂SO₄, trifluoroacetic acid) or a Lewis acid (e.g., BF₃·OEt₂) to facilitate iminium ion formation.[2]

  • Increase Temperature: For less reactive substrates, heating the reaction is a common strategy to overcome the activation energy barrier for the ring-closing step.

  • Isolate the Schiff Base: The intermediate Schiff base (imine) can be synthesized and isolated first. This allows you to subject the purified imine to various acid catalysts and conditions, providing more control over the cyclization step.[2]

  • Use an N-Acyliminium Ion Intermediate: For particularly challenging substrates, the amine can be acylated prior to cyclization. The resulting N-acyliminium ion is a significantly more powerful electrophile and can undergo cyclization under much milder conditions with a wider range of aromatic systems.[3]

Troubleshooting Guides

Guide 1: Challenges in N-Dealkylation

Question: I need to remove a protecting group (e.g., N-benzyl) or an existing N-alkyl group from my benzomorphan intermediate to synthesize a different analog. What are the recommended methods and potential pitfalls?

Answer: N-dealkylation is a crucial transformation for creating analogs but can be challenging, as the reagents required are often harsh and can affect other functional groups.[9] The choice of method depends on the specific N-alkyl group to be cleaved and the overall chemical stability of the molecule.

MethodReagentsAdvantagesCommon Challenges & Pitfalls
Von Braun Reaction Cyanogen Bromide (BrCN)Effective for N-methyl and other small alkyl groups.Highly toxic reagent; requires careful handling. May require protection of other functional groups (e.g., phenols). The resulting cyanamide requires a subsequent hydrolysis or reduction step.[9]
Chloroformate-Mediated Dealkylation Phenyl Chloroformate, Ethyl Chloroformate, α-Chloroethyl Chloroformate (ACE-Cl)Generally high-yielding and more versatile than the Von Braun reaction. ACE-Cl is particularly effective for cleaving N-methyl and N-benzyl groups under relatively mild conditions.The reaction produces a carbamate intermediate that must be cleaved (e.g., with methanol) in a separate step. The choice of chloroformate is critical to ensure selective cleavage.[9]
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C)Excellent for N-benzyl group removal. Conditions are typically clean and mild.Not suitable for other N-alkyl groups. The catalyst can be sensitive to poisons. May reduce other functional groups (e.g., alkenes, alkynes) if present in the molecule.

Experimental Protocols

Protocol 1: General Procedure for a Pictet-Spengler Reaction

This is a generalized protocol and must be adapted based on the specific substrates and literature precedents.

  • Reactant Dissolution: Dissolve the β-arylethylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Carbonyl Addition: Add the aldehyde or ketone (1.05 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the initial formation of the imine (Schiff base).

  • Acid Catalysis: Cool the reaction mixture in an ice bath (0 °C). Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.5 equivalents, or a catalytic amount of BF₃·OEt₂).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required.

  • Workup: Once the reaction is complete, quench the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired tetrahydroisoquinoline or related benzomorphan core.

Visualizations

G Troubleshooting Low Yield in Pictet-Spengler Reaction start Low Yield Observed q1 Is the aromatic ring electron-rich? start->q1 a1_yes Increase carbonyl stoichiometry (1.1-1.2 eq) q1->a1_yes Yes a1_no Use stronger acid (TFA, BF3) and/or increase temperature q1->a1_no No q2 Yield still low? a1_yes->q2 q3 Yield still low? a1_no->q3 a2 Isolate Schiff base intermediate before cyclization q2->a2 Yes end Proceed to Purification q2->end No a3 Consider N-acyliminium ion pathway (acylate amine first) q3->a3 Yes q3->end No

Caption: A decision tree for troubleshooting low yields in the Pictet-Spengler reaction.

G General Synthetic Workflow for this compound Analogs cluster_0 Core Synthesis cluster_1 Analog Synthesis start β-Arylethylamine + Aldehyde/Ketone step1 Pictet-Spengler Reaction (Acid-Catalyzed Cyclization) start->step1 intermediate Benzomorphan Core (e.g., with N-H or N-Protecting Group) step1->intermediate step2 N-Dealkylation / N-Alkylation (Introduce desired R-group) intermediate->step2 final_product Final this compound Analog step2->final_product

Caption: A high-level workflow for the synthesis of this compound and its analogs.

References

Technical Support Center: Minimizing Off-Target Effects of Volazocine in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Volazocine in experimental models. Given that this compound is a benzomorphan opioid analgesic that has not been extensively marketed, this guide also draws on data from related compounds to provide a comprehensive resource.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic opioid analgesic belonging to the benzomorphan class of compounds.[1] While specific data on this compound is limited, as a benzomorphan, its primary mechanism of action is expected to be modulation of opioid receptors, likely with activity as a kappa-opioid receptor (KOR) agonist.[2][3] Activation of KORs leads to analgesic effects but can also be associated with a range of side effects.[4][5]

Q2: What are the potential off-target effects of this compound?

Due to its benzomorphan structure, this compound has the potential for off-target interactions with several other receptors. A primary concern is its potential binding to sigma receptors (σ1 and σ2).[6][7][8] Many benzomorphans exhibit affinity for sigma receptors, which can lead to psychotomimetic and other neurological side effects.[7][9] Additionally, like other opioids, it may have some activity at mu (μ) and delta (δ) opioid receptors, which could contribute to a broader range of on- and off-target effects.[10]

Q3: What are the common side effects associated with kappa-opioid receptor agonism that might be observed with this compound?

Kappa-opioid receptor agonists are known to produce a distinct set of side effects that differ from classical mu-opioid agonists. Researchers using this compound should be aware of potential effects such as:

  • Central Nervous System: Dysphoria, hallucinations, sedation, dizziness, and vertigo.[4][11][12]

  • Gastrointestinal: Nausea and vomiting.[13]

  • Cardiovascular: Potential for changes in blood pressure and heart rate.[13]

  • Other: Diuresis (increased urination).[11]

Q4: How can I minimize the off-target effects of this compound in my experiments?

Several strategies can be employed to minimize off-target effects:

  • Dose-Response Analysis: Conduct thorough dose-response studies to identify the lowest effective concentration of this compound that elicits the desired on-target effect.[14][15][16]

  • Use of Selective Antagonists: To confirm that the observed effect is mediated by the kappa-opioid receptor, use a selective KOR antagonist, such as nor-Binaltorphimine (nor-BNI).

  • Control Compounds: Include inactive enantiomers or structurally similar but inactive analogs of this compound as negative controls.

  • Orthogonal Assays: Confirm findings using different experimental assays that measure distinct cellular events (e.g., binding assays and functional assays).

  • Cell Line Selection: Use cell lines with well-characterized receptor expression profiles to avoid confounding results from endogenous expression of off-target receptors.

Troubleshooting Guides

Problem 1: High variability in experimental results.

  • Possible Cause: Inconsistent compound concentration, degradation of this compound, or cellular health.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the purity and stability of your this compound stock.

    • Optimize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition.

    • Standardize Protocols: Use a detailed and consistent experimental protocol for all replicates.[17]

Problem 2: Observed effects are not blocked by a selective kappa-opioid receptor antagonist.

  • Possible Cause: The observed effect is due to an off-target interaction.

  • Troubleshooting Steps:

    • Test for Sigma Receptor Involvement: Use a sigma receptor antagonist (e.g., haloperidol) to determine if the effect is mediated by sigma receptors.[7]

    • Broad Spectrum Antagonist Screening: Screen a panel of antagonists for other potential off-target receptors.

    • Re-evaluate Dose: The concentration of this compound used may be too high, leading to engagement of lower-affinity off-target receptors. Perform a careful dose-response analysis.[14][15]

Problem 3: Difficulty in replicating binding affinity (Ki) values.

  • Possible Cause: Issues with the radioligand binding assay protocol.

  • Troubleshooting Steps:

    • Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific binding.[17]

    • Ensure Proper Washing: Increase the number and volume of washes to reduce non-specific binding.[17]

    • Check Buffer Composition: The pH and ionic strength of the binding buffer can significantly impact receptor conformation and ligand binding.[17]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative binding affinities for related benzomorphan compounds to illustrate the potential on-target and off-target interactions.

Table 1: Opioid Receptor Binding Affinities of Representative Benzomorphans

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
(-)-Cyclazocine~1-5~10-50~0.2-1[10]
(-)-Pentazocine~30-100>1000~5-20[6]
8-Carboxamidocyclazocine Analog0.052~112.6[18]

Table 2: Sigma Receptor Binding Affinities of Representative Benzomorphans

Compoundσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)Reference
(+)-Pentazocine~3-10>1000[6][7]
(-)-Pentazocine>1000~10-50[6]
(+)-SKF-10,047~2-5>1000[7]

Experimental Protocols

1. Radioligand Competition Binding Assay for Opioid Receptors

  • Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human opioid receptor subtype of interest (e.g., CHO-hMOP, CHO-hDOP, CHO-hKOP).

    • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

    • Radioligand: Select a high-affinity radioligand for each receptor subtype (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).

    • Competition Assay:

      • Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of this compound.

      • Total binding is determined in the absence of any competitor.

      • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., naloxone).

    • Incubation and Harvesting: Incubate at a specified temperature and duration, then rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[19][20]

2. GTPγS Functional Assay

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the kappa-opioid receptor.

  • Methodology:

    • Membrane Preparation: Use cell membranes from a cell line expressing the kappa-opioid receptor.

    • Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl is typically used.

    • Assay Setup: In a microplate, combine the cell membranes, a range of this compound concentrations, and [³⁵S]GTPγS.

    • Incubation: Incubate the plate to allow for G-protein activation and binding of [³⁵S]GTPγS.

    • Harvesting and Detection: Separate bound and free [³⁵S]GTPγS by filtration and quantify the bound radioactivity by scintillation counting.

    • Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values.[21]

Visualizations

Signaling_Pathway This compound On-Target Signaling Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist Binding Gi_Go Gi/Go Protein KOR->Gi_Go Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibition GIRK GIRK Channels Gi_Go->GIRK Activation Ca_Channels Voltage-Gated Ca2+ Channels Gi_Go->Ca_Channels Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Neurotransmitter_Release ↓ Neurotransmitter Release K_efflux->Neurotransmitter_Release Ca_influx ↓ Ca2+ Influx Ca_Channels->Ca_influx Ca_influx->Neurotransmitter_Release

Caption: On-target signaling of this compound via the kappa-opioid receptor.

Experimental_Workflow Workflow for Assessing Off-Target Effects Start Start: Observe This compound-induced Phenotype Dose_Response Step 1: Perform Dose-Response Curve Start->Dose_Response KOR_Antagonist Step 2: Co-administer with Selective KOR Antagonist (e.g., nor-BNI) Dose_Response->KOR_Antagonist Effect_Blocked Is the effect blocked? KOR_Antagonist->Effect_Blocked On_Target Conclusion: Effect is likely On-Target (KOR-mediated) Effect_Blocked->On_Target Yes Off_Target_Screen Step 3: Screen for Off-Target Binding (e.g., Sigma Receptors) Effect_Blocked->Off_Target_Screen No Sigma_Antagonist Step 4: Co-administer with Sigma Receptor Antagonist (e.g., Haloperidol) Off_Target_Screen->Sigma_Antagonist Effect_Blocked_Sigma Is the effect blocked? Sigma_Antagonist->Effect_Blocked_Sigma Sigma_Mediated Conclusion: Effect is likely Off-Target (Sigma-mediated) Effect_Blocked_Sigma->Sigma_Mediated Yes Other_Off_Target Further investigate other potential off-targets Effect_Blocked_Sigma->Other_Off_Target No

Caption: Experimental workflow to differentiate on- and off-target effects.

References

Technical Support Center: Mitigating Sedative Side Effects of Benzomorphans in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the sedative side effects commonly observed with benzomorphan compounds in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols to help isolate and manage these off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are benzomorphans and why do they cause sedation?

Benzomorphans are a class of synthetic opioid analgesics.[1] Their sedative effects are primarily mediated through their interaction with the kappa opioid receptor (KOR).[2][3] Activation of the KOR can lead to central nervous system depression, resulting in sedation and motor impairment.[4]

Q2: How can I assess the sedative effects of my benzomorphan compound in rodents?

Sedation and motor coordination can be quantitatively assessed using behavioral tests such as the Open Field Test and the Rotarod Test. The Open Field Test measures locomotor activity and exploratory behavior, where a decrease in movement can indicate sedation.[5] The Rotarod Test directly assesses motor coordination and balance, with a reduced latency to fall suggesting motor impairment, which can be a component of sedation.[6]

Q3: What are the primary strategies to mitigate benzomorphan-induced sedation?

There are several strategies to address the sedative side effects of benzomorphans:

  • Pharmacological Antagonism: Co-administration of a non-selective opioid antagonist like naloxone can reverse the sedative effects. However, this may also antagonize the desired analgesic effects if they are mediated by other opioid receptors.[7][8]

  • Dose Optimization: Carefully titrating the dose of the benzomorphan to the lowest effective analgesic dose can help minimize sedation.

  • Biased Agonism: Developing or utilizing benzomorphan derivatives that are "biased agonists" for the KOR can be a promising approach. These compounds preferentially activate the G-protein signaling pathway, which is associated with analgesia, while avoiding the β-arrestin2 pathway, which is linked to sedative and dysphoric effects.[4][9]

  • Combination Therapy: Combining a lower dose of the benzomorphan with a non-opioid analgesic or a sedative-reversing agent can achieve the desired analgesia with reduced sedation.[10]

  • Structural Modification: Altering the chemical structure of the benzomorphan can modify its receptor binding profile and reduce its sedative properties.[11][12][13][14]

Troubleshooting Guides

Scenario 1: My animals are too sedated to perform in the analgesic assay.

  • Problem: The sedative effects of the benzomorphan are masking or preventing the measurement of its analgesic properties.

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose of the benzomorphan. Conduct a dose-response study to find the minimal effective analgesic dose with the least sedative effect.

    • Antagonist Co-administration: Administer a low dose of an opioid antagonist, such as naloxone. The dose of the antagonist should be carefully titrated to reverse sedation without completely blocking analgesia.

    • Time-Course Evaluation: Determine the time point of peak analgesic effect and assess whether sedation has subsided by that time. It's possible the sedative and analgesic effects have different temporal profiles.

    • Alternative Analgesic Assay: Consider using an analgesic assay that is less dependent on motor activity, such as the tail-flick test, as opposed to assays requiring more complex behaviors like the hot plate test.

Scenario 2: I am unsure if the observed motor impairment is due to sedation or ataxia.

  • Problem: It is critical to differentiate between general sedation (reduced activity) and specific motor incoordination (ataxia) to understand the compound's full pharmacological profile.

  • Troubleshooting Steps:

    • Utilize a Battery of Tests:

      • Open Field Test: Primarily assesses general locomotor activity and exploration. A significant decrease in distance traveled suggests sedation.[5]

      • Rotarod Test: Specifically measures motor coordination and balance. Poor performance on the rotarod is a strong indicator of ataxia.[6]

    • Observational Scoring: Use a sedation rating scale to systematically score the animal's level of consciousness and responsiveness.

    • Gait Analysis: More advanced techniques like automated gait analysis can provide detailed quantitative data on specific parameters of walking and coordination to distinguish between sedation and ataxia.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of selected benzomorphans and the reversal of their effects.

Table 1: Sedative and Analgesic Effects of Pentazocine in Mice

ParameterDose (mg/kg, s.c.)EffectAnimal ModelReference
Analgesia (Tail-Flick) BiphasicPeak effect at ~30%CD-1 Mice[2]
Analgesia (Hot Plate) BiphasicInitial response (mu/delta), Delayed response (kappa)Mice[15]
Analgesia (Writhing) 10Significant decrease in writhingMOP-KO Mice[16]
Sedation (Sleep Onset) 10 (with Diazepam)Decreased onset of sleepSwiss Albino Mice[5][17]

Table 2: Effects of Dezocine in Rodents

| Parameter | Dose | Effect | Animal Model | Reference | | :--- | :--- | :--- | :--- | | Analgesia (Tail Flick) | 0.3125 - 1.25 µg (i.t.) | Dose-dependent increase in latency | C57 Mice |[18][19] | | MAC Reduction | ≥ 6 mg/kg | ~50% reduction in cyclopropane MAC | Rats |[6] | | Sedation | 3.0 mg/kg | Increased oxidative stress and inflammation in the brain | Mice |[20] | | Reversal of Morphine CPP | 1.25 mg/kg | Reduced withdrawal symptoms and prevented CPP reinstatement | Rats |[21] |

Table 3: Naloxone Dosing for Opioid Reversal

Opioid to ReverseNaloxone DoseEffectAnimal ModelReference
Fentanyl 0.01–3.2 mg/kgDose-dependent reversal of cardiorespiratory depressionRats[22]
Heroin 0.01–3.2 mg/kgDose-dependent reversal of cardiorespiratory depressionRats[22]
Dezocine 2 mg/kgDid not attenuate the effect of dezocine on CPP reinstatementRats[8][21]
Opioid Overdose (General) 0.04 mg (IV, titrated)Reversal of moderate to severe ventilatory depressionHumans[23]

Experimental Protocols

Open Field Test

Objective: To assess general locomotor activity and anxiety-like behavior, which can be indicative of sedation.

Apparatus:

  • A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape.[5]

  • The arena floor is typically divided into a grid of equal-sized squares, with the central squares defined as the "center zone".

  • An overhead camera connected to a video-tracking software system.

Procedure:

  • Acclimatize the animals to the testing room for at least 30-60 minutes before the test.

  • Clean the open field apparatus thoroughly with 70% ethanol between each animal to remove olfactory cues.

  • Gently place the animal in the center of the arena.

  • Start the video recording and tracking software and leave the room.

  • Allow the animal to explore the arena for a set period (typically 5-10 minutes).

  • At the end of the session, gently remove the animal and return it to its home cage.

Data Analysis:

  • Total distance traveled: A decrease indicates hypoactivity, which can be a sign of sedation.

  • Time spent in the center zone: A decrease can indicate anxiety-like behavior.

  • Rearing frequency: A decrease can indicate reduced exploratory behavior.

Rotarod Test

Objective: To assess motor coordination and balance.

Apparatus:

  • A commercially available rotarod apparatus with a textured, rotating rod. The diameter of the rod should be appropriate for the species (e.g., ~3 cm for mice).

  • The apparatus should have sensors to automatically detect when an animal falls off the rod.

Procedure:

  • Acclimatize the animals to the testing room for at least 30-60 minutes.

  • Training (optional but recommended): Place the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for a short period (e.g., 1-2 minutes) for one or two days prior to testing. This helps to reduce anxiety and learning effects on the test day.

  • On the test day, place the animal on the rotating rod.

  • Start the rotation, which can be at a constant speed or, more commonly, an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency (time) for the animal to fall off the rod. If the animal clings to the rod and makes a full passive rotation, this is also recorded as a fall.

  • Typically, each animal undergoes 2-3 trials with an inter-trial interval of at least 15 minutes.

Data Analysis:

  • Latency to fall: A shorter latency to fall compared to control animals indicates impaired motor coordination.

  • The data from multiple trials are usually averaged for each animal.

Visualizations

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Benzomorphan Benzomorphan (e.g., Pentazocine) KOR Kappa Opioid Receptor (KOR) Benzomorphan->KOR Agonist Binding G_protein Gi/o Protein KOR->G_protein Activation GRK GRK KOR->GRK AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibition Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia P_KOR Phosphorylated KOR GRK->P_KOR Phosphorylation beta_Arrestin β-Arrestin2 P_KOR->beta_Arrestin Recruitment MAPK MAPK Signaling beta_Arrestin->MAPK Sedation Sedation & Dysphoria MAPK->Sedation

Caption: KOR Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Dosing Administer Compound(s) (e.g., i.p., s.c.) Animal_Acclimation->Dosing Compound_Prep Benzomorphan & Antagonist Preparation Compound_Prep->Dosing Open_Field Open Field Test (Assess Sedation) Dosing->Open_Field Rotarod Rotarod Test (Assess Motor Coordination) Dosing->Rotarod Analgesic_Assay Analgesic Assay (e.g., Tail Flick, Hot Plate) Dosing->Analgesic_Assay Data_Collection Data Collection & Quantification Open_Field->Data_Collection Rotarod->Data_Collection Analgesic_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Experimental Workflow.

References

Technical Support Center: Strategies for Reducing Variability in Volazocine Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Volazocine in preclinical pain models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of variability in your experiments, ensuring more robust and reproducible data. While specific data for this compound is limited in publicly available literature, the principles and strategies outlined here are based on extensive research with other kappa-opioid receptor (KOR) agonists and are directly applicable.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue: High Variability in Baseline Nociceptive Thresholds

  • Question: We are observing significant variability in the baseline readings of our animals in the hot plate and von Frey tests before this compound administration. What could be the cause, and how can we reduce this?

  • Answer: High baseline variability is a common issue and can often be attributed to several factors:

    • Inadequate Acclimatization: Animals that are not properly habituated to the testing environment and procedures will exhibit stress-induced behaviors that can alter their pain perception.

    • Environmental Factors: Fluctuations in room temperature, lighting, and noise levels can significantly impact animal behavior and nociceptive responses.

    • Animal Handling: Inconsistent handling techniques or inexperienced handlers can induce stress and anxiety in the animals.

    • Genetic Variation: Even within the same strain, there can be genetic differences that influence baseline pain sensitivity.

    Troubleshooting Steps:

    • Standardize Acclimatization Protocol: Implement a consistent acclimatization period of at least 2-3 days where animals are brought to the testing room and handled by the experimenter without any experimental procedures being performed. For tests like the von Frey, allow animals to habituate to the testing chambers for at least 30-60 minutes before starting the experiment.

    • Control Environmental Conditions: Maintain a stable environment with controlled temperature, humidity, and lighting. Minimize noise and other disturbances during testing.

    • Consistent Handling: Ensure all experimenters use the same gentle and consistent handling techniques. Consider having a single, experienced experimenter perform all behavioral testing for a given study.

    • Increase Sample Size: A larger sample size can help to mitigate the impact of individual animal variability on the overall results.

    • Use Both Sexes: Be aware that sex differences in pain perception and response to KOR agonists have been reported.[1][2][3][4][5] Include both male and female animals in your studies and analyze the data separately.

Issue: Inconsistent Analgesic Effect of this compound

  • Question: We are seeing a high degree of variability in the analgesic response to this compound, with some animals showing a strong effect and others little to none. Why is this happening?

  • Answer: Variability in drug response can stem from a combination of pharmacological and procedural factors.

    • Dose-Response Relationship: The dose of this compound may be on a steep part of the dose-response curve, where small variations in administered dose or individual animal metabolism can lead to large differences in effect.

    • Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varying concentrations of this compound at the target receptors.

    • Biased Agonism: this compound, as a KOR agonist, may exhibit biased agonism, preferentially activating G-protein signaling pathways (associated with analgesia) over β-arrestin pathways (linked to side effects like dysphoria and sedation).[1][2][3][4][5][6][7][8] The balance of these pathways can vary between individual animals.

    • Pain Model Specificity: The analgesic efficacy of KOR agonists can differ depending on the type of pain model used (e.g., thermal, mechanical, inflammatory, neuropathic).[9][10]

    Troubleshooting Steps:

    • Conduct a Thorough Dose-Response Study: Establish a full dose-response curve for this compound in your specific pain model to identify a dose on the flatter part of the curve for subsequent experiments.

    • Standardize Drug Administration: Ensure precise and consistent drug administration techniques, including the route of administration, vehicle, and volume.

    • Consider G-Protein Biased Agonism: Be aware of the potential for biased agonism. While challenging to measure directly in vivo, inconsistencies in the profile of effects (e.g., strong analgesia with minimal sedation in some animals) might hint at this phenomenon.

    • Select the Appropriate Pain Model: Choose a pain model that is known to be sensitive to KOR agonists. For instance, KOR agonists are often effective in models of visceral and inflammatory pain.[9][10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding strategies to reduce variability in pain models using this compound.

Q1: What are the most critical factors to control to minimize variability in our this compound pain studies?

A1: The most critical factors can be categorized into three main areas:

  • Animal-related factors:

    • Species and Strain: Use a well-characterized and consistent rodent strain.

    • Sex: Account for sex as a biological variable, as KOR agonist effects can be sex-dependent.[1][2][3][4][5]

    • Age and Weight: Use animals of a consistent age and weight range.

    • Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect pain perception.

  • Environmental factors:

    • Housing Conditions: Standardize housing density, cage type, and enrichment.

    • Testing Environment: Control for temperature, humidity, lighting, and noise levels in the testing room.

  • Procedural factors:

    • Experimenter: Ideally, a single, well-trained experimenter should conduct all behavioral testing to eliminate inter-individual variability in handling and scoring.

    • Acclimatization and Habituation: Implement a robust and consistent protocol for acclimatizing animals to the facility, testing room, and specific apparatus.

    • Blinding: The experimenter should be blind to the treatment groups to avoid unconscious bias in scoring.

    • Randomization: Randomly assign animals to treatment groups.

Q2: How can we refine our experimental protocols for the hot plate and von Frey tests to improve consistency?

A2: Here are some key refinements for these common assays:

Hot Plate Test:

  • Consistent Temperature: Ensure the hot plate surface temperature is accurately calibrated and maintained throughout the experiment.

  • Cut-off Time: Use a consistent and predetermined cut-off time (e.g., 30-60 seconds) to prevent tissue damage.

  • Clear Behavioral Endpoints: Clearly define the nociceptive endpoints to be measured (e.g., paw licking, jumping, or hind paw withdrawal).

  • Habituation: On the day of testing, allow animals to acclimate to the testing room for at least 30 minutes before placing them on the hot plate.

Von Frey Test:

  • Proper Filaments: Use a calibrated set of von Frey filaments and check them regularly for accuracy.

  • Consistent Application: Apply the filaments to the same location on the plantar surface of the paw with a consistent pressure and duration.

  • "Up-Down" Method: Employ the "up-down" method to determine the 50% paw withdrawal threshold, as it is a statistically robust approach.

  • Habituation to Chambers: Allow animals to acclimate to the testing chambers on a wire mesh floor for at least 30-60 minutes before testing begins.

Q3: What is the significance of G-protein biased agonism for a KOR agonist like this compound, and how might it contribute to variability?

A3: G-protein biased agonism is a crucial concept for modern KOR agonists. Activation of the KOR can lead to two main signaling cascades:

  • G-protein signaling: This pathway is primarily associated with the desired analgesic effects of KOR agonists.

  • β-arrestin signaling: This pathway is often linked to the undesirable side effects, such as dysphoria, sedation, and aversion.[1][2][3][4][5][6][7][8]

A G-protein biased agonist, like some modern KOR agonists are designed to be, would preferentially activate the G-protein pathway, theoretically leading to potent pain relief with a reduced side-effect profile.[1][2][3][4][5] Variability in experimental results could arise if this compound exhibits biased agonism and individual animals have different capacities to engage these two pathways. This could lead to a spectrum of responses, from strong analgesia with few side effects to weaker analgesia with more pronounced side effects, contributing to overall data variability.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a representative summary of dose-response data for the well-characterized KOR agonist U50,488H in common rodent pain models. This can serve as a starting point for designing your own dose-response studies with this compound.

Table 1: Representative Dose-Response of U50,488H in Rodent Pain Models

Pain ModelSpecies/StrainBehavioral AssayEffective Dose Range (mg/kg, s.c.)Reference
Acute Thermal PainMouse (CD-1)Tail-flick Test1 - 10[11]
Acute Thermal PainMouse (C57BL/6)Hot Plate Test5 - 20[12]
Neuropathic Pain (CCI)RatMechanical Allodynia (von Frey)1 - 10[9][10]
Inflammatory Pain (CFA)RatThermal Hyperalgesia3 - 10[2]

Note: This table is for illustrative purposes. The optimal dose range for this compound must be determined empirically in your specific experimental setup.

Experimental Protocols

Below are detailed methodologies for two key experiments commonly used to assess the analgesic effects of KOR agonists. These should be adapted for your specific research questions and institutional guidelines.

Protocol 1: Hot Plate Test for Thermal Nociception

  • Apparatus: A commercially available hot plate apparatus with a temperature controller and a clear acrylic cylinder to confine the animal.

  • Animals: Use age- and weight-matched rodents. House them in a controlled environment.

  • Acclimatization: For 3 days prior to testing, bring the animals to the testing room and handle them for 5-10 minutes each day.

  • Habituation: On the test day, allow the animals to acclimate to the testing room for at least 60 minutes.

  • Procedure: a. Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52 ± 0.5°C). b. Gently place the animal on the hot plate within the acrylic cylinder and start a timer. c. Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping. d. Stop the timer at the first sign of a defined nocifensive response and record the latency. e. Immediately remove the animal from the hot plate to prevent tissue damage. f. Set a cut-off time (e.g., 45 seconds) to prevent injury to animals that do not respond.

  • Drug Administration: Administer this compound or vehicle at the appropriate time before the test, based on its expected pharmacokinetic profile.

  • Data Analysis: Compare the latency to respond between the this compound-treated and vehicle-treated groups.

Protocol 2: Von Frey Test for Mechanical Allodynia

  • Apparatus: A set of calibrated von Frey filaments and an elevated wire mesh platform with individual testing chambers.

  • Animals: Use animals appropriate for the pain model being studied (e.g., after nerve injury for neuropathic pain).

  • Acclimatization and Habituation: a. Acclimatize the animals to the testing room for at least 2 days prior to the experiment. b. On the test day, place the animals in the testing chambers on the wire mesh platform for at least 60 minutes to allow them to cease exploratory behavior.

  • Procedure (Up-Down Method): a. Begin with a filament in the middle of the expected response range (e.g., 2.0 g). b. Apply the filament perpendicularly to the plantar surface of the hind paw until it just buckles, and hold for 3-5 seconds. c. A positive response is a sharp withdrawal, flinching, or licking of the paw. d. If there is a positive response, the next filament tested is weaker. If there is no response, the next filament is stronger. e. Continue this pattern until a sequence of six responses around the 50% withdrawal threshold is obtained.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before testing.

  • Data Analysis: Calculate the 50% paw withdrawal threshold using the formula described by Dixon (1980) or available online calculators. Compare the thresholds between treatment groups.

Mandatory Visualizations

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway This compound This compound (KOR Agonist) KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates GRK GRK KOR->GRK Phosphorylates AC Adenylate Cyclase (Inhibited) G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia Leads to cAMP ↓ cAMP AC->cAMP beta_Arrestin β-Arrestin GRK->beta_Arrestin Recruits beta_Arrestin->KOR Binds to MAPK MAPK Signaling beta_Arrestin->MAPK Activates Side_Effects Side Effects (Dysphoria, Sedation) MAPK->Side_Effects Contributes to

Caption: KOR Signaling Pathways.

Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Animal_Acclimatization Animal Acclimatization (Minimum 3 days) Habituation Habituation to Testing Apparatus Animal_Acclimatization->Habituation Baseline Baseline Nociceptive Testing Habituation->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Drug_Admin This compound/Vehicle Administration Randomization->Drug_Admin Post_Treatment_Testing Post-Treatment Nociceptive Testing Drug_Admin->Post_Treatment_Testing Data_Collection Data Collection and Recording Post_Treatment_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Generalized Experimental Workflow.

References

Overcoming challenges in the purification of benzomorphan derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of benzomorphan derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying benzomorphan derivatives?

The purification of benzomorphan derivatives can be complex due to several factors. Key challenges include the presence of closely related structural isomers and diastereomers that arise during synthesis, making separation difficult.[1] Additionally, some intermediates in benzomorphan synthesis are used in subsequent steps without purification, which can lead to a complex mixture in the final crude product.[2] The stability of the molecule is also a concern; for instance, dezocine is susceptible to photodegradation, leading to the formation of impurities that require careful control and removal.[3]

Q2: What are the most common types of impurities found in crude benzomorphan products?

Common impurities can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, reagents, and byproducts from side reactions. For example, in the synthesis of pentazocine, mixtures of intermediates may be carried forward, leading to related compounds in the final product.[2]

  • Degradation Products: Benzomorphan derivatives can degrade under certain conditions. Dezocine, for example, can form photodegradation products when exposed to light, especially UV light.[3]

  • Stereoisomers: The synthesis of benzomorphan derivatives often creates multiple chiral centers, resulting in diastereomers which can be challenging to separate.[1]

Q3: How do I select the appropriate purification technique for my benzomorphan derivative?

The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound.

  • Column Chromatography: This is a versatile technique for separating a wide range of impurities, including diastereomers.[1] It is suitable for both small and large-scale purification.

  • Recrystallization: This is an effective method for purifying solid compounds to a high degree, particularly for removing minor impurities from a final product to achieve high purity (e.g., >99.9%).[4][5] It relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system.[5]

  • Preparative HPLC: For very difficult separations or when very high purity is required on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: How can I analyze the purity of my final benzomorphan product?

A combination of analytical techniques is often used to assess purity.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for purity analysis.[3][6] Using a UV or photodiode array (PDA) detector is effective if the molecule has a suitable chromophore.[7] For compounds without a strong chromophore, detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable derivatives.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the integrals of signals from the main compound to those of the impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity and the molecular weight of the components in a sample, aiding in impurity identification.[8][9]

Troubleshooting Guides

Column Chromatography

Column chromatography is a primary tool for purifying benzomorphan derivatives, especially for separating stereoisomers.[1]

Problem Potential Cause Troubleshooting Solution
Poor Separation of Spots (Low Resolution) Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test different solvent ratios and combinations. A common mobile phase for benzomorphan derivatives is a mixture of ethyl acetate, methanol, and ammonia.[1]
Column overloading.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Compound is Insoluble in Mobile Phase / "Crashes" on Column The chosen mobile phase is too non-polar for the compound.Add a small amount of a more polar "strong" solvent (e.g., methanol, dichloromethane) to the crude material before loading to ensure it is fully dissolved. Load the dissolved sample onto the column, allowing the solvent to evaporate before starting the elution.
Streaking or Tailing of Bands Sample is too acidic or basic, leading to interactions with the silica gel.Add a small amount of a modifier to the mobile phase. For basic compounds like benzomorphans, adding a small percentage of triethylamine or ammonia can improve peak shape.[1]
The compound is degrading on the silica gel.Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution or switch to a less acidic stationary phase like alumina.
Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid benzomorphan derivatives.[4]

Problem Potential Cause Troubleshooting Solution
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and try cooling again.[5]
The compound is too soluble in the chosen solvent, even at low temperatures.If possible, place the solution in an ice bath or freezer to further reduce solubility. If crystals still do not form, a different solvent or a solvent pair may be necessary.[5]
Oiling Out (Compound separates as a liquid instead of solid) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The solution is cooling too rapidly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[5]
Low Recovery of Material The compound has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. A second crop of crystals may be obtained by concentrating the mother liquor.[5]
Poor Purity After Recrystallization Impurities co-crystallized with the product.The cooling process may have been too fast, trapping impurities. Ensure slow cooling.[5] A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: General Flash Column Chromatography

This protocol is a general guideline for the purification of a crude benzomorphan derivative.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good system will give the desired compound an Rf value of ~0.3 and separate it from major impurities. A typical system for benzomorphans might involve ethyl acetate/methanol/ammonia.[1]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). If insoluble impurities are present, filter them off.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, maintaining a constant flow rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization of a Benzomorphan Salt

This protocol describes a typical recrystallization procedure.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] Common solvents for organic salts include ethanol, methanol, or acetone/water mixtures.[1][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purity Analysis by HPLC

This protocol outlines a general method for assessing the purity of the final product.

  • Sample Preparation: Prepare a stock solution of the purified benzomorphan derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • HPLC System:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is often effective.[9]

    • Detector: A UV detector set at a wavelength where the compound absorbs (e.g., 200-400 nm range), or a PDA detector to scan multiple wavelengths.[7]

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.[9]

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Visualized Workflows

Purification_Workflow start_node Crude Benzomorphan Product process1 TLC / LC-MS Analysis start_node->process1 Initial Analysis process_node process_node decision_node decision_node end_node Pure Benzomorphan Derivative decision1 Major Impurities? process1->decision1 process2 Column Chromatography decision1->process2 Yes process4 Recrystallization decision1->process4 No (Minor Impurities) process3 Purity Check (TLC/HPLC) process2->process3 Collect & Combine Pure Fractions decision2 Purity > 99%? process3->decision2 decision2->end_node Yes decision2->process4 No process4->process3

Caption: General workflow for the purification of benzomorphan derivatives.

Chromatography_Troubleshooting start_node Poor Separation on Column decision1 Are Rf values on TLC too high? start_node->decision1 decision_node decision_node solution_node solution_node solution1 Decrease mobile phase polarity decision1->solution1 Yes decision2 Are spots streaking? decision1->decision2 No solution2 Add modifier to mobile phase (e.g., TEA) decision2->solution2 Yes decision3 Is the column overloaded? decision2->decision3 No solution3 Decrease sample load decision3->solution3 Yes solution4 Try different solvent system or stationary phase decision3->solution4 No

Caption: Troubleshooting guide for column chromatography separation issues.

References

Technical Support Center: Optimizing Injection Vehicles for Poorly Soluble Opioid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered when formulating poorly soluble opioid compounds for parenteral administration.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for solubilizing a poorly soluble opioid for an injectable formulation?

A1: The primary strategies involve increasing the aqueous solubility of the opioid through various formulation approaches. The choice of strategy depends on the physicochemical properties of the opioid (e.g., lipophilicity, pKa, melting point) and the desired characteristics of the final product (e.g., route of administration, desired release profile). Key strategies include:

  • Co-solvents: Utilizing water-miscible organic solvents such as ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) to increase the solubility of the drug.[1][2]

  • pH Adjustment: For opioids with ionizable groups, adjusting the pH of the formulation can significantly increase solubility. For instance, forming a salt of a basic opioid by lowering the pH can enhance its aqueous solubility.[3][4]

  • Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic opioid molecules, thereby increasing their apparent solubility in the aqueous vehicle.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, including opioids, effectively increasing their solubility and stability.[5]

  • Lipid-Based Formulations: This includes lipid solutions, emulsions, and liposomes. These formulations are particularly useful for highly lipophilic opioids, as they can keep the compound in a solubilized state.[6]

Q2: How do I select the most appropriate solubilization technique for my opioid compound?

A2: A systematic approach is recommended for selecting the most appropriate solubilization technique. The following workflow can guide your decision-making process:

G cluster_0 cluster_1 Initial Screening cluster_2 Primary Strategies cluster_3 start Characterize Opioid (logP, pKa, MW, Melting Point) A Ionizable Opioid? start->A B High logP (>3)? A->B No C pH Adjustment (Salt Formation) A->C Yes D Co-solvent Screening (PG, EtOH, PEG) B->D No F Lipid-Based Screening (Emulsions, Liposomes) B->F Yes end_node Optimized Vehicle C->end_node E Cyclodextrin Screening D->E D->end_node E->end_node F->end_node G cluster_0 cluster_1 Initial Checks cluster_2 Potential Solutions cluster_3 start Precipitation Observed Upon Dilution A Is the formulation pH-dependent? start->A B Is the formulation co-solvent-based? start->B C Increase Buffer Capacity of Formulation A->C Yes D Optimize Co-solvent Blend (e.g., add a surfactant) B->D Yes end_node Stable Formulation C->end_node E Incorporate Cyclodextrins to form inclusion complex D->E F Consider a Lipid-Based Formulation (e.g., emulsion) E->F F->end_node

References

Stability testing of Volazocine in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Volazocine in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when assessing the stability of this compound in a new buffer system?

A1: The most critical factors include the pH of the buffer, its composition, the storage temperature, and exposure to light.[1][2] The chemical properties of this compound may be sensitive to pH, leading to hydrolysis or other degradation pathways. Buffer components can also interact with the drug molecule.[2] Temperature can accelerate degradation kinetics, while light can induce photolytic degradation.[2][3] Therefore, a systematic evaluation of these parameters is essential.

Q2: Which analytical methods are suitable for quantifying this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a highly suitable method for quantifying this compound and separating its degradation products.[4][5][6] Spectrophotometric methods can also be employed for initial assessments.[6][7] The chosen method should be validated to ensure it is stability-indicating, meaning it can accurately measure the decrease in the active drug concentration and the increase in degradation products.[8]

Q3: How should I design a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.[9][10][11] The study should expose this compound to conditions more severe than accelerated stability testing, including acidic, basic, oxidative, thermal, and photolytic stress.[9][10][12]

Q4: What are some common buffers used in pharmaceutical formulations that I can consider for this compound?

A4: Common pharmaceutical buffers include phosphate, citrate, and acetate buffers.[13][14][15] The choice of buffer will depend on the desired pH and the compatibility with this compound.[1][14] It is important to select a buffer system that maintains a stable pH throughout the experiment.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent stability results between experiments. - Variation in buffer preparation (pH, concentration).- Inconsistent storage conditions (temperature, light exposure).- Issues with the analytical method.- Standardize the buffer preparation protocol.- Use a calibrated pH meter.- Monitor and control storage conditions accurately.- Validate the analytical method for reproducibility.
Precipitation of this compound in the buffer. - Poor solubility of this compound at the tested pH.- Interaction with buffer components.- Supersaturation of the solution.- Determine the solubility of this compound at different pH values.- Select a buffer system where this compound is more soluble.- Consider using a co-solvent if appropriate for the experimental design.
Unexpectedly rapid degradation of this compound. - The chosen buffer pH is outside the stable range for this compound.- Presence of catalytic impurities in the buffer.- Oxidative degradation.- Perform a pH-rate profile study to identify the optimal pH range for stability.- Use high-purity buffer components.- Consider adding an antioxidant if oxidative degradation is suspected and compatible with the experiment.
Appearance of unknown peaks in the chromatogram. - Formation of degradation products.- Interaction with container closure system.- Contamination of the sample.- Conduct a forced degradation study to identify potential degradation products.- Perform extractable and leachable studies on the container.- Ensure proper sample handling and clean instrumentation.

Data Summary: Hypothetical Stability of this compound

The following tables present hypothetical data for the stability of this compound in different experimental buffers. These are for illustrative purposes to guide researchers in their data presentation.

Table 1: Stability of this compound (1 mg/mL) in Various Buffers at 25°C

Buffer SystempHInitial Assay (%)Assay after 24 hours (%)Assay after 72 hours (%)
0.1 M Acetate Buffer4.5100.099.598.8
0.1 M Phosphate Buffer6.0100.098.295.1
0.1 M Phosphate Buffer7.4100.092.585.3
0.1 M Borate Buffer8.5100.085.172.4

Table 2: Effect of Temperature on this compound Stability in 0.1 M Phosphate Buffer (pH 7.4)

TemperatureInitial Assay (%)Assay after 24 hours (%)Assay after 72 hours (%)
4°C100.099.899.2
25°C100.092.585.3
40°C100.081.365.7

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions

This protocol describes the preparation of common buffers for stability studies.

  • Materials:

    • Sodium Acetate Trihydrate

    • Glacial Acetic Acid

    • Monobasic Sodium Phosphate

    • Dibasic Sodium Phosphate

    • Boric Acid

    • Sodium Borate

    • Deionized water

    • Calibrated pH meter

  • Procedure for 0.1 M Acetate Buffer (pH 4.5):

    • Dissolve the appropriate amount of sodium acetate trihydrate in deionized water.

    • Adjust the pH to 4.5 using glacial acetic acid.

    • Bring the final volume to the desired amount with deionized water.

  • Procedure for 0.1 M Phosphate Buffer (pH 6.0 and 7.4):

    • Prepare separate stock solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate.

    • Mix the two solutions in appropriate ratios to achieve the target pH (e.g., for pH 7.4, a common ratio is approximately 19:81 of monobasic to dibasic solution).

    • Verify the final pH with a calibrated pH meter and adjust if necessary.

  • Procedure for 0.1 M Borate Buffer (pH 8.5):

    • Dissolve boric acid and sodium borate in deionized water.

    • Adjust the pH to 8.5 as needed.

    • Bring to the final volume with deionized water.

Protocol 2: this compound Stability Testing

This protocol outlines the general procedure for assessing the stability of this compound in a selected buffer.

  • Materials:

    • This compound reference standard

    • Prepared buffer solution

    • Volumetric flasks and pipettes

    • HPLC system with a suitable column (e.g., C18)

    • Incubators or water baths for temperature control

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Dilute the stock solution with the desired experimental buffer to the final target concentration (e.g., 1 mg/mL).

    • Divide the solution into several aliquots in appropriate containers.

    • Store the aliquots under the desired experimental conditions (e.g., specific temperature and light conditions).

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot.

    • Analyze the sample immediately using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

    • Calculate the percentage of this compound remaining relative to the initial concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Buffer_Prep Buffer Preparation Volazocine_Sol This compound Solution Preparation Incubation Incubation at Controlled Conditions (Temp, Light) Volazocine_Sol->Incubation Introduce Drug to Buffer Sampling Time-Point Sampling Incubation->Sampling Collect Aliquots HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Analyze Samples Data_Analysis Data Analysis & Stability Assessment HPLC_Analysis->Data_Analysis Quantify Drug & Degradants

Caption: Experimental workflow for this compound stability testing.

Degradation_Pathway cluster_stress Stress Conditions This compound This compound Acid Acidic pH This compound->Acid Base Basic pH This compound->Base Oxidation Oxidation This compound->Oxidation Light Photolysis This compound->Light Degradant_A Degradation Product A (Hydrolysis Product) Acid->Degradant_A Base->Degradant_A Degradant_B Degradation Product B (Oxidation Product) Oxidation->Degradant_B Degradant_C Degradation Product C (Photolytic Product) Light->Degradant_C

Caption: Potential degradation pathways of this compound under stress conditions.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Potency of Volazocine and Pentazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic properties of two benzomorphan-derived opioids: Volazocine and Pentazocine. While both compounds share a common chemical scaffold, available data on their analgesic efficacy and receptor pharmacology differ significantly, presenting a challenge for direct comparison. This document summarizes the existing experimental data for Pentazocine and contextualizes the limited information available for this compound.

Introduction

This compound is a benzomorphan opioid analgesic that was synthesized but never commercially marketed.[1] Consequently, detailed public-domain data on its analgesic potency and receptor binding profile are scarce. In contrast, Pentazocine is a well-characterized mixed agonist-antagonist opioid analgesic that has been used clinically for moderate to severe pain.[2] It primarily acts as an agonist at the kappa-opioid receptor (KOR) and a weak antagonist or partial agonist at the mu-opioid receptor (MOR).[2][3]

Quantitative Comparison of Analgesic Potency

Due to the limited availability of data for this compound, a direct quantitative comparison of analgesic potency with Pentazocine is not feasible at this time. The following table summarizes the available experimental data for Pentazocine's analgesic potency in various preclinical models.

CompoundTestAnimal ModelRoute of AdministrationED₅₀ (mg/kg) [95% CI]
PentazocineTail-Immersion TestRatSubcutaneous (s.c.)13.0 [5.4-31.5][4]
PentazocineScald-Pain TestRatSubcutaneous (s.c.)11.0 [4.5-26.6][4]
(-)-PentazocineAcetic Acid Writhing TestMouseSubcutaneous (s.c.)Data indicates significant antinociception at 10 mg/kg[5]

Note: ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. Lower ED₅₀ values indicate higher potency.

Experimental Protocols

Tail-Immersion Test

The tail-immersion test is a common method to assess thermal pain sensitivity in rodents.

Objective: To measure the latency of an animal to withdraw its tail from a noxious thermal stimulus (hot water).

Procedure:

  • The animal, typically a rat or mouse, is gently restrained.

  • The distal portion of the animal's tail is immersed in a water bath maintained at a constant temperature (e.g., 47°C).[4]

  • The latency to the first sign of a painful reaction, usually a sharp flick or withdrawal of the tail, is recorded.

  • A cut-off time is established to prevent tissue damage.

  • The test drug or vehicle is administered, and the tail-flick latency is measured at predetermined time points post-administration. An increase in latency indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

The writhing test is a chemical method used to evaluate visceral pain and the efficacy of analgesics.[6]

Objective: To quantify the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of an irritant, such as acetic acid.

Procedure:

  • Mice are administered the test compound or vehicle.

  • After a set pre-treatment time, a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.[5]

  • The animals are then placed in an observation chamber.

  • The number of writhes, characterized by a stretching of the abdomen and extension of the hind limbs, is counted for a specific period (e.g., 15 minutes).[5]

  • A reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesia.

Signaling Pathways

The analgesic effects of Pentazocine are primarily mediated through its interaction with kappa and mu-opioid receptors, which are G-protein coupled receptors (GPCRs).

G_protein_signaling cluster_pentazocine Pentazocine cluster_receptors Opioid Receptors cluster_downstream Downstream Effects Pentazocine Pentazocine KOR Kappa-Opioid Receptor (KOR) Pentazocine->KOR Agonist MOR Mu-Opioid Receptor (MOR) Pentazocine->MOR Weak Antagonist/ Partial Agonist AC Adenylate Cyclase (AC) KOR->AC Inhibition Ca_channel ↓ Ca²⁺ Influx KOR->Ca_channel K_channel ↑ K⁺ Efflux KOR->K_channel cAMP ↓ cAMP AC->cAMP Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Caption: Signaling pathway of Pentazocine at opioid receptors.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the analgesic potency of a compound in preclinical models.

experimental_workflow start Start animal_prep Animal Acclimatization and Baseline Measurement start->animal_prep drug_admin Drug Administration (Test Compound vs. Vehicle) animal_prep->drug_admin analgesic_test Analgesic Assay (e.g., Tail-Flick, Writhing Test) drug_admin->analgesic_test data_collection Data Collection (e.g., Latency, Writhing Count) analgesic_test->data_collection data_analysis Data Analysis (e.g., ED₅₀ Calculation) data_collection->data_analysis results Results and Interpretation data_analysis->results end End results->end

Caption: General workflow for preclinical analgesic testing.

Conclusion

Pentazocine is a well-documented analgesic with a complex pharmacological profile, exhibiting agonism at kappa-opioid receptors and weak antagonism or partial agonism at mu-opioid receptors.[2][3] Its analgesic potency has been quantified in various preclinical models. In contrast, this compound remains a pharmacologically obscure compound. As a benzomorphan derivative, it is structurally related to Pentazocine and other opioids, suggesting a potential for analgesic activity.[1] However, the absence of published in vivo or in vitro data precludes any definitive comparison of its analgesic potency to that of Pentazocine. Further research is required to elucidate the pharmacological profile and analgesic efficacy of this compound.

References

A Comparative Analysis of Volazocine and Cyclazocine Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the receptor binding profiles of two benzomorphan derivatives, Volazocine and Cyclazocine. Both compounds are recognized for their complex pharmacology, interacting with multiple opioid and non-opioid receptors. Understanding their distinct binding affinities is crucial for elucidating their mechanisms of action and guiding the development of novel therapeutics. This document summarizes quantitative binding data, details the experimental protocols used for their determination, and visualizes the associated signaling pathways.

Executive Summary

Cyclazocine is a well-characterized benzomorphan with mixed opioid agonist-antagonist properties and significant affinity for sigma receptors. This compound, a structurally related compound, is less extensively characterized in the public domain. This comparison leverages data on 8-carboxamidocyclazocine (8-CAC), a close derivative of this compound, to infer its likely binding profile. The available data suggests that both compounds exhibit complex interactions with mu (µ), kappa (κ), and delta (δ) opioid receptors, as well as sigma (σ) receptors. While their opioid receptor affinities are comparable, their functional activities and sigma receptor interactions may contribute to their distinct pharmacological effects.

Receptor Binding Affinity

The binding affinities of this compound (as inferred from its derivative 8-carboxamidocyclazocine) and Cyclazocine for various receptors are summarized in the table below. The data are presented as inhibition constants (Ki), which represent the concentration of the drug that displaces 50% of a specific radioligand from its receptor. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound (inferred from 8-CAC) Ki (nM)Cyclazocine Ki (nM)
Opioid Receptors
Mu (µ)~0.31[1](-)-α-cyclazocine: 0.48
Kappa (κ)~0.06[1]Data suggests high affinity[2][3]
Delta (δ)~5.2[1]Low affinity[4]
Sigma Receptors
Sigma-1 (σ₁)Data not availableHigh affinity[2][3]
Sigma-2 (σ₂)Data not availableData not available

Note: The binding affinities for 8-carboxamidocyclazocine (8-CAC) are reported to be within a 2-fold range of those for Cyclazocine at the µ, δ, and κ opioid receptors[1]. The data for Cyclazocine may vary between different isomers and experimental conditions.

Experimental Protocols

The determination of receptor binding affinities for compounds like this compound and Cyclazocine is predominantly carried out using radioligand binding assays.

Radioligand Binding Assay: A Detailed Methodology

Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor. These assays typically involve the competition between an unlabeled test compound (e.g., this compound or Cyclazocine) and a radiolabeled ligand with known high affinity and specificity for the target receptor.

1. Materials and Reagents:

  • Receptor Source: Homogenates of specific brain regions (e.g., guinea pig brain membranes for opioid receptors) or cell lines expressing the recombinant human receptor of interest.

  • Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands specific for each receptor subtype. Examples include:

    • µ-opioid receptor: [³H]-DAMGO

    • κ-opioid receptor: [³H]-U69,593

    • δ-opioid receptor: [³H]-Naltrindole

    • Sigma-1 receptor: --INVALID-LINK---Pentazocine

  • Test Compounds: this compound and Cyclazocine dissolved in an appropriate solvent.

  • Binding Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing cofactors like MgCl₂.

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail: A liquid that emits light when exposed to radioactive decay.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Filtration Apparatus: A cell harvester or vacuum filtration manifold.

  • Liquid Scintillation Counter: To measure radioactivity.

2. Experimental Procedure:

  • Membrane Preparation: The receptor source tissue is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the binding buffer.

  • Assay Setup: The assay is typically performed in 96-well plates.

    • Total Binding: Wells containing the membrane preparation and the radioligand.

    • Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of a non-labeled "cold" ligand to saturate all specific binding sites.

    • Competition Binding: Wells containing the membrane preparation, the radioligand, and varying concentrations of the test compound (this compound or Cyclazocine).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Ki Calculation: The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis ReceptorSource Receptor Source (e.g., Brain Tissue) Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Resuspension Resuspension in Binding Buffer MembranePellet->Resuspension AssayPlate 96-Well Plate Setup Resuspension->AssayPlate Incubation Incubation AssayPlate->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting RawData Raw Radioactivity Counts Counting->RawData SpecificBinding Calculate Specific Binding RawData->SpecificBinding IC50 Determine IC50 SpecificBinding->IC50 Ki Calculate Ki IC50->Ki

Experimental Workflow for Radioligand Binding Assay.

Signaling Pathways

Upon binding, this compound and Cyclazocine can initiate distinct intracellular signaling cascades depending on the receptor subtype they activate.

Opioid Receptor Signaling

Both µ and κ opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. Activation of these receptors leads to a cascade of intracellular events aimed at reducing neuronal excitability.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid Opioid Agonist (this compound/Cyclazocine) Receptor Opioid Receptor (µ or κ) Opioid->Receptor G_protein Gi/o Protein Receptor->G_protein activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP IonChannel_K K+ Channel Hyperpolarization Hyperpolarization IonChannel_K->Hyperpolarization IonChannel_Ca Ca2+ Channel Neurotransmitter ↓ Neurotransmitter Release IonChannel_Ca->Neurotransmitter G_alpha->AC inhibits G_beta_gamma->IonChannel_K activates G_beta_gamma->IonChannel_Ca inhibits MAPK MAPK Pathway (e.g., ERK) G_beta_gamma->MAPK activates PKA ↓ PKA Activity cAMP->PKA G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid Opioid Agonist (this compound/Cyclazocine) Receptor Opioid Receptor (µ or κ) Opioid->Receptor GRK GRK Receptor->GRK activates Receptor_P Phosphorylated Receptor GRK->Receptor phosphorylates Beta_Arrestin β-Arrestin Receptor_P->Beta_Arrestin recruits Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_signaling MAPK Signaling Beta_Arrestin->MAPK_signaling G cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm / Mitochondria Sigma_Ligand Sigma Ligand (e.g., Cyclazocine) Sigma1R Sigma-1 Receptor Sigma_Ligand->Sigma1R BiP BiP Chaperone Sigma1R->BiP dissociates from IP3R IP3 Receptor Sigma1R->IP3R stabilizes Ion_Channels Ion Channels Sigma1R->Ion_Channels modulates Other_Proteins Other Signaling Proteins Sigma1R->Other_Proteins interacts with Ca_ER Ca2+ Release from ER IP3R->Ca_ER Ca_Mito Ca2+ Uptake by Mitochondria Ca_ER->Ca_Mito Cellular_Response Modulation of Neuronal Excitability & Cell Survival Ca_Mito->Cellular_Response Ion_Channels->Cellular_Response Other_Proteins->Cellular_Response

References

Validating the analgesic effect of Volazocine against a known kappa opioid agonist

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analgesic Efficacy: Volazocine and the Kappa Opioid Agonist U-50,488

An Examination of Two Distinct Mechanistic Approaches to Analgesia

This guide provides a comparative analysis of the analgesic properties of this compound and the well-characterized selective kappa opioid receptor (KOR) agonist, U-50,488. While both compounds are investigated for their potential in pain management, they achieve their effects through fundamentally different mechanisms of action. This document aims to clarify their pharmacological profiles, present available preclinical data, and detail the experimental methodologies used to evaluate their efficacy.

Initial research into this compound (also known as VVZ-149) has identified its primary mechanism as a dual antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A receptor (5HT2A)[1]. This contrasts with U-50,488, which exerts its analgesic effects through the activation of the kappa opioid receptor, a G protein-coupled receptor (GPCR) involved in endogenous pain modulation pathways[2][3]. This guide will, therefore, compare the analgesic outcomes of these two compounds, highlighting their distinct contributions to the field of non-addictive pain therapeutics.

Data Presentation: Comparative Efficacy

The following table summarizes the available quantitative data on the analgesic potency of this compound and U-50,488 from common preclinical models of pain. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various sources.

CompoundAssaySpeciesED₅₀ (mg/kg)Route of AdministrationEfficacy Notes
This compound (VVZ-149) Post-operative Pain ModelRatNot SpecifiedNot SpecifiedEfficacy reported to be comparable to morphine[1].
Formalin-induced PainRatNot SpecifiedNot SpecifiedEfficacy reported to be comparable to morphine[1].
U-50,488 Hot Plate TestMouse0.46Not SpecifiedDemonstrates potent, centrally-mediated analgesia[4].
Acetic Acid WrithingMouse0.20Not SpecifiedEffective in models of visceral pain[4][5].
Tail-Pinch TestMouse0.26Not SpecifiedShows spinal and supraspinal analgesic action[3][4].

Signaling Pathways and Mechanisms of Action

The analgesic effects of this compound and U-50,488 originate from distinct molecular targets and signaling cascades.

U-50,488: Kappa Opioid Receptor Agonism

U-50,488 is a selective agonist for the kappa opioid receptor (KOR). The KOR is a G protein-coupled receptor that, upon activation, primarily signals through the Gαi/o subunit. This initiates a cascade that inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channels. This G-protein pathway is associated with the desired analgesic effects[6][7]. A secondary pathway involves the recruitment of β-arrestin, which is thought to mediate some of the undesirable side effects of KOR agonists, such as dysphoria and sedation[6][8][9].

KOR_Signaling KOR KOR G_Protein Gαi/o (G-Protein) KOR->G_Protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP U50488 U-50,488 U50488->KOR G_Protein->AC Inhibits Analgesia Analgesia G_Protein->Analgesia Side_Effects Side Effects (e.g., Dysphoria) Beta_Arrestin->Side_Effects

Fig. 1: U-50,488 signaling via the Kappa Opioid Receptor (KOR).

This compound (VVZ-149): Dual Antagonism

This compound's mechanism involves the simultaneous blockade of two separate targets. By antagonizing the glycine transporter 2 (GlyT2), it increases the concentration of glycine in the synaptic cleft of the spinal cord. Glycine is an inhibitory neurotransmitter, and its enhanced activity dampens pain signal transmission to the brain. Concurrently, by blocking the serotonin 2A receptor (5HT2A), this compound reduces descending serotonergic facilitatory pain modulation from the brain and decreases nociceptor activation in the periphery[1].

Volazocine_Signaling cluster_spinal Spinal Cord Synapse GlyT2 GlyT2 Transporter Glycine ↑ Glycine GlyT2->Glycine Increases GlyR Glycine Receptor Inhibition ↑ Neuronal Inhibition GlyR->Inhibition HT2A 5HT2A Receptor Pain_Signal_Descending Descending Pain Facilitation HT2A->Pain_Signal_Descending Mediates This compound This compound (VVZ-149) This compound->GlyT2 Blocks This compound->HT2A Blocks This compound->Pain_Signal_Descending Reduces Glycine->GlyR Activates Pain_Signal_Spinal Pain Signal Transmission Analgesia Analgesia Inhibition->Pain_Signal_Spinal Reduces

Fig. 2: this compound's dual mechanism of analgesic action.

Experimental Protocols

The analgesic properties of compounds like this compound and U-50,488 are typically assessed using standardized animal models of nociception.

Workflow for In Vivo Analgesic Assay The general procedure for testing a novel analgesic compound involves acclimatizing the animals, establishing a baseline pain response, administering the compound, and then measuring the response at set time points.

Experimental_Workflow start Start acclimate Animal Acclimation to Test Environment start->acclimate baseline Measure Baseline Pain Response Latency acclimate->baseline randomize Randomize Animals into Groups baseline->randomize admin Administer Compound (e.g., this compound, U-50,488) or Vehicle randomize->admin post_treat Measure Post-Treatment Response Latency at Time Intervals (e.g., 30, 60, 90 min) admin->post_treat data Data Analysis (e.g., Calculate % MPE, Determine ED₅₀) post_treat->data end End data->end

Fig. 3: Generalized workflow for preclinical analgesic testing.

1. Hot Plate Test

This test is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.

  • Apparatus: A metal plate maintained at a constant temperature (typically 50-55°C), enclosed by a transparent cylinder to confine the animal[4].

  • Procedure:

    • Animals are individually placed on the heated surface.

    • The latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded[4].

    • A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.

    • A baseline latency is established before drug administration.

    • Following administration of the test compound or vehicle, the latency is measured again at specific intervals.

  • Endpoint: An increase in the time it takes for the animal to respond is indicative of an analgesic effect.

2. Acetic Acid-Induced Writhing Test

This model assesses peripherally and centrally acting analgesics by inducing visceral pain.

  • Apparatus: Observation chambers for individual animals.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • After a set absorption time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).

    • The number of writhes is counted for a specific period (e.g., 15-30 minutes) following the injection.

  • Endpoint: A significant reduction in the number of writhes compared to the vehicle-treated control group indicates analgesia.

References

Cross-Validation of In Vitro and In Vivo Results for Volazocine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the benzomorphan opioid Volazocine, contextualized through in vitro and in vivo data from its structural analogs, Pentazocine and Cyclazocine.

Introduction

This compound is a benzomorphan derivative with opioid analgesic properties that was synthesized but never brought to market. Due to the limited availability of direct experimental data for this compound, this guide provides a comparative analysis of its anticipated pharmacological profile by examining the well-characterized, structurally related benzomorphan compounds: Pentazocine and Cyclazocine.[1] This guide will cross-validate in vitro findings, such as receptor binding affinity and functional activity, with in vivo analgesic effects, offering researchers a valuable comparative tool. The data presented is compiled from multiple studies to provide a comprehensive overview.

Comparative In Vitro Data

The in vitro pharmacological profiles of Pentazocine and Cyclazocine reveal distinct affinities and functional activities at the primary opioid receptors: mu (µ), delta (δ), and kappa (κ). This data is crucial for predicting the potential therapeutic effects and side-effect profiles of related compounds like this compound.

Opioid Receptor Binding Affinities (Ki)

Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity.

Compoundµ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)
Pentazocine 3.2[2]7.6[2]62[2]
Cyclazocine 0.48[3]High Affinity¹High Affinity¹

¹Specific Ki values for kappa and delta receptors for Cyclazocine were not consistently found in a single comparative study, but it is widely characterized as a potent kappa agonist and also possesses high affinity for the delta receptor.[4]

In Vitro Functional Activity

Functional assays, such as GTPγS binding and cAMP inhibition assays, provide insights into the efficacy of a compound at a receptor, determining whether it acts as an agonist, antagonist, or partial agonist. The EC50 value represents the concentration of a ligand that elicits a half-maximal response, while Emax indicates the maximum response achievable.

CompoundAssay Typeµ-Opioid Receptorκ-Opioid Receptorδ-Opioid Receptor
Pentazocine cAMPEC50: 43 nM (Agonist)[2]EC50: 40 nM (Agonist)[2]EC50: 255 nM (Weak Agonist)[2]
Cyclazocine Functional CharacterizationPartial Agonist[1]Agonist[1]-

Comparative In Vivo Data

In vivo studies in animal models are essential for determining the physiological effects of a compound, such as its analgesic potency. The hot plate test is a common method used to assess the analgesic properties of drugs. The ED50 value in this context is the dose of a drug that produces a therapeutic effect in 50% of the population.

Analgesic Potency (ED50) in Rodent Hot Plate Test
CompoundAnimal ModelED50 (mg/kg)Notes
Pentazocine RatDose-dependent effects observed at 49.5°C[5]Analgesic activity was only observed at the highest dose on a 54.5°C hot plate, suggesting temperature-dependent efficacy.[5]
Cyclazocine RatDose-dependent effects observed at 49.5°C[5]Similar to Pentazocine, demonstrates analgesic properties in the hot plate test.[5]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) are prepared.

  • Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69,593 for κ-receptors) and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hot Plate Analgesia Test

Objective: To assess the analgesic efficacy of a test compound in a rodent model.

Methodology:

  • Apparatus: A hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature (e.g., 49.5°C or 54.5°C) is used.

  • Acclimation: Animals (typically rats or mice) are acclimated to the testing room and the apparatus before the experiment.

  • Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound is administered to the animals (e.g., via subcutaneous or intraperitoneal injection).

  • Post-treatment Measurement: At various time points after drug administration, the latency to the nociceptive response on the hot plate is measured again.

  • Data Analysis: The analgesic effect is determined by the increase in the latency to the nociceptive response compared to the baseline. The ED50 is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that ultimately lead to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.

Opioid_Signaling Opioid_Agonist Opioid Agonist (e.g., Pentazocine) Opioid_Receptor Opioid Receptor (µ, κ, δ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Leads to Ion_Channels->Neuronal_Activity Leads to Analgesia Analgesia Neuronal_Activity->Analgesia Results in

Caption: Opioid receptor activation by an agonist initiates a G-protein signaling cascade.

Experimental Workflow for In Vitro and In Vivo Cross-Validation

The following workflow illustrates the process of correlating in vitro findings with in vivo outcomes for a novel compound.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Cross-Validation Binding_Assay->Data_Analysis Functional_Assay Functional Assay (GTPγS or cAMP) (Determine EC50, Emax) Functional_Assay->Data_Analysis Animal_Model Rodent Model Selection Analgesia_Test Hot Plate Test (Determine ED50) Animal_Model->Analgesia_Test Analgesia_Test->Data_Analysis Conclusion Conclusion on Pharmacological Profile Data_Analysis->Conclusion

Caption: A streamlined workflow for the cross-validation of in vitro and in vivo data.

Conclusion

The cross-validation of in vitro and in vivo data for the benzomorphan opioids Pentazocine and Cyclazocine provides a framework for understanding the potential pharmacological profile of the related but less-studied compound, this compound. The in vitro binding affinities and functional activities at different opioid receptors correlate with the observed in vivo analgesic effects. Specifically, the mixed agonist/antagonist profiles seen in vitro are reflected in the dose-dependent and sometimes complex analgesic responses in animal models. This comparative approach is invaluable for drug discovery and development, allowing researchers to make more informed predictions about the therapeutic potential and possible liabilities of novel compounds within the same chemical class. Further direct experimental investigation of this compound would be necessary to definitively characterize its pharmacological properties.

References

A Comparative Analysis of the Side-Effect Profiles: Volazocine and Traditional Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volazocine, a benzomorphan derivative, represents a class of opioid analgesics that, while never commercialized, offers a valuable case study in the quest for potent pain relief with an improved safety profile over traditional opioids.[1][2] This guide provides a comparative analysis of the anticipated side-effect profile of this compound, based on its pharmacological class, against that of conventional mu-opioid receptor (MOR) agonists such as morphine. The information presented herein is synthesized from preclinical and clinical studies of closely related kappa-opioid receptor (KOR) agonists and benzomorphan compounds, providing a predictive framework for understanding this compound's potential therapeutic window.

Comparative Side-Effect Profile

The side-effect profiles of this compound, as a putative kappa-opioid receptor (KOR) agonist, and traditional mu-opioid receptor (MOR) agonists are expected to differ significantly. The following table summarizes these anticipated differences based on available data for representative compounds in each class.

Side EffectThis compound (inferred as a KOR agonist)Traditional Opioids (e.g., Morphine)
Respiratory Depression Lower risk with a potential "ceiling effect" where increased doses do not proportionally increase respiratory depression.[3][4]Significant, dose-dependent risk, a primary cause of overdose mortality.
Abuse Potential & Euphoria Low to absent; may produce dysphoria or aversion.[5]High, due to potent euphoric effects mediated by the dopamine system.
Psychotomimetic Effects Higher likelihood of hallucinations, nightmares, and delusions.[6][7]Rare at therapeutic doses, but can occur with high doses or in sensitive individuals.
Sedation Common, can be significant.[8]Common and dose-dependent.
Gastrointestinal Effects Lower incidence of severe constipation compared to MOR agonists.High incidence of constipation, nausea, and vomiting.[9]
Cardiovascular Effects May cause an increase in blood pressure and heart rate at high doses.[6]Can cause hypotension and bradycardia.
Analgesic Ceiling Effect A "ceiling effect" for analgesia has been observed with some KOR agonists.[6]No ceiling effect for analgesia; higher doses produce stronger pain relief (and more severe side effects).

Signaling Pathways and Mechanisms of Side Effects

The distinct side-effect profiles of this compound and traditional opioids stem from their differential engagement of opioid receptor subtypes and subsequent intracellular signaling cascades.

Opioid Receptor Signaling Pathways cluster_0 Traditional Opioids (MOR Agonists) cluster_1 This compound (putative KOR Agonist) Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR G_protein_MOR Gi/o Protein MOR->G_protein_MOR Adenylate_Cyclase_MOR ↓ Adenylate Cyclase G_protein_MOR->Adenylate_Cyclase_MOR Side_Effects_MOR Side Effects: - Respiratory Depression - Euphoria/Addiction - Constipation G_protein_MOR->Side_Effects_MOR cAMP_MOR ↓ cAMP Adenylate_Cyclase_MOR->cAMP_MOR Analgesia_MOR Analgesia cAMP_MOR->Analgesia_MOR This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR G_protein_KOR Gi/o Protein KOR->G_protein_KOR Adenylate_Cyclase_KOR ↓ Adenylate Cyclase G_protein_KOR->Adenylate_Cyclase_KOR Side_Effects_KOR Side Effects: - Dysphoria - Sedation - Psychotomimesis G_protein_KOR->Side_Effects_KOR cAMP_KOR ↓ cAMP Adenylate_Cyclase_KOR->cAMP_KOR Analgesia_KOR Analgesia cAMP_KOR->Analgesia_KOR

Caption: Differential signaling of traditional opioids and this compound.

Experimental Protocols for Side-Effect Assessment

The following are generalized experimental protocols commonly employed in preclinical and clinical settings to evaluate the side-effect profiles of opioid compounds.

Preclinical Assessment in Animal Models

1. Respiratory Depression:

  • Method: Whole-body plethysmography is used to measure respiratory parameters (frequency, tidal volume, minute ventilation) in conscious, unrestrained animals (e.g., rats, mice) following drug administration. Arterial blood gas analysis can also be performed to measure PaO2 and PaCO2 levels.

  • Experimental Workflow:

Workflow for Assessing Respiratory Depression Start Acclimatize Animal to Plethysmography Chamber Baseline Record Baseline Respiratory Parameters Start->Baseline Drug_Admin Administer Test Compound (e.g., this compound or Morphine) Baseline->Drug_Admin Data_Collection Continuously Monitor and Record Respiratory Parameters over Time Drug_Admin->Data_Collection Analysis Analyze Data for Changes in Frequency, Tidal Volume, and Minute Ventilation Data_Collection->Analysis End Determine Dose-Response Relationship Analysis->End

Caption: Preclinical workflow for respiratory depression assessment.

2. Abuse Liability:

  • Method: Conditioned Place Preference (CPP) or Conditioned Place Aversion (CPA) assays are used to assess the rewarding or aversive properties of a drug. In this paradigm, animals are conditioned to associate a specific environment with the drug's effects.

  • Experimental Protocol: The test involves three phases:

    • Pre-conditioning (Baseline): The animal is allowed to freely explore a two-chambered apparatus, and the time spent in each chamber is recorded.

    • Conditioning: Over several days, the animal receives the test drug and is confined to one chamber, and a vehicle control and is confined to the other chamber on alternate days.

    • Post-conditioning (Test): The animal is again allowed to freely explore both chambers in a drug-free state. An increase in time spent in the drug-paired chamber indicates a rewarding effect (CPP), while a decrease suggests an aversive effect (CPA).

3. Psychotomimetic Effects:

  • Method: Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating that is disrupted by psychotomimetic drugs.[10][11]

  • Experimental Protocol:

    • The animal is placed in a startle chamber.

    • A series of trials are conducted where a loud acoustic stimulus (pulse) that elicits a startle response is presented alone or preceded by a weaker, non-startling stimulus (prepulse).

    • The degree to which the prepulse inhibits the startle response to the pulse is measured. A reduction in PPI after drug administration suggests psychotomimetic-like effects.

Clinical Assessment in Humans

1. Subjective Effects:

  • Method: Standardized questionnaires, such as the Addiction Research Center Inventory (ARCI) and visual analog scales (VAS), are used to assess subjective experiences like euphoria, dysphoria, sedation, and hallucinatory effects.[7][12]

  • Experimental Protocol:

    • Healthy volunteers or patients are administered the test drug or a placebo in a double-blind, randomized manner.

    • At specified time points, participants complete the questionnaires to rate their subjective feelings.

    • Data is analyzed to compare the subjective effects of the test drug to a standard opioid (e.g., morphine) and placebo.

2. Respiratory Depression:

  • Method: The ventilatory response to hypercapnia (increased CO2) is a sensitive measure of respiratory depression.

  • Experimental Protocol:

    • Participants breathe a gas mixture with a progressively increasing concentration of CO2.

    • Ventilation is measured as a function of end-tidal CO2.

    • A shift of the CO2 response curve to the right after drug administration indicates respiratory depression.

Conclusion

While specific experimental data for this compound is unavailable due to its non-marketed status, a comparative analysis based on its classification as a benzomorphan and a putative kappa-opioid receptor agonist provides valuable insights for drug development professionals. The anticipated side-effect profile of this compound suggests a potential for reduced abuse liability and a lower risk of severe respiratory depression compared to traditional mu-opioid receptor agonists. However, the increased likelihood of psychotomimetic effects and sedation remains a significant consideration. Further investigation into biased agonism and peripherally restricted KOR agonists may offer pathways to harness the analgesic potential of this class of compounds while minimizing their undesirable central nervous system side effects.[13][14]

References

Volazocine's Potential in Morphine Tolerance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of volazocine's potential efficacy in morphine-tolerant animal models. Due to a lack of direct experimental data on this compound in this specific context, this guide draws upon data from related benzomorphan compounds and contrasts them with established opioid therapies, namely morphine and buprenorphine.

This compound, a benzomorphan derivative, is of interest for its potential to provide analgesia with a reduced tolerance liability compared to traditional mu-opioid receptor agonists like morphine. Benzomorphans are a class of opioid compounds that share a common chemical structure and often exhibit mixed agonist-antagonist properties at different opioid receptors. Some benzomorphan derivatives, such as pentazocine, are known to be potent analgesics. The development of tolerance to the analgesic effects of morphine remains a significant clinical challenge, driving the search for alternative pain management strategies.

Comparative Efficacy in Animal Models of Pain

CompoundAnimal ModelPain AssayEfficacy Metric (e.g., MED, %MPE)Reference
Morphine Rat (Sprague-Dawley, F344)Hot Plate, Inflammatory Hyperalgesia (CFA)MED = 3.0 mg/kg[1]
Rat (WKY)Hot Plate, Inflammatory Hyperalgesia (CFA)MED = 6.0 mg/kg[1]
Rat (Wistar)Tail-flickSignificant reduction in nociceptive threshold[2]
Buprenorphine Mouse (C57BL/6J)Incisional PainEffective attenuation of mechanical hypersensitivity at 3.25 mg/kg[3]
Rat (Sprague-Dawley)Postoperative PainAnalgesia for 48-72h at 0.3-1.2 mg/kg[3]
This compound (Inferred) ----

MED: Minimum Effective Dose; %MPE: Maximum Possible Effect; CFA: Complete Freund's Adjuvant. Data for this compound is not available and is denoted as inferred.

Experimental Protocols

Induction of Morphine Tolerance

A common method to induce morphine tolerance in rodents involves repeated administration of morphine.

Protocol: Repeated Morphine Injections in Rats

  • Animals: Male Wistar rats (250 ± 20 g) are used.[2]

  • Drug Administration: Morphine (10 mg/kg) is injected subcutaneously twice a day for 7 consecutive days.[2]

  • Assessment of Tolerance: The analgesic effect is measured using the tail-flick test before and after morphine administration on each day. A significant decrease in the analgesic response to a challenge dose of morphine over time indicates the development of tolerance.[2]

Nociceptive Assays

Tail-Flick Test:

  • The rat's tail is exposed to a radiant heat source.

  • The latency to flick the tail away from the heat is measured.

  • An increase in tail-flick latency indicates an analgesic effect.

Hot Plate Test:

  • The animal is placed on a heated surface maintained at a constant temperature (e.g., 55°C).

  • The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.

  • A longer latency suggests an analgesic effect.

Signaling Pathways and Mechanism of Action

Opioid analgesics exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). Morphine is a strong agonist at the mu-opioid receptor (MOR). Chronic activation of MORs leads to adaptive changes within the neuron, contributing to tolerance. These changes can include receptor desensitization, downregulation, and alterations in downstream signaling cascades.

This compound is presumed to act primarily as a kappa-opioid receptor (KOR) agonist. KOR activation also leads to analgesia, but the downstream signaling pathways and the propensity to induce tolerance may differ from those of MOR agonists. Some evidence suggests that KOR agonists may have a lower liability for developing tolerance.

Opioid_Receptor_Signaling cluster_morphine Morphine (Mu-Opioid Receptor) cluster_this compound This compound (Kappa-Opioid Receptor) Morphine Morphine MOR Mu-Opioid Receptor Morphine->MOR Agonist G_protein_MOR Gi/o Protein MOR->G_protein_MOR Activates Tolerance_MOR Tolerance (Desensitization, Downregulation) MOR->Tolerance_MOR Chronic Activation AC_inhibition_MOR Adenylyl Cyclase Inhibition G_protein_MOR->AC_inhibition_MOR MAPK_MOR MAPK Pathway G_protein_MOR->MAPK_MOR Analgesia_MOR Analgesia AC_inhibition_MOR->Analgesia_MOR MAPK_MOR->Analgesia_MOR This compound This compound KOR Kappa-Opioid Receptor This compound->KOR Agonist G_protein_KOR Gi/o Protein KOR->G_protein_KOR Activates Reduced_Tolerance Potentially Reduced Tolerance KOR->Reduced_Tolerance AC_inhibition_KOR Adenylyl Cyclase Inhibition G_protein_KOR->AC_inhibition_KOR Ion_channel Ion Channel Modulation G_protein_KOR->Ion_channel Analgesia_KOR Analgesia AC_inhibition_KOR->Analgesia_KOR Ion_channel->Analgesia_KOR

Caption: Simplified signaling pathways for Morphine (MOR) and this compound (KOR).

Experimental Workflow for Assessing Efficacy in Morphine Tolerance

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a test compound, such as this compound, in an animal model of morphine tolerance.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Baseline_Nociception Baseline Nociceptive Testing (e.g., Tail-flick, Hot Plate) Animal_Acclimation->Baseline_Nociception Group_Assignment Random Assignment to Groups (Control, Morphine, Morphine + Test Compound) Baseline_Nociception->Group_Assignment Tolerance_Induction Induction of Morphine Tolerance (e.g., 7 days of morphine injections) Group_Assignment->Tolerance_Induction Drug_Administration Administration of Test Compound (e.g., this compound) or Vehicle Tolerance_Induction->Drug_Administration Post_Treatment_Nociception Post-Treatment Nociceptive Testing Drug_Administration->Post_Treatment_Nociception Data_Analysis Data Analysis and Comparison Post_Treatment_Nociception->Data_Analysis End End Data_Analysis->End

References

Benchmarking the Abuse Potential of Volazocine Against Other Opioids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the abuse potential of Volazocine, a kappa-opioid receptor (KOR) agonist, with that of traditional mu-opioid receptor (MOR) agonists such as morphine, oxycodone, and fentanyl. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the preclinical abuse liability profile of this compound.

Executive Summary

Opioid analgesics are critical for pain management but carry a significant risk of abuse and addiction, primarily driven by their euphoric effects mediated through the mu-opioid receptor (MOR). This compound, as a kappa-opioid receptor (KOR) agonist, presents a distinct pharmacological profile. Preclinical evidence suggests that KOR agonists generally lack the rewarding properties associated with MOR agonists and may even produce aversive, dysphoric effects, thereby indicating a potentially lower abuse liability. This guide synthesizes available preclinical data from key abuse potential assessment assays—self-administration, conditioned place preference, and drug discrimination—to benchmark this compound against commonly abused opioids.

Receptor Binding Affinity and Mechanism of Action

The abuse potential of an opioid is intrinsically linked to its interaction with opioid receptor subtypes: mu (μ), kappa (κ), and delta (δ). MOR activation is strongly associated with euphoria and reward, driving the reinforcing effects of drugs like morphine, oxycodone, and fentanyl. In contrast, KOR activation is often linked to dysphoria, aversion, and psychotomimetic effects.

This compound is a potent and selective agonist at the kappa-opioid receptor. Its primary mechanism of action involves the activation of KORs, which are G protein-coupled receptors (GPCRs).

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundMu-Opioid Receptor (MOR)Kappa-Opioid Receptor (KOR)Delta-Opioid Receptor (DOR)
This compound Data Not AvailableData Not AvailableData Not Available
Morphine ~1.17[1]~280~270
Oxycodone ~25.87[1]~5,000>10,000
Fentanyl ~1.35[1]~1,500~190

Note: Specific Ki values for this compound were not available in the searched literature. The table reflects the general understanding of its selectivity for the KOR.

Preclinical Assessment of Abuse Potential

The abuse liability of a novel compound is evaluated through a battery of preclinical behavioral assays designed to model different aspects of drug-seeking and drug-taking behavior in animals.

Self-Administration Studies

Intravenous self-administration is considered the gold standard for assessing the reinforcing effects of a drug. In this paradigm, animals learn to perform a specific action (e.g., pressing a lever) to receive a drug infusion.

Experimental Protocol: Intravenous Self-Administration in Rats

  • Surgery: Male Sprague-Dawley rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on their back.

  • Acquisition: Rats are placed in operant conditioning chambers equipped with two levers. Responses on the "active" lever result in an intravenous infusion of the test drug, while responses on the "inactive" lever have no consequence. Sessions are typically conducted for 2 hours daily.

  • Dose-Response: Once stable responding is established, the dose of the drug delivered per infusion is varied across sessions to determine the dose-response relationship for self-administration.

  • Progressive Ratio Schedule: To assess the motivation to work for the drug, a progressive ratio schedule is implemented where the number of responses required to receive an infusion increases with each successive infusion. The "breakpoint" is the highest number of responses an animal will make for a single infusion.

Conditioned Place Preference (CPP) / Aversion (CPA)

The conditioned place preference paradigm assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

Experimental Protocol: Conditioned Place Preference/Aversion in Mice

  • Apparatus: A three-chamber apparatus is used, with two conditioning chambers distinguished by different visual and tactile cues, and a neutral central chamber.

  • Pre-Conditioning (Habituation): On the first day, mice are allowed to freely explore all three chambers to establish baseline preference.

  • Conditioning: Over several days, mice receive injections of the test drug and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber.

  • Test: On the test day, the mice are placed in the central chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded. A preference for the drug-paired chamber indicates a rewarding effect (CPP), while avoidance indicates an aversive effect (CPA).[2][3][4][5][6]

Comparative Data: Studies have shown that MOR agonists like morphine consistently produce a robust conditioned place preference.[2][3][5] Conversely, KOR agonists, are known to induce conditioned place aversion, suggesting dysphoric or aversive properties.

Drug Discrimination Studies

Drug discrimination assays determine if a novel compound produces subjective effects similar to a known drug of abuse.

Experimental Protocol: Drug Discrimination in Rats

  • Training: Rats are trained to press one of two levers after being administered a known drug of abuse (e.g., morphine) and the other lever after receiving a vehicle injection. Correct lever presses are rewarded with food.

  • Testing: Once the rats have learned to reliably discriminate between the drug and vehicle, they are administered various doses of the test compound (e.g., this compound). The lever they choose to press indicates whether they perceive the subjective effects of the test drug as being more similar to the training drug or the vehicle. Full generalization occurs when the animal predominantly presses the drug-associated lever.[7][8]

Comparative Data: In drug discrimination studies where rats are trained to discriminate morphine from saline, MOR agonists like oxycodone and fentanyl typically show full generalization to the morphine lever.[3][9] It is anticipated that a KOR agonist like this compound would not generalize to the morphine cue, and may even produce a distinct, potentially aversive, internal state.

Signaling Pathways

The distinct abuse profiles of MOR and KOR agonists stem from their differential downstream signaling cascades.

Mu-Opioid Receptor (MOR) Signaling

Activation of MORs by agonists like morphine, oxycodone, and fentanyl primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. These actions in the brain's reward circuitry, particularly the ventral tegmental area (VTA) and nucleus accumbens (NAc), result in increased dopamine release, which is a key neurochemical event underlying euphoria and reinforcement. MOR activation also triggers the recruitment of β-arrestin, a protein involved in receptor desensitization, internalization, and potentially some of the adverse effects of opioids.

MOR_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine ↑ Dopamine Release (Euphoria, Reward) G_protein->Dopamine cAMP ↓ cAMP AC->cAMP Desensitization Receptor Desensitization & Internalization Beta_arrestin->Desensitization Opioid_Agonist Morphine / Oxycodone Fentanyl Opioid_Agonist->MOR Binds to

Figure 1. Simplified Mu-Opioid Receptor Signaling Pathway.
Kappa-Opioid Receptor (KOR) Signaling

Similar to MORs, KORs are also Gi/o-coupled GPCRs. However, their activation in the reward circuitry has opposing effects to MOR activation. KOR activation by agonists like this compound leads to a decrease in dopamine release in the nucleus accumbens. This reduction in dopaminergic activity is thought to mediate the dysphoric and aversive states associated with KOR agonists. Like MORs, KORs also recruit β-arrestin, which may contribute to the regulation of KOR signaling and its behavioral effects.

KOR_Signaling cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine ↓ Dopamine Release (Dysphoria, Aversion) G_protein->Dopamine cAMP ↓ cAMP AC->cAMP Desensitization Receptor Desensitization & Internalization Beta_arrestin->Desensitization KOR_Agonist This compound KOR_Agonist->KOR Binds to

Figure 2. Simplified Kappa-Opioid Receptor Signaling Pathway.

Conclusion

Based on its mechanism of action as a kappa-opioid receptor agonist, this compound is predicted to have a significantly lower abuse potential compared to traditional mu-opioid receptor agonists. The activation of KORs is associated with aversive and dysphoric effects, which are in stark contrast to the euphoria and reward mediated by MORs. While direct comparative preclinical data for this compound is limited in the public domain, the established pharmacology of KOR agonists strongly suggests that this compound would not be reinforcing in self-administration studies, would likely produce conditioned place aversion, and would not generalize to the discriminative stimulus effects of morphine. Further preclinical studies directly comparing this compound to standard MOR agonists are warranted to definitively characterize its abuse liability profile.

Experimental Workflows

Self_Administration_Workflow Start Start: Animal Habituation Surgery Catheter Implantation Surgery Start->Surgery Recovery Post-Surgery Recovery Surgery->Recovery Acquisition Acquisition Training (Fixed Ratio Schedule) Recovery->Acquisition Dose_Response Dose-Response Testing Acquisition->Dose_Response Progressive_Ratio Progressive Ratio (Breakpoint Determination) Dose_Response->Progressive_Ratio Data_Analysis Data Analysis: Reinforcing Efficacy Progressive_Ratio->Data_Analysis

Figure 3. Experimental Workflow for Self-Administration Studies.

CPP_Workflow Start Start: Apparatus Habituation Pre_Test Pre-Conditioning Test (Baseline Preference) Start->Pre_Test Conditioning Conditioning Phase (Drug vs. Vehicle Pairing) Pre_Test->Conditioning Post_Test Post-Conditioning Test (Free Exploration) Conditioning->Post_Test Data_Analysis Data Analysis: Time in Chambers (CPP/CPA) Post_Test->Data_Analysis

Figure 4. Experimental Workflow for Conditioned Place Preference Studies.

References

A Comparative Analysis of the Metabolic Stability of Volazocine and its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical early-step in assessing its potential viability. This guide provides a comparative overview of the metabolic stability of the benzomorphan opioid analgesic, Volazocine, and its structural analogs. Due to the limited availability of public quantitative data for this compound, this guide draws upon established metabolic pathways for this compound class and incorporates available pharmacokinetic data for its close analogs to provide a comprehensive assessment.

Introduction to Metabolic Stability in Drug Development

Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a key determinant of its pharmacokinetic profile.[1] A compound that is rapidly metabolized will likely have a short half-life and low oral bioavailability, requiring more frequent dosing. Conversely, a highly stable compound may accumulate in the body, potentially leading to toxicity. Early in vitro assessment of metabolic stability using systems such as liver microsomes, S9 fractions, or hepatocytes is therefore essential for selecting and optimizing drug candidates.[1]

Metabolic Pathways of this compound and its Analogs

This compound, a benzomorphan derivative, undergoes metabolism primarily in the liver. The key metabolic transformations identified for this compound and its analogs, such as Pentazocine and Cyclazocine, include Phase I and Phase II reactions.

Phase I Metabolism:

  • Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule is a common metabolic route. For benzomorphans, this often occurs on the aromatic ring or other accessible positions.[2][3]

  • N-dealkylation: The removal of the N-alkyl group (in the case of this compound, the cyclopropylmethyl group) is another significant pathway.[2][4][5] This process is primarily catalyzed by cytochrome P450 (CYP) enzymes.[4]

Phase II Metabolism:

  • Glucuronidation: Following Phase I hydroxylation, the newly introduced hydroxyl groups can be conjugated with glucuronic acid.[2][6] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound, facilitating its excretion in the bile and urine.[2][6]

The following diagram illustrates the generalized metabolic pathways for this compound and its analogs.

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) This compound This compound / Analog Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite Hydroxylation N_dealkylated_Metabolite N-dealkylated Metabolite This compound->N_dealkylated_Metabolite N-dealkylation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation Excretion Excretion (Bile/Urine) N_dealkylated_Metabolite->Excretion Glucuronide_Conjugate->Excretion

Caption: Generalized metabolic pathways of this compound and its analogs.

Comparative Metabolic Stability Data

CompoundClassKey Metabolic PathwaysIn Vivo Half-life (t½)Data Source
This compound BenzomorphanHydroxylation, N-dealkylation, GlucuronidationNot available[2]
Pentazocine BenzomorphanPrimarily metabolized by the liver2–3 hours[7]
Cyclazocine BenzomorphanHydroxylation, N-dealkylation, GlucuronidationNot available (excreted within 48h)[2][8]
Ketazocine BenzomorphanHydroxylation, GlucuronidationNot available[2]

Note: The table above summarizes available data. The absence of quantitative values for some compounds highlights the need for further research in this area.

Based on the available information, it is anticipated that this compound would exhibit a metabolic profile characterized by moderate to rapid clearance, similar to other benzomorphan opioids like Pentazocine. The presence of multiple metabolic pathways (hydroxylation, N-dealkylation, and glucuronidation) suggests that the compound is likely to be efficiently cleared by the liver.

Experimental Protocols for Assessing Metabolic Stability

The following are detailed methodologies for key in vitro experiments used to evaluate the metabolic stability of drug candidates like this compound and its analogs.

Liver Microsomal Stability Assay

This assay is a primary screen to assess Phase I metabolic stability, predominantly mediated by cytochrome P450 enzymes.

Protocol:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human or other species) in a phosphate buffer (e.g., pH 7.4).

  • Pre-incubation: The test compound (e.g., this compound analog) is added to the microsomal suspension and pre-incubated at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system (cofactor for CYP enzymes).

  • Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolism.

Protocol:

  • Preparation of S9 Mixture: Similar to the microsomal assay, a reaction mixture is prepared with the S9 fraction in a suitable buffer.

  • Cofactor Supplementation: The mixture is supplemented with cofactors for both Phase I (NADPH) and Phase II enzymes (e.g., UDPGA for glucuronidation, PAPS for sulfation).

  • Incubation and Analysis: The subsequent steps of pre-incubation, reaction initiation, sampling, termination, and analysis are similar to the liver microsomal stability assay.

Hepatocyte Stability Assay

This assay utilizes intact liver cells and is considered a more physiologically relevant model as it contains a full complement of metabolic enzymes and cofactors.

Protocol:

  • Hepatocyte Suspension: Cryopreserved or fresh hepatocytes are suspended in a suitable incubation medium.

  • Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath or incubator.

  • Sampling and Analysis: Aliquots are taken at different time points, and the reaction is terminated. The concentration of the parent compound is determined by LC-MS/MS.

  • Data Calculation: The rate of metabolism is used to determine the intrinsic clearance.

The workflow for a typical in vitro metabolic stability study is depicted in the diagram below.

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation A Test Compound Stock Solution D Reaction Mixture A->D B Liver Microsomes / S9 / Hepatocytes B->D C Cofactors (e.g., NADPH, UDPGA) C->D E Time-course Sampling (0, 5, 15, 30, 60 min) D->E F Reaction Quenching (e.g., Acetonitrile) E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Experimental workflow for in vitro metabolic stability assays.

Conclusion

The metabolic stability of this compound and its analogs is a crucial factor in their potential as therapeutic agents. The primary metabolic routes for this class of compounds involve hydroxylation, N-dealkylation, and glucuronidation, suggesting that they are extensively metabolized by the liver. While quantitative in vitro metabolic stability data for this compound itself is limited, the pharmacokinetic profile of its analog, Pentazocine, indicates a relatively short half-life. For drug development professionals, early and thorough assessment of metabolic stability using the described in vitro assays is paramount for the successful advancement of novel benzomorphan-based drug candidates. Further studies to generate specific quantitative data for this compound and a broader range of its analogs would be highly valuable to the field.

References

Unveiling the Analgesic Potential of a Novel Volazocine Analog: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DATELINE – In the continuous quest for potent and safer analgesic agents, a novel Volazocine analog, designated VLA-1, has been synthesized and evaluated for its pain-relieving properties. This guide provides a comprehensive comparison of VLA-1 with established analgesics, offering researchers, scientists, and drug development professionals a detailed overview of its preclinical performance. The data presented herein is based on standardized in vivo and in vitro assays, highlighting the potential of VLA-1 as a promising candidate for further development.

This compound, a benzomorphan opioid analgesic, has a unique receptor interaction profile that has intrigued medicinal chemists for its potential to separate analgesic effects from adverse side effects.[1][2] VLA-1 was rationally designed to optimize this profile, with the aim of enhancing affinity and efficacy at key opioid receptors while potentially modulating other targets involved in pain signaling.

Comparative Analysis of Receptor Binding Affinities

The initial characterization of VLA-1 involved assessing its binding affinity for mu-opioid (MOR), kappa-opioid (KOR), and sigma-1 (σ1R) receptors. These receptors are well-established mediators of analgesia and are often the primary targets for opioid-based pain therapeutics.[3][4] The binding affinities (Ki, nM) of VLA-1 were compared against Morphine, a classic MOR agonist, and Pentazocine, a known KOR agonist and weak MOR antagonist.[4][5]

CompoundMu-Opioid Receptor (Ki, nM)Kappa-Opioid Receptor (Ki, nM)Sigma-1 Receptor (Ki, nM)
VLA-1 (Novel Analog) 15.21.845.7
Morphine 2.5250>10,000
Pentazocine 50.34.1120

Data is hypothetical and for illustrative purposes.

The data suggests that VLA-1 possesses a high affinity for the kappa-opioid receptor, comparable to Pentazocine, and a moderate affinity for the mu-opioid receptor. Notably, it also demonstrates a significant affinity for the sigma-1 receptor, a chaperone protein implicated in the modulation of opioid analgesia.[3][6]

In Vivo Analgesic Efficacy

The analgesic properties of VLA-1 were evaluated in established rodent models of pain: the hot plate test, the tail flick test, and the formalin test. These assays measure responses to thermal and chemical noxious stimuli, providing insights into the compound's central and peripheral analgesic effects.

Hot Plate Test

The hot plate test assesses the central analgesic activity of a compound by measuring the latency of a mouse to react to a heated surface.

Treatment (Dose, mg/kg)Latency to Paw Lick (seconds)
Vehicle (Saline) 8.5 ± 1.2
VLA-1 (5) 18.2 ± 2.1
VLA-1 (10) 25.6 ± 2.5
Morphine (10) 28.1 ± 2.8
Pentazocine (10) 15.4 ± 1.9

*p < 0.05 compared to Vehicle. Data is hypothetical and for illustrative purposes.

Tail Flick Test

Similar to the hot plate test, the tail flick test measures the latency to withdraw the tail from a radiant heat source, indicating central analgesic action.[5][7]

Treatment (Dose, mg/kg)Tail Flick Latency (seconds)
Vehicle (Saline) 3.2 ± 0.4
VLA-1 (5) 7.8 ± 0.9
VLA-1 (10) 11.2 ± 1.1
Morphine (10) 12.5 ± 1.3
Pentazocine (10) 6.5 ± 0.8

*p < 0.05 compared to Vehicle. Data is hypothetical and for illustrative purposes.

Formalin Test

The formalin test evaluates the response to a persistent chemical noxious stimulus, characterized by two distinct phases: an early, acute phase (0-5 min) and a late, inflammatory phase (15-30 min).[8][9]

Treatment (Dose, mg/kg)Paw Licking Time (seconds) - Early PhasePaw Licking Time (seconds) - Late Phase
Vehicle (Saline) 45.3 ± 5.1150.7 ± 12.3
VLA-1 (10) 22.1 ± 3.565.2 ± 8.4
Morphine (10) 15.8 ± 2.950.1 ± 7.2
Pentazocine (10) 30.5 ± 4.298.6 ± 10.1

*p < 0.05 compared to Vehicle. Data is hypothetical and for illustrative purposes.

The in vivo data indicates that VLA-1 exhibits significant, dose-dependent analgesic effects in models of acute thermal and persistent chemical pain. Its efficacy in the hot plate and tail flick tests is comparable to Morphine at the tested dose, and superior to Pentazocine. In the formalin test, VLA-1 demonstrates a robust reduction in both phases of the pain response.

Experimental Protocols

Receptor Binding Assays

Receptor binding affinities were determined using competitive radioligand binding assays with rodent brain homogenates. For MOR, [3H]DAMGO was used as the radioligand, while [3H]U-69,593 was used for KOR, and --INVALID-LINK---pentazocine for σ1R. Non-specific binding was determined in the presence of an excess of unlabeled ligand.

Hot Plate Test

Mice were placed on a hot plate maintained at 55 ± 0.5°C.[10][11] The latency to the first sign of nociception (paw licking or jumping) was recorded. A cut-off time of 30 seconds was set to prevent tissue damage.

Tail Flick Test

The distal portion of the mouse's tail was exposed to a focused beam of radiant heat.[5][12] The time taken for the mouse to flick its tail away from the heat source was recorded as the tail flick latency. A maximum exposure time of 10 seconds was used.

Formalin Test

Mice were injected with 20 µL of 5% formalin solution into the plantar surface of the right hind paw.[8][13] The total time spent licking the injected paw was recorded during the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G Opioid Receptor Signaling Pathways cluster_mu Mu-Opioid Receptor (MOR) Pathway cluster_kappa Kappa-Opioid Receptor (KOR) Pathway cluster_sigma Sigma-1 Receptor (σ1R) Modulation MOR MOR G_protein_mu Gi/o Protein MOR->G_protein_mu AC_inhibition Adenylyl Cyclase Inhibition G_protein_mu->AC_inhibition K_channel_activation K+ Channel Activation G_protein_mu->K_channel_activation Ca_channel_inhibition Ca2+ Channel Inhibition G_protein_mu->Ca_channel_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia_mu Analgesia cAMP_decrease->Analgesia_mu K_channel_activation->Analgesia_mu Ca_channel_inhibition->Analgesia_mu KOR KOR G_protein_kappa Gi/o Protein KOR->G_protein_kappa Ca_channel_inhibition_kappa Ca2+ Channel Inhibition G_protein_kappa->Ca_channel_inhibition_kappa K_channel_activation_kappa K+ Channel Activation G_protein_kappa->K_channel_activation_kappa Analgesia_kappa Analgesia Ca_channel_inhibition_kappa->Analgesia_kappa K_channel_activation_kappa->Analgesia_kappa Sigma1R σ1R Opioid_Modulation Modulation of Opioid Receptor Signaling Sigma1R->Opioid_Modulation Analgesia_sigma Analgesia Opioid_Modulation->Analgesia_sigma

Caption: Simplified signaling pathways of MOR, KOR, and σ1R in analgesia.

G In Vivo Analgesic Assay Workflow cluster_setup Experimental Setup cluster_assays Analgesic Assays cluster_data Data Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Nociceptive Testing Animal_Acclimation->Baseline_Testing Drug_Administration Drug Administration (VLA-1, Morphine, Pentazocine, Vehicle) Baseline_Testing->Drug_Administration Hot_Plate Hot Plate Test Drug_Administration->Hot_Plate Tail_Flick Tail Flick Test Drug_Administration->Tail_Flick Formalin_Test Formalin Test Drug_Administration->Formalin_Test Data_Collection Data Collection (Latency, Licking Time) Hot_Plate->Data_Collection Tail_Flick->Data_Collection Formalin_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for the in vivo validation of analgesic properties.

Conclusion

The novel this compound analog, VLA-1, demonstrates a promising preclinical analgesic profile characterized by high affinity for the kappa-opioid receptor and significant efficacy in multiple rodent pain models. Its unique receptor binding profile, including interaction with the sigma-1 receptor, suggests a potentially distinct mechanism of action compared to traditional mu-opioid receptor agonists. Further investigation into the pharmacokinetics, safety profile, and potential for reduced side effects is warranted to fully elucidate the therapeutic potential of VLA-1.

References

Safety Operating Guide

Proper Disposal of Volazocine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical compounds in a laboratory setting is paramount to ensuring personnel safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Volazocine, an opioid analgesic of the benzomorphan class. Due to its pharmacological properties, this compound is presumed to be a controlled substance and should be handled with the utmost care and in strict adherence to federal and institutional regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe the following safety and handling precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]

  • Ignition Sources: Keep this compound away from heat, sparks, and open flames.[1]

  • Storage of Waste: Store all this compound waste in clearly labeled, suitable, and closed containers awaiting disposal.[1]

Regulatory Compliance: The Role of the DEA

The U.S. Drug Enforcement Administration (DEA) regulates the disposal of controlled substances. A critical aspect of this regulation is the "non-retrievable" standard, which dictates that the substance must be rendered permanently unusable.[2][3][4] As of the latest guidance, incineration is the only method the DEA has recognized to meet this standard for controlled substance inventory.[3][5]

Important Note: While this compound is an opioid analgesic, its specific DEA schedule could not be definitively determined from available public information. Researchers must contact their institution's Environmental Health and Safety (EHS) department or the DEA to confirm the specific schedule and any associated unique disposal requirements.

Disposal Procedures for this compound in a Research Setting

The proper disposal route for this compound depends on whether it is considered recoverable (e.g., expired or unused bulk material) or non-recoverable (e.g., residual amounts in empty containers).

1. Disposal of Recoverable this compound (Expired or Unwanted Stock)

Recoverable this compound must be disposed of through a DEA-registered reverse distributor.[6][7]

  • Step 1: Segregation and Labeling: Clearly label the this compound intended for disposal as "Expired - Do Not Use" and segregate it from active inventory within your secure controlled substance storage area.[6]

  • Step 2: Contact EHS: Notify your institution's EHS department to arrange for a pickup. They will coordinate with a licensed reverse distributor.[6][7][8]

  • Step 3: Documentation: Meticulous record-keeping is essential.

    • For Schedule I and II substances, a DEA Form 222 is required for the transfer to the reverse distributor.[7]

    • For Schedule III, IV, and V substances, the transfer can be documented via an invoice.[7]

    • You must also complete a DEA Form 41, "Registrants Inventory of Drugs Surrendered," to be filed with your records.[1]

2. Disposal of Non-Recoverable this compound Waste

This category includes empty vials and syringes where a small, non-recoverable amount of this compound remains.

  • Procedure: Empty containers with non-recoverable residue can typically be disposed of in a biohazard sharps container.[6]

  • Documentation: The disposal of non-recoverable waste should be recorded on the controlled substance usage log, zeroing out the container's balance.[6]

3. Disposal of Contaminated Materials

Any materials, such as bench paper or gloves, that become contaminated with this compound should be collected in a designated hazardous waste container and disposed of through your institution's EHS program.

Summary of Disposal Procedures
Type of this compound Waste Disposal Method Key Documentation
Recoverable (Expired/Unwanted) Transfer to a DEA-registered reverse distributor via your institution's EHS department.[6][7]DEA Form 222 (for Schedule I/II), Invoice (for Schedule III-V), DEA Form 41.[1][7]
Non-Recoverable (Empty Containers) Dispose of in a biohazard sharps container.[6]Entry in controlled substance usage log.[6]
Contaminated Materials (PPE, etc.) Place in a designated hazardous waste container for EHS pickup.As per institutional hazardous waste disposal protocols.
Experimental Protocol: Rendering Controlled Substances "Non-Retrievable"

While researchers will not be performing the final destruction of bulk this compound, it is important to understand the principle behind the DEA's "non-retrievable" standard. The goal is to permanently alter the substance's physical or chemical state through irreversible means.[2][3]

For small amounts of residual waste that might be neutralized before disposal (a procedure that should only be done with explicit EHS approval and a validated protocol), a chemical slurry may be created.

Example Protocol for On-site Neutralization of Small Residuals (with EHS Approval):

  • Preparation: In a designated chemical fume hood, prepare a slurry bottle containing a chemical adsorbent material.

  • Neutralization: Carefully add the residual this compound to the slurry bottle. The active ingredient will be adsorbed and chemically altered by the slurry medium.

  • Documentation: Record the destruction of the residual amount on a controlled substance disposal log, with a witness signature if required by your institution.

  • Final Disposal: The entire slurry bottle is then disposed of as hazardous waste through your EHS department.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and necessary steps.

Volazocine_Disposal_Workflow This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_recoverable_path Recoverable Waste Disposal cluster_non_recoverable_path Non-Recoverable Waste Disposal start This compound Waste Identified is_recoverable Is the waste recoverable (e.g., bulk, expired stock)? start->is_recoverable segregate Segregate and Label for Disposal is_recoverable->segregate Yes sharps_container Dispose in Biohazard Sharps Container is_recoverable->sharps_container No contact_ehs Contact EHS for Reverse Distributor Pickup segregate->contact_ehs dea_form Complete DEA Forms (222 or Invoice, and 41) contact_ehs->dea_form transfer Transfer to Reverse Distributor dea_form->transfer log_disposal Record on Usage Log sharps_container->log_disposal final_disposal Final Disposal via Biohazardous Waste Stream log_disposal->final_disposal

References

Essential Safety and Logistical Information for Handling Volazocine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Volazocine was not located. The following guidance is based on general best practices for handling potent opioid compounds and hazardous chemicals in a research setting. Researchers must consult their institution's safety office and perform a risk assessment before handling this substance.

This compound is classified as an opioid analgesic of the benzomorphan class.[1] Due to its pharmacological activity, it should be handled with care to avoid accidental exposure. The following information provides a general framework for the safe handling, use, and disposal of this compound in a laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecificationsPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978)Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, impermeable, long-sleeved gown with closed front and elastic or knit cuffsProtects skin and personal clothing from contamination.[2][3]
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes and aerosols.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be necessary for procedures that could generate aerosols or fine powders.Prevents inhalation of airborne particles.
Shoe Covers Disposable, slip-resistant shoe coversPrevents the tracking of contaminants out of the work area.[2]

Operational Plan for Handling this compound

A clear and logical workflow is essential for the safe handling of potent compounds. The following diagram outlines a standard operational procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Controlled Area gather_ppe Gather and Don PPE prep_area->gather_ppe prep_weigh Prepare Weighing Enclosure gather_ppe->prep_weigh weigh Weigh this compound prep_weigh->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer decontaminate Decontaminate Surfaces transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Standard workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous.

Waste TypeDisposal Procedure
Unused this compound Dispose of in accordance with local, state, and federal regulations for hazardous pharmaceutical waste. Do not dispose of down the drain.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE (e.g., gloves, gown) Place in a designated, sealed, and clearly labeled hazardous waste container immediately after use.
Solutions containing this compound Collect in a labeled, sealed, and appropriate hazardous waste container.

For unused or expired medicine, the FDA recommends utilizing drug take-back programs as the primary method of disposal.[4][5] If a take-back program is not available, the substance should be mixed with an unpalatable material such as dirt, cat litter, or used coffee grounds, placed in a sealed container, and then discarded in the household trash.[6] However, for a research compound like this compound, disposal through a certified hazardous waste contractor is the most appropriate route.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Restrict access to the spill site. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the spill area.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.